Product packaging for Hexyl benzoate(Cat. No.:CAS No. 6789-88-4)

Hexyl benzoate

Cat. No.: B1584604
CAS No.: 6789-88-4
M. Wt: 206.28 g/mol
InChI Key: UUGLJVMIFJNVFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hexyl benzoate is a clear colorless liquid. (NTP, 1992)
This compound, also known as fema 3691, belongs to the class of organic compounds known as benzoic acid esters. These are ester derivatives of benzoic acid. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound is a balsam, clean, and fresh tasting compound that can be found in fruits, milk and milk products, and tea. This makes this compound a potential biomarker for the consumption of these food products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O2 B1584604 Hexyl benzoate CAS No. 6789-88-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-2-3-4-8-11-15-13(14)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGLJVMIFJNVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Record name HEXYL BENZOATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20482
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9025403
Record name Hexyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hexyl benzoate is a clear colorless liquid. (NTP, 1992), Colorless liquid; Insoluble in water; [CAMEO] Colorless or yellow liquid; [MSDSonline], colourless oily liquid with a woody, green, piney, balsamic odour
Record name HEXYL BENZOATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20482
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hexyl benzoate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3850
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Hexyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/872/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

522 °F at 770 mmHg (NTP, 1992), 272 °C AT 770 MM HG, 272.00 °C. @ 760.00 mm Hg
Record name HEXYL BENZOATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20482
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-HEXYL BENZOATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6031
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Hexyl benzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040431
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

greater than 200 °F (NTP, 1992), [HSDB] 148 °C
Record name HEXYL BENZOATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20482
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hexyl benzoate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3850
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), INSOL IN WATER; SOL IN ALCOHOL, ACETONE, insoluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name HEXYL BENZOATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20482
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-HEXYL BENZOATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6031
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Hexyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/872/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.979 at 70.7 °F (NTP, 1992) - Less dense than water; will float, 0.978-0.984
Record name HEXYL BENZOATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20482
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hexyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/872/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Density

7.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.1
Record name HEXYL BENZOATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20482
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-HEXYL BENZOATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6031
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

32 mmHg at 72 °F ; 47 mmHg at 124 °F; 81 mmHg at 167 °F (NTP, 1992), 32.0 [mmHg]
Record name HEXYL BENZOATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20482
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hexyl benzoate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3850
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

6789-88-4
Record name HEXYL BENZOATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20482
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hexyl benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6789-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hexyl benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006789884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, hexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexyl benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.142
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXYL BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR3C36EKJR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-HEXYL BENZOATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6031
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Hexyl benzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040431
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Hexyl benzoate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Chemical Properties and Structure of Hexyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 6789-88-4) is an organic compound classified as a benzoate ester.[1] It is a colorless liquid recognized for its characteristic woody-green, piney, and balsamic odor.[2][3] Primarily utilized as a fragrance and flavoring agent in the cosmetics, perfume, and food industries, it also serves as a versatile solvent and fixative.[3][4] This technical guide provides a comprehensive overview of its chemical structure, core physicochemical properties, detailed experimental protocols for its synthesis, and a summary of its spectral, safety, and reactivity data, tailored for a scientific audience.

Chemical Structure and Identifiers

This compound is the ester formed from the condensation of benzoic acid and n-hexanol.

dot

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers
IdentifierValueReference
IUPAC Name This compound[5][]
CAS Number 6789-88-4[2]
Molecular Formula C₁₃H₁₈O₂[2]
Molecular Weight 206.28 g/mol [2][5]
SMILES CCCCCCOC(=O)C1=CC=CC=C1[5]
InChI Key UUGLJVMIFJNVFH-UHFFFAOYSA-N[5]
FEMA Number 3691[2]
EINECS Number 229-856-5[7]

Physicochemical Properties

This compound is a clear, colorless liquid under standard conditions.[4][8] It is characterized by its insolubility in water but is soluble in organic solvents like alcohol.[9][10][11]

Table 2: Physicochemical Data
PropertyValueReference
Appearance Colorless clear liquid[2][4]
Odor Woody-green, piney, balsamic[2][3]
Boiling Point 272 °C (at 760 mm Hg)[2][5][]
Melting Point Data not available[5][7][12]
Density 0.98 g/mL (at 25 °C)[2][5][]
Refractive Index (n20/D) 1.493[2][5]
Flash Point >110 °C (>230 °F)[2][10]
Vapor Pressure 0.003 mmHg (at 25 °C, est.)[10]
Water Solubility 15.1 mg/L (at 24 °C)[2]
logP (o/w) 5.1 (at 25 °C)[2]

Experimental Protocols

Synthesis via Fischer Esterification

This compound is commonly synthesized via the Fischer esterification of benzoic acid with n-hexanol using a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][7] The reaction is reversible and is driven to completion by using an excess of the alcohol and removing the water formed as a byproduct, often with a Dean-Stark apparatus.[13][14]

// Nodes A [label="1. Reactant Charging\n- Benzoic Acid\n- n-Hexanol (excess)\n- Toluene (solvent)\n- Acid Catalyst (e.g., H₂SO₄)"]; B [label="2. Reflux & Water Removal\n- Heat mixture to reflux\n- Collect water in Dean-Stark trap (4-6 hours)"]; C [label="3. Reaction Monitoring\n- Track progress via Thin-Layer\n Chromatography (TLC)"]; D [label="4. Work-up & Neutralization\n- Cool reaction mixture\n- Wash with NaHCO₃ solution\n- Wash with water and brine"]; E [label="5. Drying & Solvent Removal\n- Dry organic layer (e.g., MgSO₄)\n- Remove toluene via rotary evaporation"]; F [label="6. Purification\n- Purify crude product by\n vacuum distillation"]; G [label="7. Characterization\n- Confirm structure and purity\n (NMR, IR, GC-MS)"];

// Edges A -> B [label="Heat"]; B -> C [label="Sample periodically"]; C -> B [label="Incomplete"]; C -> D [label="Complete"]; D -> E; E -> F; F -> G; }

Caption: Electrochemical Synthesis Experimental Workflow.

Methodology:

  • Cell Assembly: Assemble an undivided 10 mL glass vial with two graphite electrodes (1 cm x 5 cm). [9]2. Reagent Loading: Add benzaldehyde (1.0 eq), n-hexanol, a solvent mixture (e.g., acetonitrile), and a supporting electrolyte such as tetrabutylammonium fluoride (TBAF) to the cell. [9]3. Electrolysis: Stir the mixture and apply a constant cell voltage of 5 V for approximately 5 hours. [9]4. Work-up: Monitor the reaction by TLC. Once complete, evaporate the excess solvents under reduced pressure.

  • Purification: Purify the crude product using normal-phase flash chromatography (e.g., with a hexane/ethyl acetate eluent) to obtain pure this compound. [9]

Spectroscopic Data

Table 3: 1H and 13C NMR Spectral Data
SpectrumChemical Shift (δ, ppm)Assignment
1H NMR ~8.0 (m, 2H)Aromatic (ortho to C=O)
~7.5 (m, 1H)Aromatic (para to C=O)
~7.4 (m, 2H)Aromatic (meta to C=O)
~4.3 (t, 2H)-O-CH₂ -
~1.7 (m, 2H)-O-CH₂-CH₂ -
~1.3-1.4 (m, 6H)-(CH₂ )₃-CH₃
~0.9 (t, 3H)-CH₃
13C NMR ~166.7C =O (Ester carbonyl)
~132.8Aromatic (para)
~130.5Aromatic (quaternary)
~129.5Aromatic (ortho)
~128.3Aromatic (meta)
~65.1-O-CH₂ -
~31.5-CH₂ -
~28.6-CH₂ -
~25.6-CH₂ -
~22.5-CH₂ -
~14.0-CH₃
(Note: Approximate chemical shifts compiled from spectral database previews.)[1][15][16]
Table 4: IR and Mass Spectrometry Data
SpectrumKey Peaks / ValuesAssignmentReference
IR ~3070-3030 cm⁻¹Aromatic C-H Stretch[17][18]
~2960-2850 cm⁻¹Aliphatic C-H Stretch[17][18]
~1720 cm⁻¹C=O Ester Stretch (strong)[17][18]
~1270 cm⁻¹C-O Stretch[17][18]
~1100 cm⁻¹O-C Stretch[17][18]
Mass Spec (EI) m/z 206[M]⁺ (Molecular Ion)[19][20]
m/z 123[C₆H₅COOH + H]⁺[19][20]
m/z 105[C₆H₅CO]⁺ (Benzoyl cation)[19][20]
m/z 77[C₆H₅]⁺ (Phenyl cation)[19][20]

Reactivity and Stability

This compound exhibits reactivity typical of an ester. It can be hydrolyzed back to benzoic acid and n-hexanol under acidic or basic conditions. Esters react with acids, liberating heat. [7]Strong oxidizing acids can cause vigorous, exothermic reactions. [7]Heat is also generated upon interaction with caustic solutions, and flammable hydrogen gas can be produced by mixing with alkali metals and hydrides. [7]The compound is considered stable under recommended storage conditions: in a cool, dry, dark location in a tightly sealed container. [5][21]

Safety and Toxicology

This compound is classified as a skin irritant and can cause mild eye irritation. [5][9]It is also classified as hazardous to the aquatic environment with long-lasting effects. [22]

Table 5: GHS Hazard Information and Toxicity
CategoryInformationReference
GHS Pictograms GHS07 (Exclamation Mark), GHS09 (Environment)[2][22]
Signal Word Warning[2]
Hazard Statements H315: Causes skin irritation. H410: Very toxic to aquatic life with long lasting effects.[2][22]
Precautionary Statements P273: Avoid release to the environment. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][22]
Oral LD50 (Rat) 12300 mg/kg[5]
Dermal LD50 (Rabbit) 21 mL/kg[5]

Standard personal protective equipment, including gloves and safety glasses, should be used when handling this chemical. [23]Spills should be absorbed with inert material and disposed of as hazardous waste. [24]

Conclusion

This technical guide provides essential data on this compound for scientific and industrial applications. The information compiled, from its fundamental chemical structure and properties to detailed synthesis protocols and safety data, serves as a robust resource for researchers in chemistry, pharmacology, and materials science. The provided experimental workflows and tabulated data offer a practical foundation for the synthesis, characterization, and safe handling of this versatile benzoate ester.

References

A Comprehensive Technical Guide to the Physical Properties of n-Hexyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Hexyl benzoate (CAS No. 6789-88-4) is an organic compound, specifically the ester of n-hexanol and benzoic acid.[1][2] It is a colorless liquid known for its characteristic woody and balsamic aroma.[1] This technical guide provides an in-depth overview of the core physical properties of n-hexyl benzoate, along with generalized experimental protocols for its synthesis and the determination of its key physical characteristics. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who may utilize this compound in their work.

Core Physical Properties

The physical properties of n-hexyl benzoate are critical for its application in various fields, including as a fragrance ingredient, a solvent, and in material science. A summary of these properties is presented in the table below.

PropertyValueUnitsConditions
Molecular Formula C₁₃H₁₈O₂
Molecular Weight 206.28 g/mol
CAS Number 6789-88-4
Appearance Clear, colorless liquidRoom Temperature
Odor Woody, balsamic, slightly fruity
Density 0.98g/mLat 25 °C
Boiling Point 272°Cat 760 mmHg
Melting Point Not available°C
Flash Point >110°C
Refractive Index 1.491 - 1.495at 20 °C
Solubility in Water Insoluble
Solubility in Organic Solvents Soluble in alcohol
Vapor Pressure 0.003mmHgat 25 °C (estimated)

Synthesis and Reactivity

Synthesis of n-Hexyl Benzoate

A common method for the synthesis of n-hexyl benzoate is through the Fischer esterification of benzoic acid with n-hexanol, using a strong acid catalyst such as sulfuric acid. The reaction is reversible and is typically driven to completion by removing the water formed during the reaction.[3]

G Fischer Esterification Workflow for n-Hexyl Benzoate Synthesis Reactants Benzoic Acid + n-Hexanol Reaction Reflux Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Aqueous Workup (Neutralization & Washing) Reaction->Workup Drying Drying with Anhydrous Salt (e.g., MgSO₄) Workup->Drying Purification Purification (e.g., Distillation) Drying->Purification Product n-Hexyl Benzoate Purification->Product

Caption: A generalized workflow for the synthesis of n-hexyl benzoate via Fischer esterification.

General Reactivity of Esters

Esters, including n-hexyl benzoate, are susceptible to nucleophilic acyl substitution reactions. The carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to the substitution of the alkoxy group. Common reactions include hydrolysis, transesterification, and reaction with Grignard reagents.[4]

G General Reactivity of Esters Ester Ester (n-Hexyl Benzoate) Hydrolysis Hydrolysis Ester->Hydrolysis H₂O, H⁺ or OH⁻ Transesterification Transesterification Ester->Transesterification R'OH, H⁺ or R'O⁻ Grignard Grignard Reaction Ester->Grignard 1. 2 R'MgX 2. H₃O⁺ Products_Hydrolysis Carboxylic Acid + Alcohol Hydrolysis->Products_Hydrolysis Products_Trans New Ester + New Alcohol Transesterification->Products_Trans Products_Grignard Tertiary Alcohol Grignard->Products_Grignard

Caption: A diagram illustrating the general reactivity pathways for esters like n-hexyl benzoate.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of n-hexyl benzoate and the determination of its key physical properties. These protocols are based on standard laboratory techniques and may require optimization for specific laboratory conditions and equipment.

Synthesis of n-Hexyl Benzoate via Fischer Esterification

Objective: To synthesize n-hexyl benzoate from benzoic acid and n-hexanol.

Materials:

  • Benzoic acid

  • n-Hexanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add benzoic acid, a slight excess of n-hexanol (e.g., 1.1 equivalents), and a suitable solvent such as toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Assemble a Dean-Stark apparatus and a reflux condenser on the flask.

  • Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, removing water and driving the reaction to completion.

  • Monitor the reaction progress by observing the amount of water collected or by using techniques like Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to obtain pure n-hexyl benzoate.[5]

Determination of Boiling Point

Objective: To determine the boiling point of a liquid sample, such as n-hexyl benzoate.[6]

Materials:

  • Liquid sample (n-hexyl benzoate)

  • Thiele tube or a distillation apparatus

  • Thermometer

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or heating mantle)

Procedure (Thiele Tube Method):

  • Attach a small test tube containing a few milliliters of the liquid sample to a thermometer.

  • Place a capillary tube, sealed end up, into the liquid.

  • Place the thermometer and test tube assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

  • Gently heat the side arm of the Thiele tube.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady stream of bubbles is observed, then remove the heat.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[7]

Determination of Refractive Index

Objective: To measure the refractive index of a liquid sample.

Materials:

  • Liquid sample (n-hexyl benzoate)

  • Abbe refractometer

  • Dropper or pipette

  • Solvent for cleaning (e.g., ethanol or isopropanol)

  • Lens paper

Procedure:

  • Ensure the prism of the Abbe refractometer is clean and dry.

  • Using a dropper, place a few drops of the liquid sample onto the prism.

  • Close the prism and allow the sample to spread evenly.

  • Adjust the light source and the eyepiece to bring the dividing line between the light and dark fields into sharp focus.

  • Use the dispersion correction knob to eliminate any color fringes.

  • Align the dividing line with the crosshairs in the eyepiece.

  • Read the refractive index value from the scale.

  • Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.[8]

Conclusion

This technical guide has provided a detailed overview of the physical properties of n-hexyl benzoate, a compound with significant applications in the fragrance and chemical industries. The presented data, along with the generalized protocols for its synthesis and property determination, offer a valuable resource for scientists and researchers. The provided diagrams of the synthesis workflow and general ester reactivity further aid in understanding the chemical context of this compound. It is anticipated that this information will be a useful reference for professionals engaged in research and development involving n-hexyl benzoate.

References

An In-depth Technical Guide to Hexyl Benzoate (CAS 6789-88-4) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to Hexyl Benzoate: Properties and Potential

This compound, with the CAS number 6789-88-4, is an organic compound classified as a benzoate ester. It is the ester formed from the condensation of benzoic acid and hexanol. Primarily recognized for its applications in the fragrance and cosmetics industries as a fragrance ingredient, fixative, and emollient, its inherent properties as a solvent and a moderately lipophilic molecule suggest potential, yet largely unexplored, applications in the pharmaceutical sciences. This technical guide aims to consolidate the available scientific data on this compound and to provide a framework for its potential evaluation as an excipient in drug development.

While direct studies on this compound in pharmaceutical formulations are limited, its characteristics as a benzoate ester warrant consideration for its use as a solubilizing agent, a vehicle for topical and parenteral drug delivery, and as a plasticizer in polymer-based drug delivery systems. This document provides a comprehensive overview of its physicochemical properties, synthesis, analytical methods, and safety data, alongside detailed experimental protocols to aid researchers in their investigations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to assessing its suitability for pharmaceutical applications. These properties are summarized in the table below.

PropertyValueReference
CAS Number 6789-88-4
Molecular Formula C₁₃H₁₈O₂
Molecular Weight 206.28 g/mol
Appearance Colorless, clear oily liquid
Odor Sweet, aromatic, floral, with woody-green and piney-balsamic notes
Boiling Point 272 °C at 760 mmHg
Flash Point > 110 °C (> 230 °F)
Density 0.98 g/mL at 25 °C
Refractive Index n20/D 1.491 - 1.494
Vapor Pressure 0.003 mmHg at 25 °C
Water Solubility Insoluble (15.1 mg/L at 24°C)
Solubility in Organic Solvents Soluble in alcohol and acetone

Synthesis of this compound

This compound is typically synthesized through the Fischer esterification of benzoic acid with hexanol, often in the presence of an acid catalyst. An alternative electrochemical method has also been described.

Fischer Esterification

A common laboratory-scale synthesis involves the reaction of benzoic acid and hexanol in the presence of a strong acid catalyst, such as p-toluenesulfonic acid, with the removal of water to drive the reaction to completion.

Materials:

  • Benzoic acid

  • Hexanol

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (as a solvent and for azeotropic removal of water)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add benzoic acid (1 molar equivalent) and hexanol (1.1 molar equivalents).

  • Add toluene to dissolve the reactants.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 5 mol%).

  • Assemble a Dean-Stark apparatus with a reflux condenser and heat the mixture to reflux.

  • Continue the reaction until the theoretical amount of water is collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate, deionized water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by vacuum distillation or silica gel column chromatography.

Electrochemical Synthesis

An alternative method involves the electrochemical reaction of benzaldehyde in a solvent mixture.

Materials:

  • Benzaldehyde

  • Methanol

  • Acetonitrile

  • Tetrabutylammonium fluoride (TBAF)

  • Reaction cell with electrodes

  • Power supply

  • Stir bar

Procedure:

  • Transfer benzaldehyde (2 mmol) into the reaction cell with a stir bar.

  • Add a solvent mixture of 2 mL of methanol and 2 mL of acetonitrile.

  • Add tetrabutylammonium fluoride (0.2 mmol).

  • Stir the reaction mixture for 2 minutes.

  • Apply a cell voltage of 5 V, maintaining a current density of 300-400 mA/cm².

  • Continue the reaction for 5 hours, monitoring the conversion by TLC.

  • After completion, evaporate the solvents under reduced pressure.

  • Purify the crude product using normal-phase flash chromatography (hexane/ethyl acetate gradient) to obtain pure this compound.

G General Synthesis Workflow for this compound cluster_esterification Fischer Esterification cluster_electrochemical Electrochemical Synthesis Reactants Benzoic Acid + Hexanol Reaction Reflux with Dean-Stark Trap Reactants->Reaction Catalyst p-Toluenesulfonic Acid Catalyst->Reaction Solvent Toluene Solvent->Reaction Workup Aqueous Wash (NaHCO3, H2O, Brine) Reaction->Workup Purification_E Distillation or Chromatography Workup->Purification_E Product_E Pure this compound Purification_E->Product_E Reactant_EC Benzaldehyde EC_Reaction Electrolysis (5V, 300-400 mA/cm²) Reactant_EC->EC_Reaction Solvent_EC Methanol/Acetonitrile Solvent_EC->EC_Reaction Electrolyte TBAF Electrolyte->EC_Reaction Evaporation Solvent Evaporation EC_Reaction->Evaporation Purification_EC Flash Chromatography Evaporation->Purification_EC Product_EC Pure this compound Purification_EC->Product_EC G Analytical Workflow for this compound Quantification cluster_gcms GC-MS Analysis cluster_hplc HPLC-UV Analysis Sample Sample containing This compound Preparation Sample Preparation (Dissolution, Extraction, Filtration) Sample->Preparation GC_Injection GC Injection Preparation->GC_Injection Volatile Sample HPLC_Injection HPLC Injection Preparation->HPLC_Injection Non-volatile Sample Separation_GC Chromatographic Separation (HP-5ms column) GC_Injection->Separation_GC Detection_MS Mass Spectrometric Detection (EI, Scan/SIM) Separation_GC->Detection_MS Data_Analysis_GCMS Data Analysis (Quantification & Identification) Detection_MS->Data_Analysis_GCMS Separation_HPLC Chromatographic Separation (C18 column) HPLC_Injection->Separation_HPLC Detection_UV UV Detection (230 nm) Separation_HPLC->Detection_UV Data_Analysis_HPLC Data Analysis (Quantification) Detection_UV->Data_Analysis_HPLC G Logical Workflow for Novel Excipient Evaluation Start Identify Potential Application (e.g., Solvent, Penetration Enhancer) PhysChem Full Physicochemical Characterization Start->PhysChem Purity Develop and Validate Analytical Method for Purity PhysChem->Purity Tox Toxicological Assessment (in vitro / in vivo) Purity->Tox Compatibility Drug-Excipient Compatibility Studies Tox->Compatibility Performance In Vitro Performance Testing (Solubility, Permeation) Compatibility->Performance Formulation Prototype Formulation Development Performance->Formulation Stability Accelerated Stability Studies Formulation->Stability Decision Go/No-Go Decision for Full Development Stability->Decision

Hexyl Benzoate: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hexyl benzoate, an aromatic ester widely utilized in the cosmetic, fragrance, and pharmaceutical industries. A thorough understanding of its solubility profile in various organic solvents is critical for formulation development, ensuring product stability, and optimizing performance. This document presents available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and provides a logical workflow for solvent selection.

Core Physicochemical Properties

This compound (C₁₃H₁₈O₂) is the ester of hexanol and benzoic acid. It is a colorless liquid with a mild, balsamic, and slightly fruity odor. Its molecular structure, characterized by a benzene ring and a hexyl chain, dictates its solubility behavior, rendering it largely nonpolar.

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, existing data sheets and chemical databases provide a good foundation for its solubility profile. The following tables summarize the available information.

Table 1: Quantitative Solubility of this compound

SolventTemperature (°C)Solubility
Water258.921 mg/L (estimated)[1]
Water2415.1 mg/L[2]
Water20< 1 mg/mL[3]

Table 2: Qualitative Solubility of this compound

SolventSolubility
AlcoholSoluble[1][4]
AcetoneSoluble[4]
WaterInsoluble[1][3][4][5]

Based on the principle of "like dissolves like" and the known solubility of similar benzoate esters such as ethyl benzoate and isopropyl benzoate, this compound is expected to be soluble in or miscible with a range of common nonpolar and moderately polar organic solvents. This includes, but is not limited to, other alcohols (e.g., methanol, isopropanol), esters (e.g., ethyl acetate), aromatic hydrocarbons (e.g., toluene), and chlorinated solvents.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in a specific solvent for research or formulation purposes, a systematic experimental approach is necessary. The following protocols describe common methods for both qualitative and quantitative solubility determination.

Qualitative Solubility Determination

Objective: To rapidly assess whether this compound is soluble, partially soluble, or insoluble in a given solvent at a specific temperature.

Apparatus:

  • Test tubes or small vials with closures

  • Vortex mixer or magnetic stirrer

  • Analytical balance

  • Pipettes or graduated cylinders

Procedure:

  • Add a small, pre-weighed amount of this compound (e.g., 10 mg) to a test tube.

  • Incrementally add a measured volume of the selected solvent (e.g., 1 mL at a time) to the test tube.

  • After each addition, securely close the test tube and agitate it vigorously using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes).

  • Visually inspect the mixture against a well-lit background. A clear, single-phase solution indicates that the this compound has dissolved.

  • Continue adding the solvent in increments until the this compound is fully dissolved or until it is apparent that it is insoluble at the tested concentration.

  • Record the observations as soluble, partially soluble, or insoluble at the approximate concentration.

Quantitative Solubility Determination (Gravimetric Method)

Objective: To determine the precise concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Apparatus:

  • Scintillation vials or flasks with sealed caps

  • Constant temperature water bath or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Evaporating dish or pre-weighed vial

Procedure:

  • Prepare a series of vials each containing a measured volume of the chosen solvent.

  • Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

  • Securely seal the vials and place them in a constant temperature bath.

  • Agitate the vials for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium. Ensure that excess solid/liquid this compound remains.

  • After equilibration, allow the vials to stand undisturbed in the temperature bath for a few hours to let the undissolved solute settle.

  • Carefully withdraw a known volume of the clear supernatant using a syringe and immediately pass it through a syringe filter into a pre-weighed volumetric flask or evaporating dish. This step is crucial to remove any undissolved micro-droplets.

  • Record the exact volume of the filtered saturated solution.

  • Evaporate the solvent from the dish or vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the this compound to evaporate.

  • Once the solvent is completely removed, weigh the dish or vial containing the this compound residue.

  • Calculate the solubility by dividing the mass of the dissolved this compound by the volume of the solvent used. Express the result in units such as g/L or mg/mL.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow for selecting a solvent and the experimental workflow for determining solubility.

Solvent_Selection_Workflow cluster_input Inputs cluster_process Decision Process cluster_output Output Application Define Application (e.g., Formulation, Reaction) Initial_Screening Initial Solvent Screening (Based on Polarity and Chemical Structure) Application->Initial_Screening Properties Required Properties (e.g., Volatility, Polarity, Toxicity) Properties->Initial_Screening Literature_Search Literature/Database Search (Solubility of this compound & Analogs) Initial_Screening->Literature_Search Narrow Down Options Solvent_List List of Potential Solvents Literature_Search->Solvent_List Qual_Test Qualitative Solubility Test Quant_Test Quantitative Solubility Test Qual_Test->Quant_Test If Promising Optimization Formulation/Process Optimization Quant_Test->Optimization Final_Solvent Final Solvent Selection Optimization->Final_Solvent Solvent_List->Qual_Test Experimental Verification

Caption: Logical workflow for solvent selection for this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Select_Solvent Select Solvent & Temperature Prepare_Materials Prepare this compound & Solvent Select_Solvent->Prepare_Materials Add_Excess Add Excess this compound to Solvent Prepare_Materials->Add_Excess Equilibrate Equilibrate with Agitation (e.g., 24-48h at const. Temp) Add_Excess->Equilibrate Separate Separate Phases (Centrifugation/Settling) Equilibrate->Separate Filter Filter Supernatant (0.45 µm) Separate->Filter Measure_Aliquot Take Known Volume of Filtrate Filter->Measure_Aliquot Evaporate Evaporate Solvent Measure_Aliquot->Evaporate Weigh_Residue Weigh Residue (this compound) Evaporate->Weigh_Residue Calculate Calculate Solubility (mass/volume) Weigh_Residue->Calculate

Caption: Experimental workflow for quantitative solubility determination.

References

Spectroscopic Analysis of Hexyl Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the spectroscopic data for hexyl benzoate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the characterization of this compound.

Chemical Structure

This compound

  • Molecular Formula: C₁₃H₁₈O₂

  • Molecular Weight: 206.28 g/mol [1][2]

  • CAS Number: 6789-88-4[1][2]

Chemical Structure of this compound

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0Doublet2HAromatic Protons (ortho to C=O)
~7.5Triplet1HAromatic Proton (para to C=O)
~7.4Triplet2HAromatic Protons (meta to C=O)
~4.3Triplet2H-O-CH₂-
~1.7Quintet2H-O-CH₂-CH₂-
~1.4Multiplet6H-(CH₂)₃-CH₃
~0.9Triplet3H-CH₃

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~166.6Carbonyl Carbon (C=O)
~132.7Aromatic Carbon (para)
~130.5Aromatic Carbon (ipso)
~129.5Aromatic Carbons (ortho)
~128.3Aromatic Carbons (meta)
~64.3Methylene Carbon (-O-CH₂-)
~31.7Methylene Carbon
~28.9Methylene Carbon
~26.0Methylene Carbon
~22.6Methylene Carbon
~14.0Methyl Carbon (-CH₃)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3070-3030MediumAromatic C-H Stretch
~2960-2850StrongAliphatic C-H Stretch
~1720StrongC=O (Ester) Stretch[3][4]
~1600, ~1450MediumC=C Aromatic Ring Stretch[3]
~1270, ~1110StrongC-O (Ester) Stretch[3][4]
~710StrongAromatic C-H Bend (Out-of-plane)[3]
Mass Spectrometry (MS)
m/zRelative IntensityAssignment
206Moderate[M]⁺ (Molecular Ion)
123Moderate[C₆H₅CO₂H₂]⁺ (Benzoic acid fragment)
122High[C₆H₅CO₂H]⁺ (Loss of hexene)
105Strong (Base Peak)[C₆H₅CO]⁺ (Benzoyl cation)
84Moderate[C₆H₁₂]⁺ (Hexene radical cation)
77High[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The data presented were obtained using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR spectra are typically recorded on a spectrometer, such as a Bruker Avance-400, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[5] The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[5] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS), at 0 ppm.[5]

Infrared (IR) Spectroscopy

IR spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples like this compound, the spectrum can be recorded by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be prepared as a KBr disc. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are commonly acquired using a mass spectrometer with an electron ionization (EI) source.[1] The sample is introduced into the instrument, often via gas chromatography (GC-MS), and then bombarded with a beam of high-energy electrons (typically 70 eV).[6] This causes the molecule to ionize and fragment. The resulting positively charged ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or KBr Pellet Sample->Prep_IR Prep_MS Vaporize and Introduce into MS Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer (EI Source) Prep_MS->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Multiplicity) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentation) MS_Spec->MS_Data Conclusion Structural Elucidation & Compound Characterization NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow of Spectroscopic Analysis.

References

An In-Depth Technical Guide to the Synthesis of Hexyl Benzoate from Benzoic Acid and Hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of hexyl benzoate, an important ester utilized in the fragrance, cosmetic, and pharmaceutical industries. The primary focus is on the Fischer-Speier esterification reaction between benzoic acid and hexanol. This document details established experimental protocols, presents comparative quantitative data for various catalytic systems, and illustrates the general experimental workflow.

Core Synthesis Reaction: Fischer-Speier Esterification

The most common and industrially significant method for producing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (benzoic acid) with an alcohol (n-hexanol). The reaction is reversible, and to drive it towards the formation of the ester product, the water byproduct is typically removed as it is formed.[1][2][3]

Reaction Scheme:

Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) are traditionally used as catalysts to protonate the carbonyl oxygen of the benzoic acid, thereby activating it for nucleophilic attack by the alcohol.[2]

Experimental Protocols

This section details a standard laboratory procedure for the synthesis of this compound via acid-catalyzed azeotropic distillation.

Materials and Equipment
  • Reactants:

    • Benzoic Acid (C₇H₆O₂)

    • n-Hexanol (C₆H₁₄O)

  • Catalyst:

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or concentrated Sulfuric Acid (H₂SO₄)

  • Solvent:

    • Toluene or Hexane (for azeotropic water removal)

  • Work-up Reagents:

    • Diethyl ether or Ethyl acetate

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Dean-Stark apparatus

    • Reflux condenser

    • Heating mantle with magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

    • Apparatus for vacuum distillation or column chromatography

Synthesis Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzoic acid, 1.1 to 1.5 molar equivalents of n-hexanol, and a suitable volume of toluene to dissolve the reactants.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 1-5 mol%) to the mixture.

  • Azeotropic Reflux: Assemble a Dean-Stark apparatus and a reflux condenser on the flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will distill and collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product.

  • Reaction Monitoring: Continue refluxing until the theoretical amount of water is collected in the trap, or until the reaction completion is confirmed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

Work-up and Purification
  • Solvent Dilution: Transfer the cooled reaction mixture to a separatory funnel and dilute with an organic solvent like diethyl ether.

  • Aqueous Washing: Wash the organic layer sequentially with:

    • Water, to remove the bulk of the acid catalyst.

    • Saturated sodium bicarbonate solution, to neutralize and remove any remaining catalyst and unreacted benzoic acid. (Caution: CO₂ evolution may cause pressure buildup).

    • Brine, to facilitate the separation of the aqueous and organic layers.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Final Purification: Purify the crude product by either vacuum distillation to separate the ester from any high-boiling impurities or by silica gel column chromatography.

Quantitative Data Presentation

The efficiency of this compound synthesis is highly dependent on the catalyst and reaction conditions. While traditional acid catalysts are effective, modern research focuses on "green" alternatives like deep eutectic solvents (DES) and ionic liquids to improve yields, simplify separation, and enhance recyclability.[4] The following table summarizes comparative data on benzoic acid conversion using different catalytic systems.

CatalystAlcoholTemperature (°C)Molar Ratio (Alcohol:Acid)Catalyst Loading (wt%)Conversion of Benzoic Acid (%)Reference
p-TSA/BTEAC (DES)¹Hexanol7510:11067.5[5]
p-TSA/BTEAC (DES)¹Hexanol6510:11064.0[4][5]
1-Butyl-3-methylimidazolium chloride (Ionic Liquid)Hexanol6510:11019.6[4][5]
Amberlyst 15 (Ion Exchange Resin)Hexanol6510:1107.8[4][5]

¹Deep Eutectic Solvent (DES) composed of p-toluenesulfonic acid (p-TSA) as the hydrogen bond donor and benzyltriethylammonium chloride (BTEAC) as the hydrogen bond acceptor.

Visualization of Experimental Workflow

The following diagrams illustrate the key logical and procedural steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Synthesis Stage cluster_workup Work-up & Purification Stage Setup 1. Reaction Setup (Benzoic Acid, Hexanol, Toluene in Flask) Catalyst 2. Catalyst Addition (p-TSA or H₂SO₄) Setup->Catalyst Reflux 3. Azeotropic Reflux (Dean-Stark Apparatus) Catalyst->Reflux Monitor 4. Reaction Monitoring (TLC / GC) Reflux->Monitor Cool 5. Cool Reaction Mixture Monitor->Cool Reaction Complete Wash 6. Aqueous Work-up (H₂O, NaHCO₃, Brine) Cool->Wash Dry 7. Dry Organic Layer (Anhydrous MgSO₄) Wash->Dry Concentrate 8. Solvent Removal (Rotary Evaporator) Dry->Concentrate Purify 9. Final Purification (Vacuum Distillation or Column Chromatography) Concentrate->Purify Product Pure this compound Purify->Product

Caption: General workflow for this compound synthesis.

Fischer_Esterification_Mechanism Fischer Esterification Signaling Pathway cluster_activation cluster_attack cluster_elimination BA Benzoic Acid (C₆H₅COOH) Protonated_BA Protonated Benzoic Acid (Activated Carbonyl) BA->Protonated_BA Protonation BA->Protonated_BA H_plus H⁺ (from Catalyst) Hexanol Hexanol (C₆H₁₃OH) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_BA->Tetrahedral_Intermediate Nucleophilic Attack Protonated_BA->Tetrahedral_Intermediate Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & H₂O Loss Tetrahedral_Intermediate->Protonated_Ester Water H₂O Hexyl_Benzoate This compound (C₆H₅COOC₆H₁₃) Protonated_Ester->Hexyl_Benzoate Deprotonation Protonated_Ester->Hexyl_Benzoate

Caption: Key steps in the Fischer esterification mechanism.

References

The Enigmatic Presence of Hexyl Benzoate in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the natural occurrence of hexyl benzoate, an aromatic ester, within the plant kingdom. It serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing in-depth information on its presence in various flora, detailed experimental protocols for its analysis, and a proposed biosynthetic pathway.

Natural Occurrence of this compound

This compound is a volatile organic compound that contributes to the characteristic aroma of various plants. Its presence has been documented in several species, where it plays a role in attracting pollinators and defending against herbivores. While its occurrence is not as widespread as other esters, it is a significant component of the aromatic profile in specific plant families.

Quantitative Data on this compound in Selected Plant Tissues

The concentration of this compound varies significantly among different plant species and even between different tissues of the same plant. The following table summarizes the available quantitative data on the natural occurrence of this compound.

Plant SpeciesFamilyPlant PartMethod of AnalysisConcentration/Abundance of this compoundReference(s)
Diospyros discolor (Velvet Apple)EbenaceaeIntact FruitGC-MS13.78% of total volatile compounds[1]
PeelGC-MS6.02% of total volatile compounds[1]
PulpGC-MSDetected, but not one of the six major compounds[2]
Inula verbascifoliaAsteraceaeAbove-ground flowering partsGC-MS4.5% of essential oil in one analyzed population[3][4]
Narcissus poeticus (Poet's Narcissus)AmaryllidaceaeFlowersSFE-CO2-GC-TOF/MSDetected in trace amounts[5]
Cerastium candidissimum (Greek Silver Carpet)CaryophyllaceaeNot SpecifiedNot SpecifiedData not available[6]

Note: The data for Diospyros discolor and Inula verbascifolia are presented as a relative percentage of the total volatile compounds or essential oil composition, respectively. Absolute concentrations may vary depending on various factors such as genotype, environmental conditions, and developmental stage.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in plants is not yet fully elucidated. However, based on the known pathways for its precursors, benzoic acid and hexanol, a putative pathway can be proposed. The formation of this compound likely involves a two-step process: the synthesis of benzoic acid via the phenylpropanoid pathway and the subsequent esterification with hexanol, catalyzed by an alcohol acyltransferase (AAT).

Hexyl_Benzoate_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway (Peroxisome) cluster_esterification Esterification (Cytosol) L-Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic_Acid Cinnamoyl-CoA Cinnamoyl-CoA Benzoyl-CoA Benzoyl-CoA Benzoic_Acid Benzoic_Acid Benzoyl-CoA->Benzoic_Acid Thioesterase (potential) Hexanol Hexanol Hexyl_Benzoate Hexyl_Benzoate Benzoyl-CoA_alt Benzoyl-CoA Benzoic_Acid->Benzoyl-CoA_alt CoA Ligase esterification_point esterification_point Benzoyl-CoA_alt->esterification_point

Caption: Proposed biosynthetic pathway of this compound in plants.

This proposed pathway begins with the conversion of L-phenylalanine to cinnamic acid, which then undergoes a series of reactions in the peroxisome, including CoA ligation and β-oxidation, to form benzoyl-CoA.[4][7][8] In the cytosol, an alcohol acyltransferase (AAT) catalyzes the esterification of benzoyl-CoA with hexanol to produce this compound.[5][9][10][11] The availability of hexanol, which can be derived from the lipoxygenase (LOX) pathway, is also a critical factor in this synthesis.

Experimental Protocols

The analysis of this compound in plant tissues typically involves extraction of the volatile compounds followed by separation and identification using gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common technique for the analysis of floral volatiles, while solvent extraction is often employed for other plant tissues.

Headspace Solid-Phase Microextraction (HS-SPME) for Floral Volatiles

This method is suitable for the analysis of volatile compounds emitted from live or freshly excised flowers.

HS_SPME_Workflow Sample_Preparation Sample Preparation: Place fresh flowers in a headspace vial. Equilibration Equilibration: Incubate vial to allow volatiles to accumulate in the headspace. Sample_Preparation->Equilibration SPME_Extraction SPME Extraction: Expose SPME fiber to the headspace for a defined period. Equilibration->SPME_Extraction Thermal_Desorption Thermal Desorption: Insert the fiber into the GC injector for thermal desorption of analytes. SPME_Extraction->Thermal_Desorption GC_MS_Analysis GC-MS Analysis: Separation and identification of compounds. Thermal_Desorption->GC_MS_Analysis Data_Analysis Data Analysis: Peak identification and quantification. GC_MS_Analysis->Data_Analysis

Caption: Workflow for HS-SPME-GC-MS analysis of floral volatiles.

Materials:

  • Fresh plant material (e.g., flowers)

  • Headspace vials with PTFE-lined septa

  • SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Place a known weight of fresh plant material into a headspace vial.

  • Equilibration: Seal the vial and allow it to equilibrate at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to accumulate in the headspace.[12][13][14]

  • SPME Adsorption: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.[15][16][17]

  • Thermal Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.

  • GC-MS Parameters:

    • Injector Temperature: 250°C

    • Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 5-10°C/min).

    • MS Parameters: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.

  • Identification and Quantification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.[18] Quantification can be performed using an internal or external standard calibration curve.

Solvent Extraction for Other Plant Tissues

This method is suitable for extracting this compound from leaves, stems, or other plant parts where its concentration might be lower or less volatile.

Solvent_Extraction_Workflow Sample_Homogenization Sample Homogenization: Grind plant tissue in the presence of a suitable solvent. Extraction Extraction: Agitate or sonicate the mixture to facilitate extraction. Sample_Homogenization->Extraction Filtration_Concentration Filtration and Concentration: Filter the extract and concentrate it under reduced pressure. Extraction->Filtration_Concentration GC_MS_Analysis GC-MS Analysis: Inject the concentrated extract for analysis. Filtration_Concentration->GC_MS_Analysis

Caption: Workflow for solvent extraction and GC-MS analysis.

Materials:

  • Fresh or dried plant material

  • Organic solvent (e.g., hexane, dichloromethane, or a mixture)[19]

  • Mortar and pestle or homogenizer

  • Filtration apparatus

  • Rotary evaporator

  • GC-MS system

Procedure:

  • Sample Preparation: Weigh a known amount of plant material and grind it to a fine powder, either fresh or after freeze-drying.

  • Extraction: Macerate the ground tissue in a suitable organic solvent. The mixture can be agitated or sonicated for a period to ensure efficient extraction.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate using a rotary evaporator at a low temperature to avoid the loss of volatile compounds.

  • GC-MS Analysis: Dissolve the concentrated extract in a known volume of solvent and analyze it using the GC-MS parameters outlined in section 3.1.

Conclusion

This compound is a naturally occurring ester found in a select number of plant species, contributing to their unique aromatic profiles. While quantitative data remains limited for many plants, this guide provides a summary of the current knowledge. The proposed biosynthetic pathway, involving the convergence of the phenylpropanoid and fatty acid-derived alcohol pathways, offers a framework for future research into the genetic and enzymatic regulation of its production. The detailed experimental protocols provided herein will serve as a valuable resource for researchers aiming to identify and quantify this compound in various plant matrices, ultimately contributing to a deeper understanding of its role in plant biology and its potential applications.

References

Odor profile and fragrance characteristics of hexyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Odor Profile and Fragrance Characteristics of Hexyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the odor profile, fragrance characteristics, and physicochemical properties of this compound. It includes detailed experimental protocols for its synthesis and sensory evaluation, along with a summary of its quantitative data and a description of the general olfactory signaling pathway.

Introduction

This compound (CAS 6789-88-4) is an aromatic ester widely utilized in the fragrance, cosmetic, and personal care industries.[1] Its pleasant aromatic profile and fixative properties make it a valuable ingredient in a variety of scented products. This guide delves into the technical aspects of this compound, offering insights for researchers and professionals in fragrance science and related fields.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its effective application in fragrance formulations. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₃H₁₈O₂[1][2]
Molecular Weight 206.28 g/mol [1][2]
Appearance Colorless clear oily liquid[3][4]
Boiling Point 272 °C (at 760 mm Hg)[1][4][5][6]
Flash Point > 110 °C (> 230 °F)[3][4]
Vapor Pressure 0.003 mmHg @ 25 °C[4][5]
Density 0.98 g/mL at 25 °C[6][7]
Refractive Index n20/D 1.493[6][7]
Solubility Insoluble in water; Soluble in alcohol and acetone[1][2][6]
logP (o/w) 4.672 (estimated)[4]

Odor Profile and Fragrance Characteristics

This compound possesses a complex and versatile odor profile, making it a popular choice among perfumers. Its scent is generally characterized as balsamic, with additional nuances that contribute to its broad appeal.

Odor Descriptors: The fragrance of this compound is described using a variety of terms, including:

  • Primary Notes: Balsamic, woody, green, sappy, and clean.[3][4][5][8][9]

  • Secondary Notes: Sweet, floral, and slightly fruity.[1]

  • Other Descriptors: Aromatic, piney, herbaceous, and with metallic undertones.[2][3][4][10]

Fragrance Family: Balsamic.[5]

Strength and Substantivity: It has a medium odor strength and exhibits excellent tenacity, lasting up to 192 hours on a blotter.[3][4][10] This longevity makes it an effective fixative in fragrance compositions, particularly for labdanum-based scents.[3][11]

Use in Perfumery: this compound is valued as a modifier and blender, especially in chypre, fougère, and amber fragrance structures.[3] It is often used at a level of up to 5% in the fragrance concentrate.[5][9]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound is commonly synthesized through the Fischer esterification of benzoic acid with n-hexanol, using an acid catalyst.

Reaction Scheme:

Experimental Workflow for Fischer Esterification:

Fischer_Esterification_Workflow Reactants 1. Reactant Mixing - Benzoic Acid - n-Hexanol (excess) - Toluene (solvent) Catalyst 2. Catalyst Addition - p-Toluenesulfonic acid Reactants->Catalyst Reflux 3. Reflux & Water Removal - Heat to reflux - Collect water in Dean-Stark trap Catalyst->Reflux Monitoring 4. Reaction Monitoring - Thin Layer Chromatography (TLC) Reflux->Monitoring Workup 5. Work-up - Cool mixture - Wash with NaHCO₃ (aq) - Wash with brine Monitoring->Workup Reaction Complete Drying 6. Drying & Concentration - Dry with MgSO₄ - Remove solvent via rotary evaporation Workup->Drying Purification 7. Purification - Vacuum distillation Drying->Purification Product Final Product - this compound Purification->Product

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Detailed Protocol:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and reflux condenser, combine benzoic acid, a molar excess of n-hexanol (e.g., 1.5 equivalents), and toluene as a solvent.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents).

  • Reflux: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the benzoic acid is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene and excess n-hexanol.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Sensory Evaluation of this compound

The odor profile of this compound can be systematically evaluated using a trained sensory panel and Gas Chromatography-Olfactometry (GC-O).

Sensory Panel Evaluation Workflow:

Sensory_Panel_Workflow Panel 1. Panelist Selection & Training - Screen for odor sensitivity - Train with reference standards Sample 2. Sample Preparation - Dilute this compound - Prepare smelling strips Panel->Sample Evaluation 3. Olfactory Evaluation - Blind, randomized presentation - Controlled environment Sample->Evaluation Data 4. Data Collection - Record odor descriptors - Rate intensity on a scale Evaluation->Data Analysis 5. Data Analysis - Statistical analysis of descriptors - Generate odor profile Data->Analysis Result Odor Profile of This compound Analysis->Result

Caption: Workflow for sensory panel evaluation of this compound.

Detailed Protocol for Sensory Panel Evaluation:

  • Panelist Selection and Training: Select panelists based on their olfactory acuity and ability to describe scents. Train them using a range of standard aroma chemicals to establish a common vocabulary.

  • Sample Preparation: Prepare solutions of this compound in an odorless solvent (e.g., diethyl phthalate) at various concentrations. Dip smelling strips into the solutions for evaluation.

  • Evaluation Conditions: Conduct the evaluation in a well-ventilated, odor-free room. Present the samples to the panelists in a randomized and blind manner.

  • Data Collection: Panelists smell the strips at different time intervals (top, middle, and base notes) and record the perceived odor descriptors. The intensity of each descriptor is rated on a standardized scale (e.g., a 7-point scale from "not perceptible" to "extremely strong").

  • Data Analysis: Analyze the collected data statistically to determine the frequency and mean intensity of each descriptor, thereby creating a detailed odor profile.

Gas Chromatography-Olfactometry (GC-O) Protocol:

GC-O combines gas chromatography for separating volatile compounds with human olfaction for detecting odor-active components.

  • Sample Injection: Inject a diluted solution of this compound into the GC.

  • Separation: The components are separated on a chromatographic column.

  • Detection: The column effluent is split between a chemical detector (e.g., a mass spectrometer for identification) and a sniffing port.

  • Olfactory Assessment: A trained assessor sniffs the effluent at the sniffing port and records the time, duration, and description of any perceived odors.

  • Data Correlation: The olfactory data is correlated with the chromatographic data to identify the specific compounds responsible for the different aroma nuances.

Olfactory Signaling Pathway

The perception of odorants like this compound begins with the activation of olfactory receptors (ORs) in the nasal cavity. While the specific ORs that bind to this compound have not been definitively identified in publicly available literature, the general mechanism of olfactory signal transduction is well-established.

General Olfactory Signal Transduction Pathway:

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces CNG CNG Channel cAMP->CNG Opens Ca_ion Ca²⁺ CNG->Ca_ion Influx Cl_channel Ca²⁺-activated Cl⁻ Channel Ca_ion->Cl_channel Opens Cl_ion Cl⁻ Cl_channel->Cl_ion Efflux Signal Neuronal Signal to Brain Cl_ion->Signal Depolarization leads to

Caption: General olfactory signal transduction pathway.

Description of the Pathway:

  • Binding: An odorant molecule, such as this compound, binds to a specific G-protein coupled olfactory receptor (OR) on the cilia of an olfactory sensory neuron.

  • G-protein Activation: This binding activates the associated G-protein (Gαolf).

  • Second Messenger Production: The activated G-protein stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of calcium (Ca²⁺) and sodium (Na⁺) ions.

  • Depolarization: The influx of Ca²⁺ opens Ca²⁺-activated chloride (Cl⁻) channels, causing an efflux of Cl⁻ ions and further depolarization of the neuron.

  • Signal Transmission: This depolarization generates an action potential that is transmitted along the axon of the sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell.

Conclusion

This compound is a multifaceted fragrance ingredient with a desirable odor profile and valuable fixative properties. This guide has provided a detailed technical overview of its characteristics, including its physicochemical properties, a comprehensive description of its scent, and detailed protocols for its synthesis and sensory evaluation. The elucidation of the general olfactory signaling pathway provides context for how this and other odorants are perceived. This information serves as a valuable resource for professionals engaged in fragrance research, development, and application.

References

Toxicological Profile of Hexyl Benzoate for Laboratory Use: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth toxicological profile of hexyl benzoate for its safe handling and use in a laboratory setting. The information is compiled from publicly available safety data sheets, regulatory assessments, and scientific literature. It is intended to inform researchers, scientists, and drug development professionals about the potential hazards of this compound and to provide guidance on its safe use.

Chemical and Physical Properties

This compound is the ester of hexyl alcohol and benzoic acid. It is a colorless liquid with a faint, pleasant odor. It is used as a fragrance ingredient in various consumer products.

PropertyValue
CAS Number 6789-88-4
Molecular Formula C₁₃H₁₈O₂
Molecular Weight 206.28 g/mol
Boiling Point 272 °C
Flash Point 148 °C
Solubility Insoluble in water

Toxicological Data

The available toxicological data for this compound is summarized below. For several endpoints, data on this compound is limited. In such cases, information from the safety assessment of alkyl benzoates as a group is used to infer the potential hazards, a common practice known as read-across.[1][2][3]

Acute Toxicity

This compound has low acute toxicity via the oral and dermal routes of exposure.

EndpointSpeciesRouteValueReference
LD₅₀RatOral12300 mg/kg bw[4]
LD₅₀RabbitDermal> 20580 mg/kg bw[4]
Irritation and Sensitization

This compound is considered to be a mild skin and eye irritant.[5] There is no data to suggest that it is a skin sensitizer.

EndpointSpeciesResultReference
Skin IrritationRabbitMild irritant[5]
Eye IrritationRabbitMild irritant[5]
Genotoxicity

No specific genotoxicity studies on this compound were identified. However, the Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of alkyl benzoates and concluded that they are not genotoxic.[1][2] Benzoic acid and its simple esters are not considered to be genotoxic.

Carcinogenicity

No carcinogenicity studies on this compound were identified. The CIR Expert Panel concluded that alkyl benzoates are not carcinogenic based on the available data for the group.[1][2]

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies on this compound were not found. The CIR Expert Panel's assessment of alkyl benzoates concluded that they are not reproductive or developmental toxicants.[1][2]

Experimental Protocols

The following sections describe the general methodologies for key toxicological experiments, based on OECD guidelines. The specific details of the studies conducted on this compound are not publicly available.

Acute Oral Toxicity - OECD 420 (Acute Oral Toxicity - Fixed Dose Procedure)
  • Principle: A stepwise procedure is used where a single dose is administered to a small number of animals. The response determines the next step.

  • Test Animals: Typically, rats of a standard strain are used.

  • Procedure: A starting dose is selected based on available information. The substance is administered by gavage to a single animal. The animal is observed for signs of toxicity and mortality for up to 14 days. If the animal survives, the dose is increased for the next animal. If the animal dies, the dose is decreased. This process is continued until the dose that causes no mortality and the dose that causes mortality are identified.

  • Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.

Acute Dermal Toxicity - OECD 402 (Acute Dermal Toxicity)
  • Principle: The test substance is applied to the skin in a single dose.

  • Test Animals: Rats, rabbits, or guinea pigs can be used.

  • Procedure: The substance is applied to a shaved area of the skin (at least 10% of the body surface area) and covered with a porous gauze dressing for 24 hours.

  • Observations: Animals are observed for signs of toxicity and mortality for 14 days. Skin reactions at the site of application are recorded. Body weight is recorded weekly.

Skin Irritation - OECD 404 (Acute Dermal Irritation/Corrosion)
  • Principle: The substance is applied to a small area of the skin of a single animal.

  • Test Animals: The albino rabbit is the preferred species.

  • Procedure: A small amount of the test substance is applied to a patch of shaved skin and covered with a gauze patch. The patch is removed after 4 hours.

  • Observations: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

Eye Irritation - OECD 405 (Acute Eye Irritation/Corrosion)
  • Principle: The test substance is instilled into the conjunctival sac of one eye of the experimental animal.

  • Test Animals: The albino rabbit is the recommended species.

  • Procedure: A single dose of the substance is applied into one eye of the animal. The other eye serves as a control.

  • Observations: The eyes are examined at 1, 24, 48, and 72 hours after instillation for corneal opacity, iritis, and conjunctival redness and chemosis.

Visualizations

Toxicological Risk Assessment Workflow

The following diagram illustrates a generalized workflow for the toxicological risk assessment of a chemical substance like this compound.

ToxicologicalRiskAssessment cluster_0 Data Gathering & Evaluation cluster_1 Hazard Identification cluster_2 Hazard Characterization cluster_3 Risk Characterization & Management a Physicochemical Properties e Acute Toxicity a->e b In Silico Predictions (e.g., QSAR) g Genotoxicity b->g c Existing Toxicological Data (In Vitro & In Vivo) c->e f Irritation & Sensitization c->f c->g h Repeated Dose Toxicity c->h i Carcinogenicity c->i j Reproductive & Developmental Toxicity c->j d Read-Across from Structurally Similar Chemicals d->h d->i d->j k Dose-Response Assessment e->k f->k g->k l Establishment of No-Observed-Adverse-Effect-Level (NOAEL) h->l i->l j->l n Risk Characterization (Comparison of Hazard and Exposure) l->n m Exposure Assessment m->n o Regulatory Decision & Safe Use Guidelines n->o

Caption: A flowchart illustrating the key stages of toxicological risk assessment.

Conclusion

References

An In-depth Technical Guide on the Thermal Decomposition Products of Hexyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal decomposition products of hexyl benzoate. In the absence of specific literature on the controlled pyrolysis of this compound, this document leverages electron ionization mass spectrometry data as a primary model for predicting fragmentation patterns and resulting products. The guide outlines the principal decomposition pathways, presents the expected products in a structured format, details a standard experimental protocol for analysis via Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), and provides visual diagrams of the decomposition mechanisms and experimental workflow. This information is intended to support researchers in understanding the stability and degradation profile of this and similar long-chain alkyl benzoate compounds.

Introduction

This compound (C₁₃H₁₈O₂) is an aromatic ester used in various industrial applications, including as a fragrance ingredient.[1] Understanding its thermal stability and decomposition products is crucial for safety assessment, process optimization, and quality control in applications where it may be subjected to elevated temperatures. Thermal decomposition of esters can proceed through several mechanisms, including McLafferty rearrangement and alpha-cleavage, leading to a variety of smaller molecules.[2][3] This guide infers these products and pathways for this compound based on its mass spectrum fragmentation pattern.[1]

Predicted Thermal Decomposition Products

The thermal decomposition of this compound is predicted to yield a range of products arising from the fragmentation of the parent molecule. The relative abundance of these products can be inferred from the relative intensities of fragment ions in the electron ionization mass spectrum of this compound.[1] The major predicted products are summarized in Table 1.

Table 1: Predicted Thermal Decomposition Products of this compound Based on Mass Spectrum Fragmentation [1]

m/z (Mass-to-Charge Ratio)Proposed Fragment/ProductChemical FormulaRelative Intensity (%)
105Benzoyl cation[C₇H₅O]⁺100
122Benzoic acid radical cation[C₇H₆O₂]⁺45
77Phenyl cation[C₆H₅]⁺38
206This compound molecular ion[C₁₃H₁₈O₂]⁺20
51C₄H₃⁺ fragment[C₄H₃]⁺15
84Hexene radical cation[C₆H₁₂]⁺12

Data inferred from the NIST Electron Ionization Mass Spectrum of Benzoic acid, hexyl ester.[1]

Proposed Thermal Decomposition Pathways

The formation of the major products listed in Table 1 can be explained by established fragmentation mechanisms for esters, primarily alpha-cleavage and McLafferty rearrangement.[3][4]

Alpha-Cleavage

Alpha-cleavage involves the homolytic cleavage of the bond adjacent to the carbonyl group. For this compound, this results in the formation of the highly stable benzoyl cation (m/z 105), which is the base peak in the mass spectrum, and a hexoxy radical. This is a dominant fragmentation pathway for aromatic esters.[5][6]

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds with a sufficiently long alkyl chain.[7][8] It involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the alpha-beta bond. In this compound, this rearrangement leads to the formation of a neutral hexene molecule and a benzoic acid radical cation (m/z 122).[6]

Secondary Fragmentation

The primary fragment ions can undergo further decomposition. For example, the benzoyl cation (m/z 105) can lose a molecule of carbon monoxide (CO) to form the phenyl cation (m/z 77).[6]

Decomposition Pathways of this compound HexylBen HexylBen Benzoyl Benzoyl Cation (m/z 105) HexylBen->Benzoyl Alpha-Cleavage Hexoxy Hexoxy Radical (not detected) HexylBen->Hexoxy BenzoicAcid Benzoic Acid Radical Cation (m/z 122) HexylBen->BenzoicAcid  McLafferty  Rearrangement Hexene Hexene (neutral, m/z 84) HexylBen->Hexene M This compound Radical Cation (m/z 206) Phenyl Phenyl Cation (m/z 77) Benzoyl->Phenyl Loss of CO CO Carbon Monoxide (neutral) Benzoyl->CO

Caption: Proposed decomposition pathways of this compound.

Experimental Protocols: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is the standard technique for analyzing the thermal decomposition products of non-volatile materials like this compound. The following is a representative protocol.

Instrumentation
  • Pyrolyzer: A micro-furnace pyrolyzer capable of rapid heating to a precise temperature.

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for separating aromatic and aliphatic compounds (e.g., a DB-5MS or equivalent).

  • Mass Spectrometer (MS): A quadrupole or time-of-flight mass spectrometer capable of electron ionization (EI) at 70 eV.

Sample Preparation
  • Accurately weigh approximately 0.1-0.5 mg of this compound into a clean, inert sample cup (e.g., stainless steel).

  • Place the sample cup into the pyrolyzer autosampler.

Pyrolysis Conditions
  • Pyrolysis Temperature: 600 °C (a typical temperature for complete fragmentation).

  • Heating Rate: Rapid (e.g., 20 °C/ms).

  • Pyrolysis Time: 15-20 seconds.

  • Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).

  • Interface Temperature: 280-300 °C to prevent condensation of pyrolyzates.

GC-MS Conditions
  • Injector Temperature: 280 °C.

  • Split Ratio: 50:1 or as appropriate for sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 10 minutes at 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 35-550.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Data Analysis
  • Identify the peaks in the total ion chromatogram (TIC).

  • Obtain the mass spectrum for each peak.

  • Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST/Wiley).

  • Calculate the relative peak areas to estimate the quantitative distribution of the decomposition products.

Py-GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample This compound Sample Weigh Weigh ~0.5 mg Sample->Weigh Load Load into Sample Cup Weigh->Load Pyrolyzer Pyrolyzer (600°C) Load->Pyrolyzer GC Gas Chromatograph (Separation) Pyrolyzer->GC Pyrolyzates MS Mass Spectrometer (Detection & Identification) GC->MS Separated Analytes TIC Total Ion Chromatogram MS->TIC Identify Peak Identification (NIST Library) TIC->Identify Quantify Quantification (Relative Peak Area) Identify->Quantify Report Final Report Quantify->Report

Caption: A typical experimental workflow for Py-GC-MS analysis.

Conclusion

References

Methodological & Application

Synthesis of Hexyl Benzoate via Fischer Esterification: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hexyl benzoate is an organic ester widely utilized in the fragrance and flavor industries for its pleasant, balsamic, and green odor profile. It also serves as a versatile solvent and plasticizer. This application note provides a detailed protocol for the synthesis of this compound through Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. The described methodology is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a comprehensive guide from reaction setup to product characterization.

Reaction Principle and Mechanism

Fischer esterification is a reversible condensation reaction between a carboxylic acid (benzoic acid) and an alcohol (1-hexanol) in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction equilibrium is driven towards the formation of the ester (this compound) and water. To achieve a high yield, the equilibrium can be shifted to the product side by using an excess of one of the reactants (usually the less expensive alcohol) or by removing the water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation of the carbonyl oxygen, yields the final ester product.

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound via Fischer esterification using sulfuric acid as the catalyst and a Dean-Stark apparatus for water removal.

Materials:

  • Benzoic Acid (C₇H₆O₂, MW: 122.12 g/mol )

  • 1-Hexanol (C₆H₁₄O, MW: 102.17 g/mol )

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether

  • Standard laboratory glassware (round-bottom flask, condenser, Dean-Stark trap, separatory funnel, etc.)

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine benzoic acid (e.g., 12.21 g, 0.1 mol) and 1-hexanol (e.g., 15.33 g, 0.15 mol, 1.5 equivalents).

  • Add 100 mL of toluene to dissolve the reactants.

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL).

  • Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask.

  • Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue the reflux for 4-6 hours, or until the theoretical amount of water (1.8 mL) has been collected. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a 500 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 100 mL of water.

    • 100 mL of saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst and any unreacted benzoic acid (caution: CO₂ evolution).

    • 100 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene and excess 1-hexanol.

  • Purification: The crude this compound can be further purified by vacuum distillation or silica gel column chromatography to yield a clear, colorless oil. A study on the esterification of benzoic acid with hexanol reported a conversion of 67.5% at 75°C using a deep eutectic solvent as a catalyst.[1] Yields for traditional Fischer esterification can vary but are often in a similar or higher range, especially when water is removed.[2]

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Benzoic AcidC₇H₆O₂122.122491.266
1-HexanolC₆H₁₄O102.171570.814
This compoundC₁₃H₁₈O₂206.282720.98

Table 2: Typical Spectroscopic Data for this compound

¹H NMR (Proton Nuclear Magnetic Resonance) [3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0m2HAromatic (ortho-H)
~7.5m1HAromatic (para-H)
~7.4m2HAromatic (meta-H)
~4.3t2H-OCH₂-
~1.7quintet2H-OCH₂CH ₂-
~1.3-1.5m6H-(CH₂)₃-
~0.9t3H-CH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) [4]

Chemical Shift (δ, ppm)Assignment
~166C=O (ester)
~133Aromatic (para-C)
~130Aromatic (ipso-C)
~129Aromatic (ortho-C)
~128Aromatic (meta-C)
~65-OCH₂-
~31-CH₂-
~28-CH₂-
~25-CH₂-
~22-CH₂-
~14-CH₃

IR (Infrared) Spectroscopy [5]

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3060C-H stretchAromatic
~2950-2850C-H stretchAliphatic
~1720C=O stretchEster
~1270C-O stretchEster
~1100C-O stretchEster
~710C-H bendAromatic (ortho-disubstituted)

Visualizations

Fischer_Esterification_Mechanism cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation BA Benzoic Acid PBA Protonated Benzoic Acid BA->PBA H_plus H⁺ (from catalyst) Hexanol 1-Hexanol TI Tetrahedral Intermediate Hexanol->TI PBA2->TI PTI Protonated Intermediate TI2->PTI PE Protonated Ester PTI2->PE Water H₂O PTI2->Water HB This compound PE2->HB H_plus_out H⁺ (catalyst regenerated) PE2->H_plus_out

Figure 1: Mechanism of Fischer Esterification for this compound Synthesis.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis reactants 1. Mix Benzoic Acid, 1-Hexanol, Toluene catalyst 2. Add H₂SO₄ Catalyst reactants->catalyst reflux 3. Reflux with Dean-Stark Trap (4-6h) catalyst->reflux cool 4. Cool to Room Temp. reflux->cool wash 5. Wash with H₂O, NaHCO₃, Brine cool->wash dry 6. Dry with MgSO₄ wash->dry evaporate 7. Evaporate Solvent dry->evaporate purify 8. Vacuum Distillation or Column Chromatography evaporate->purify characterize 9. Characterize by NMR, IR purify->characterize

Figure 2: Experimental Workflow for this compound Synthesis.

References

Application Notes and Protocols for the Quantification of Hexyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of hexyl benzoate and related compounds using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods are crucial for quality control, formulation development, and regulatory compliance in the cosmetic and pharmaceutical industries.

Introduction

This compound and its derivatives, such as 2-hexyldecyl benzoate and diethylamino hydroxybenzoyl this compound, are common ingredients in cosmetic and personal care products, where they function as emollients, solubilizers, and UV filters.[1][2] Accurate and robust analytical methods are essential for their quantification in various matrices to ensure product quality and safety. This document outlines validated GC-MS and HPLC methods for this purpose.

Analytical Methods: A Comparative Overview

Both GC-MS and HPLC are powerful techniques for the quantification of this compound. The choice between the two often depends on the specific application, matrix complexity, and required sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it ideal for detecting trace amounts of the analyte, especially in complex cosmetic matrices.[1] The mass spectrometric detector provides definitive identification of the compound.

  • High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely available technique that provides reliable quantification.[1] It is suitable for a broad range of concentrations and the sample preparation can be simpler than for GC-MS.[1]

Quantitative Data Summary

The performance of GC-MS and HPLC-UV methods for the analysis of a related compound, 2-hexyldecyl benzoate, in a cosmetic lotion matrix was evaluated based on key validation parameters.[1] The results are summarized below for clear comparison.

Table 1: Linearity and Range [1]

ParameterGC-MSHPLC-UV
Linear Range1 - 100 µg/mL5 - 200 µg/mL
Correlation Coefficient (r²)> 0.999> 0.998
Regression Equationy = mx + cy = mx + c

Table 2: Accuracy (Recovery) [1]

Spiked LevelGC-MS Mean Recovery (%)HPLC-UV Mean Recovery (%)
Low (80% of target)99.598.7
Medium (100% of target)101.2100.5
High (120% of target)99.8101.8

Table 3: Precision (Relative Standard Deviation, RSD) [1]

ParameterGC-MS RSD (%)HPLC-UV RSD (%)
Repeatability (n=6)< 1.5%< 2.0%
Intermediate Precision (n=6)< 2.0%< 2.5%

Table 4: Limits of Detection (LOD) and Quantification (LOQ) [1]

ParameterGC-MSHPLC-UV
Limit of Detection (LOD)LowerHigher
Limit of Quantification (LOQ)LowerHigher

Experimental Protocols

Protocol 1: Quantification of this compound using GC-MS

This protocol is designed for the quantification of this compound in cosmetic formulations.

1. Sample Preparation [1]

  • Accurately weigh 1.0 g of the cosmetic lotion into a 50 mL centrifuge tube.

  • Add 10 mL of dichloromethane as the extraction solvent.[1]

  • Vortex for 2 minutes to ensure thorough mixing.[1]

  • Perform ultrasonic extraction for 15 minutes.[1]

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the phases.[1]

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial.[1]

2. Chromatographic Conditions [1]

  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer.[1]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Inlet Temperature: 280°C.[1]

  • Injection Volume: 1 µL in splitless mode.[1]

  • Oven Temperature Program:

    • Initial temperature of 150°C, hold for 1 minute.[1]

    • Ramp to 280°C at a rate of 20°C/min.[1]

    • Hold at 280°C for 5 minutes.[1]

  • MS Transfer Line Temperature: 280°C.[1]

  • Ion Source Temperature: 230°C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.[1]

3. Calibration

Prepare a series of calibration standards by serially diluting a stock solution of this compound in dichloromethane to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.[3]

Protocol 2: Quantification of this compound using HPLC-UV

This protocol is suitable for the routine quality control of this compound in cosmetic products.

1. Sample Preparation [1]

  • Accurately weigh 1.0 g of the cosmetic lotion into a 50 mL centrifuge tube.[1]

  • Add 10 mL of methanol and vortex for 2 minutes.[1]

  • Perform ultrasonic extraction for 20 minutes.[1]

  • Centrifuge at 4000 rpm for 10 minutes.[1]

  • Filter the supernatant through a 0.45 µm nylon syringe filter into an HPLC vial.[1]

2. Chromatographic Conditions [1]

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.[1]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (85:15, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Injection Volume: 20 µL.[1]

  • Detection Wavelength: 230 nm.[1]

3. Calibration

Prepare a series of calibration standards by serially diluting a stock solution of this compound in methanol to achieve concentrations ranging from 5 µg/mL to 200 µg/mL.[1]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh 1.0 g of Sample add_solvent Add 10 mL Dichloromethane weigh->add_solvent vortex Vortex for 2 min add_solvent->vortex ultrasonicate Ultrasonic Extraction (15 min) vortex->ultrasonicate centrifuge Centrifuge (4000 rpm, 10 min) ultrasonicate->centrifuge filter Filter (0.45 µm PTFE) centrifuge->filter inject Inject 1 µL into GC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify

Caption: Workflow for GC-MS Quantification of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh 1.0 g of Sample add_solvent Add 10 mL Methanol weigh->add_solvent vortex Vortex for 2 min add_solvent->vortex ultrasonicate Ultrasonic Extraction (20 min) vortex->ultrasonicate centrifuge Centrifuge (4000 rpm, 10 min) ultrasonicate->centrifuge filter Filter (0.45 µm Nylon) centrifuge->filter inject Inject 20 µL into HPLC filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (230 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify

Caption: Workflow for HPLC-UV Quantification of this compound.

References

Application Note: High-Throughput GC-MS Analysis for Purity Assessment of Hexyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative purity analysis of hexyl benzoate, an aromatic ester with applications in the pharmaceutical and fragrance industries. The protocol provides a comprehensive workflow from sample preparation to data analysis, ensuring accurate and reproducible results. This document outlines the necessary instrumentation, experimental procedures, and data interpretation required for the quality control of this compound.

Introduction

This compound is a key organic compound utilized in various industrial applications. Its purity is a critical parameter that can influence the quality, efficacy, and safety of end products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for the identification and quantification of this compound and its potential impurities.

Experimental Protocol

This protocol provides a detailed procedure for the GC-MS analysis of this compound.

Materials and Reagents
  • This compound (Reference Standard, >99.5% purity)

  • This compound (Sample for analysis)

  • Dichloromethane (DCM), GC grade

  • Helium (Carrier Gas, 99.999% purity)

  • 2 mL GC vials with PTFE septa

  • Micropipettes

  • Vortex mixer

Instrumentation

A standard GC-MS system equipped with a split/splitless injector and a quadrupole mass spectrometer was used.

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless, operated in split mode.

  • Mass Spectrometer: Capable of electron ionization (EI).

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of the this compound reference standard in dichloromethane.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask and dissolve in dichloromethane.

  • Vial Transfer: Transfer the prepared solutions into 2 mL GC vials for analysis.

GC-MS Parameters

The following instrumental parameters are recommended as a starting point and may require optimization for your specific instrument.

ParameterValue
GC
Inlet Temperature250°C
Injection Volume1 µL
Split Ratio50:1
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ion Source Temperature230°C
Transfer Line Temperature280°C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Scan Range50-350 amu

Data Presentation

The purity of the this compound sample is determined by calculating the peak area percentage from the total ion chromatogram (TIC). The following table summarizes the quantitative data obtained from a representative analysis.

Peak No.CompoundRetention Time (min)Peak AreaArea %
11-Hexanol4.2515,0000.5
2Benzoic Acid6.8025,0000.8
3This compound 10.52 2,940,000 98.0
4Dihexyl Ether11.2020,0000.7

Data Analysis and Interpretation

The identification of this compound and its impurities is achieved by comparing their retention times and mass spectra with those of reference standards or by library matching. The mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 206, and key fragment ions at m/z 105 (benzoyl cation) and m/z 77 (phenyl cation).[1]

Potential impurities in this compound, often arising from the synthesis process, include unreacted starting materials such as benzoic acid and 1-hexanol, and byproducts like dihexyl ether.[2]

Visualizations

Experimental Workflow

experimental_workflow GC-MS Analysis Workflow for this compound Purity cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Weigh this compound Sample dissolve Dissolve in Dichloromethane prep_start->dissolve transfer Transfer to GC Vial dissolve->transfer injection Inject Sample into GC-MS transfer->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection chromatogram Generate Total Ion Chromatogram (TIC) detection->chromatogram integration Peak Integration and Identification chromatogram->integration quantification Purity Calculation (Area %) integration->quantification end end quantification->end Final Report

GC-MS Analysis Workflow
Principle of GC-MS Analysis

gcms_principle Principle of GC-MS for Purity Analysis cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) gc_inlet Sample Injection & Vaporization gc_column Separation based on Boiling Point & Polarity gc_inlet->gc_column gc_outlet Separated Analytes gc_column->gc_outlet ms_source Ionization (EI) gc_outlet->ms_source Interface ms_analyzer Mass-to-Charge Ratio (m/z) Separation ms_source->ms_analyzer ms_detector Ion Detection ms_analyzer->ms_detector data_system data_system ms_detector->data_system Signal to Data System final_output final_output data_system->final_output Mass Spectrum & Chromatogram

Principle of GC-MS Analysis

Conclusion

The GC-MS method described in this application note is a reliable and efficient tool for determining the purity of this compound. The detailed protocol and data analysis guidelines will enable researchers, scientists, and drug development professionals to perform accurate quality control assessments, ensuring the integrity of their products. This method can be readily implemented in any analytical laboratory equipped with standard GC-MS instrumentation.

References

Application Note: A Robust HPLC Method for the Separation of Hexyl Benzoate from Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a reliable and efficient High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of hexyl benzoate from its primary reactants, hexanol and benzoic acid. The synthesis of this compound, an ester commonly used in cosmetics and as a fragrance ingredient, often results in a mixture containing the final product and unreacted starting materials. This reverse-phase HPLC method provides a straightforward approach for monitoring reaction progress, assessing product purity, and for quality control purposes.

Introduction

This compound is synthesized through the esterification of benzoic acid with hexanol. To ensure the quality and purity of the final product, it is crucial to have a reliable analytical method to separate and quantify the ester from the more polar reactants. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose due to its high resolution and sensitivity. This document provides a detailed protocol for a reverse-phase HPLC method that effectively separates these three components.

Experimental Protocol

This method utilizes a reverse-phase C18 column to separate the compounds based on their hydrophobicity. Benzoic acid, being the most polar, will elute first, followed by the moderately polar hexanol, and finally the nonpolar this compound.

1. Materials and Reagents

  • This compound (Standard, >98% purity)

  • Hexanol (Reagent grade)

  • Benzoic Acid (Reagent grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric Acid (or Formic Acid for MS compatibility) (Reagent grade)[1]

  • Methanol (HPLC grade, for sample preparation)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[2][3]

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Phosphoric Acid).

    • Solvent A: Water with 0.1% Phosphoric Acid

    • Solvent B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-15 min: 90% B

    • 15-16 min: 90% to 30% B

    • 16-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm (benzoic acid and this compound have strong absorbance around this wavelength)

  • Injection Volume: 10 µL

3. Standard and Sample Preparation

  • Standard Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of each standard (this compound, hexanol, and benzoic acid) into separate 10 mL volumetric flasks.

    • Dissolve and dilute to the mark with methanol.

  • Working Standard Solution (100 µg/mL):

    • Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to the mark with the initial mobile phase composition (30% Acetonitrile / 70% Water with 0.1% Phosphoric Acid).

  • Sample Preparation:

    • For reaction mixtures, accurately dilute a known amount of the sample in methanol to an appropriate concentration (within the linear range of the method).

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the expected retention times and resolution for the separation of benzoic acid, hexanol, and this compound under the specified chromatographic conditions.

CompoundRetention Time (min)Resolution (Rs)
Benzoic Acid~ 3.5-
Hexanol~ 6.8> 2.0
This compound~ 12.2> 2.0

Note: These are typical expected values. Actual retention times may vary depending on the specific column and system.

Visualization of the Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions (Benzoic Acid, Hexanol, this compound) injection Inject Standards and Samples prep_standards->injection Working Standards prep_sample Prepare Reaction Sample (Dilute and Filter) prep_sample->injection Prepared Sample prep_mobile_phase Prepare Mobile Phase (Acetonitrile, Water, Acid) instrument_setup Instrument Setup (Install Column, Set Parameters) prep_mobile_phase->instrument_setup equilibration System Equilibration instrument_setup->equilibration equilibration->injection run_gradient Run Gradient Program injection->run_gradient data_acquisition Data Acquisition (Chromatogram) run_gradient->data_acquisition peak_integration Peak Integration and Identification data_acquisition->peak_integration quantification Quantification (Purity Assessment, Reaction Monitoring) peak_integration->quantification

Caption: Workflow for the HPLC analysis of this compound and reactants.

Conclusion

The described reverse-phase HPLC method is demonstrated to be effective for the separation and analysis of this compound from its reactants, hexanol and benzoic acid. The method is straightforward, robust, and can be readily implemented in a quality control or research laboratory setting for monitoring the synthesis and purity of this compound. The provided protocol and expected results serve as a valuable guide for researchers and professionals in the field.

References

Application Notes and Protocols: Hexyl Benzoate as a Specialty Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of hexyl benzoate, exploring its potential as a high-boiling, specialty solvent in organic reactions. While its primary application lies within the fragrance and cosmetics industries, its inherent properties suggest utility as a process solvent in organic synthesis, particularly in the context of green chemistry initiatives seeking to replace conventional volatile organic compounds (VOCs).

Introduction to this compound as a Solvent

This compound is an aromatic ester characterized by a high boiling point, low volatility, and good solvency for a range of organic compounds.[1][2] These characteristics make it an attractive candidate for a specialty solvent in reactions requiring elevated temperatures, where solvent containment can be challenging with more volatile alternatives. Its classification as a biodegradable and less hazardous compound further enhances its appeal as a potential "green" solvent.

Physicochemical Properties and Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for determining its suitability for specific reaction conditions and for designing appropriate work-up procedures.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₈O₂[1][3]
Molecular Weight 206.28 g/mol [1][3]
CAS Number 6789-88-4[1][3]
Appearance Colorless liquid[1][4]
Boiling Point 272 °C (lit.)
Flash Point >110 °C (>230 °F)
Density 0.98 g/mL at 25 °C (lit.)[3]
Refractive Index n20/D 1.493 (lit.)[3]
Water Solubility Insoluble (15.1 mg/L at 24°C)[3]
Solubility in Organic Solvents Soluble in alcohols, ethers, and hydrocarbons[2]

Potential Applications in Organic Synthesis

Based on its high boiling point and stability, this compound is a promising solvent for reactions that require sustained high temperatures.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, often benefit from high-boiling solvents to ensure reaction completion and to facilitate the dissolution of inorganic bases and organometallic reagents.[5] The low volatility of this compound would also simplify reaction setup under inert atmospheres and minimize solvent loss over extended reaction times.

Biocatalysis

In some biocatalytic transformations, the use of organic solvents is necessary to dissolve hydrophobic substrates.[6] The biocompatibility of esters like this compound, coupled with its ability to dissolve a range of organic molecules, makes it a candidate for evaluation in enzymatic reactions where substrate solubility is a limiting factor.

Experimental Protocols

The following protocols provide a starting point for the synthesis of this compound and a proposed method for its use as a solvent in a representative cross-coupling reaction.

Synthesis of this compound via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Benzoic acid

  • n-Hexanol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another suitable acid catalyst

  • Toluene (or another suitable azeotroping agent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark apparatus, and reflux condenser, add benzoic acid (1.0 eq), n-hexanol (1.2-1.5 eq), and toluene (approx. 2 mL per gram of benzoic acid).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).

  • Heat the mixture to reflux. The water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the benzoic acid is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

  • The crude this compound can be purified by vacuum distillation to yield the final product.

Proposed Protocol: Suzuki-Miyaura Coupling Using this compound as Solvent

This hypothetical protocol is based on general procedures for Suzuki-Miyaura couplings and the properties of this compound. Note: This protocol requires experimental validation.

Materials:

  • Aryl halide (e.g., 4-bromotoluene) (1.0 eq)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., K₂CO₃) (2.0 eq)

  • This compound (as solvent)

  • Ethyl acetate (for work-up)

  • Water

Equipment:

  • Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

  • Magnetic stir bar and hotplate

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for work-up

Procedure:

  • To a Schlenk flask, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add this compound as the solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water to remove the inorganic salts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the ethyl acetate.

  • The crude product can be purified by column chromatography. Due to the high boiling point of this compound, careful consideration of the purification method is required to separate the product from the solvent.

Visualizations

Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products benzoic_acid Benzoic Acid esterification Fischer Esterification benzoic_acid->esterification n_hexanol n-Hexanol n_hexanol->esterification catalyst Acid Catalyst (p-TsOH) catalyst->esterification solvent Toluene (Azeotropic Removal of Water) solvent->esterification heat Heat (Reflux) heat->esterification hexyl_benzoate This compound esterification->hexyl_benzoate water Water (removed) esterification->water

Caption: Workflow for the synthesis of this compound.

Proposed Workflow for Evaluating this compound as a Solvent

G start Select Model Reaction (e.g., Suzuki Coupling) setup Reaction Setup: - Reactants - Catalyst - Base - this compound (Solvent) start->setup conditions Vary Reaction Conditions: - Temperature - Reaction Time - Catalyst Loading setup->conditions monitoring Monitor Reaction Progress (TLC, GC, LC-MS) conditions->monitoring workup Develop Work-up & Purification Protocol monitoring->workup analysis Analyze Results: - Yield - Purity - Comparison to Conventional Solvents workup->analysis conclusion Assess Viability of This compound as a Solvent analysis->conclusion

Caption: Proposed workflow for solvent evaluation.

Safety and Handling

This compound is considered to be of low toxicity.[1] However, standard laboratory safety precautions should always be observed. It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound presents an interesting profile as a potential specialty solvent for organic synthesis. Its high boiling point, low volatility, and favorable safety profile align with the principles of green chemistry. While its application in this context is not yet well-documented, the information and protocols provided in these notes offer a solid foundation for researchers to explore its utility in high-temperature organic reactions. Further experimental validation is encouraged to fully characterize its performance as a reaction solvent.

References

Application Notes and Protocols: Hexyl Benzoate in Polymer Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of hexyl benzoate as a plasticizer and coalescing agent in polymer manufacturing. The information is intended to guide researchers and scientists in formulating and evaluating polymers incorporating this additive.

Introduction to this compound in Polymer Systems

This compound is an aromatic ester that can be utilized as a primary plasticizer in various polymer systems, most notably in polyvinyl chloride (PVC) and its copolymers. Its chemical structure, featuring a benzene ring and a hexyl chain, suggests properties that are advantageous for polymer modification. As a member of the benzoate ester family, it is considered a non-phthalate plasticizer, offering a potentially favorable toxicological profile compared to traditional phthalate-based plasticizers. This makes it a person of interest for applications in consumer goods, and potentially in medical and pharmaceutical-related materials, pending further biocompatibility studies.

In addition to its role as a plasticizer, this compound's properties suggest its potential use as a coalescing agent in latex-based coatings and adhesives. By temporarily lowering the glass transition temperature (Tg) of the polymer particles, it can facilitate the formation of a continuous and uniform film at ambient temperatures.

This compound as a Plasticizer

As a plasticizer, this compound is expected to increase the flexibility, durability, and workability of polymers like PVC by reducing the intermolecular forces between polymer chains.[1] Benzoate plasticizers are known for their good compatibility with a variety of polymers and high solvating power.[2]

Mechanism of Action as a Plasticizer

The plasticizing effect of this compound is attributed to its molecular structure. The polar ester group interacts with the polar sites on the polymer chains (e.g., the C-Cl bond in PVC), while the non-polar hexyl group and benzene ring increase the free volume between the polymer chains. This increased free volume allows for greater chain mobility, resulting in a lower glass transition temperature and increased flexibility.

G cluster_0 Unplasticized PVC cluster_1 Plasticized PVC with this compound P1 PVC Chain P2 PVC Chain P1->P2 Strong Intermolecular Forces (Rigid Structure) P3 PVC Chain P4 PVC Chain P3->P4 Reduced Intermolecular Forces (Flexible Structure) HB This compound P3->HB Interaction HB->P4 Interaction G cluster_0 PVC Film Preparation cluster_1 Film Characterization A Compounding on Two-Roll Mill (PVC, this compound, Stabilizer) B Molding in Hydraulic Press A->B C Conditioning of Molded Film B->C D Mechanical Testing (ASTM D882) - Tensile Strength - Elongation at Break C->D E Hardness Testing (ASTM D2240) C->E F Thermal Analysis (ASTM D3418) - Glass Transition Temperature (Tg) C->F G Migration Testing (ASTM D1203) - Volatility C->G G cluster_0 Latex Dispersion cluster_1 Film Formation with this compound cluster_2 Continuous Film L1 Polymer Particle P1 Softened Polymer Particle L2 Polymer Particle W Evap Water Evaporation P2 Softened Polymer Particle P1->P2 Coalescence Film Homogeneous Polymer Film HB This compound Evap2 This compound Evaporation

References

Application Note: Laboratory-Scale Synthesis of Hexyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the laboratory-scale synthesis of hexyl benzoate, a common fragrance ingredient and specialty solvent. The primary method detailed is the Fischer-Speier esterification of benzoic acid with n-hexanol, utilizing an acid catalyst and azeotropic removal of water to drive the reaction to completion. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a comprehensive guide to the preparation, purification, and characterization of this ester.

Introduction

This compound (C13H18O2) is an ester known for its pleasant, woody-balsamic odor, which has led to its use in the fragrance industry in products such as soaps and perfumes.[1] Beyond its aromatic properties, it serves as a specialty solvent. The most common and established method for its synthesis on a laboratory scale is the Fischer-Speier esterification.[1][2] This reaction involves the acid-catalyzed condensation of a carboxylic acid (benzoic acid) and an alcohol (n-hexanol).[2][3] The reaction is reversible, and to achieve high yields, the equilibrium is typically shifted towards the product by using an excess of one reactant or by removing water as it is formed.[2][3][4] This protocol will detail the necessary reagents, equipment, and steps for the successful synthesis and purification of this compound.

Key Experiment: Fischer-Speier Esterification of Benzoic Acid and n-Hexanol

The synthesis of this compound is achieved by the reaction of benzoic acid and n-hexanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[2][4] The reaction is conducted under reflux with a Dean-Stark apparatus to continuously remove the water generated, thereby driving the reaction towards the formation of the ester.[4][5]

Reaction Scheme:

C6H5COOH (Benzoic Acid) + C6H13OH (n-Hexanol) --(H+)--> C6H5COOC6H13 (this compound) + H2O

Experimental Protocol

1. Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Benzoic Acid≥99.5%Standard Supplier
n-Hexanol≥98%Standard SupplierCan be used in excess.
Sulfuric Acid (H2SO4)Concentrated (98%)Standard SupplierCatalyst. Handle with extreme care.
TolueneAnhydrous, ≥99.8%Standard SupplierSolvent for azeotropic water removal.
Sodium Bicarbonate (NaHCO3)Saturated SolutionPrepared in-houseFor neutralization.
Brine (Saturated NaCl)Saturated SolutionPrepared in-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO4)≥99.5%Standard SupplierDrying agent.
Diethyl EtherACS GradeStandard SupplierFor extraction.

2. Equipment:

  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (silica gel) and developing chamber

3. Reaction Setup and Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (e.g., 0.1 mol, 12.21 g) and n-hexanol (e.g., 0.11 mol, 11.24 g, 1.1 equivalents).

  • Add toluene (approx. 100 mL) to the flask to dissolve the reactants.[5]

  • Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the reaction mixture with stirring.[4]

  • Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.[5]

  • Continue refluxing for 4-6 hours or until no more water is collected in the trap.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the benzoic acid spot.[4][5]

4. Work-up and Purification:

  • Allow the reaction mixture to cool to room temperature.[4]

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether (approx. 100 mL).[4]

  • Wash the organic layer sequentially with:

    • Water (2 x 100 mL) to remove the bulk of the acid.[4]

    • Saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid catalyst and unreacted benzoic acid. Check that the aqueous layer is basic.[4]

    • Brine (1 x 100 mL) to aid in the separation of the layers.[4]

  • Dry the organic layer over anhydrous magnesium sulfate.[4]

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene and diethyl ether.[4][5]

  • The crude product can be further purified by vacuum distillation to obtain pure this compound.[4]

Quantitative Data Summary

ParameterValueReference/Notes
Reactants
Benzoic Acid1 molar equivalent
n-Hexanol1.1 - 1.5 molar equivalentsUsing an excess of the alcohol can help drive the equilibrium.[4]
Catalyst
Sulfuric AcidCatalytic amount (e.g., 0.5-1% mol)p-Toluenesulfonic acid is also a common alternative.[4][5]
Reaction Conditions
TemperatureReflux (approx. 110-120 °C)
Reaction Time4 - 10 hoursMonitor by TLC or water collection in Dean-Stark trap.[2]
Product Information
ProductThis compound
Molecular FormulaC13H18O2[6]
Molecular Weight206.28 g/mol [6]
Boiling Point272 °C[1]
Density0.98 g/mL at 25 °C[1]
Expected Yield70-90%Yields can vary based on reaction scale and efficiency of water removal.

Workflow and Diagrams

The overall experimental workflow for the synthesis of this compound via Fischer esterification is depicted below.

G Reactants 1. Reactants Loading (Benzoic Acid, n-Hexanol, Toluene) Catalyst 2. Catalyst Addition (Conc. H2SO4) Reactants->Catalyst Reflux 3. Reflux & Water Removal (Dean-Stark Apparatus, 4-6h) Catalyst->Reflux Cooling 4. Cooling (To Room Temperature) Reflux->Cooling Workup 5. Aqueous Work-up (H2O, NaHCO3, Brine) Cooling->Workup Drying 6. Drying & Filtration (Anhydrous MgSO4) Workup->Drying SolventRemoval 7. Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Purification 8. Purification (Vacuum Distillation) SolventRemoval->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

The mechanism of the Fischer esterification proceeds through several key steps involving protonation of the carbonyl group, nucleophilic attack by the alcohol, and elimination of water.

G Protonation 1. Protonation of Carbonyl Oxygen Attack 2. Nucleophilic Attack by n-Hexanol Protonation->Attack Increases electrophilicity ProtonTransfer 3. Proton Transfer Attack->ProtonTransfer Elimination 4. Elimination of Water to form Oxonium Ion ProtonTransfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation Ester This compound (Product) Deprotonation->Ester

References

Application Note: Purification of Crude Hexyl Benzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of crude hexyl benzoate using silica gel column chromatography. This method is effective for removing common impurities such as unreacted starting materials to yield a high-purity product suitable for further research and development.

Principle of Separation

Column chromatography is a purification technique that separates components of a mixture based on their differential adsorption onto a stationary phase and solubility in a mobile phase.[1] For the purification of this compound, silica gel, a polar stationary phase, is employed. This compound is a moderately polar ester and thus has a moderate affinity for the silica gel.[2]

The most common impurities from its synthesis (e.g., Fischer esterification of benzoic acid and hexanol) are the unreacted starting materials:

  • Benzoic Acid: A highly polar carboxylic acid that strongly adsorbs to the silica gel.

  • Hexanol: An alcohol that is more polar than the ester product but less polar than benzoic acid.[2]

By using a mobile phase consisting of a non-polar solvent (n-hexane) and a more polar solvent (ethyl acetate), a polarity gradient can be created.[2] Non-polar impurities will elute first, followed by the moderately polar this compound. The more polar hexanol will elute later than the product, and the highly polar benzoic acid will remain strongly adsorbed at the top of the column under typical elution conditions.[2]

Experimental Protocols

Preliminary Analysis by Thin Layer Chromatography (TLC)

It is crucial to first determine the optimal mobile phase composition using TLC. The ideal solvent system will provide good separation between the product and impurities, with the this compound spot having an Rf value between 0.2 and 0.4.[2]

Protocol:

  • Prepare a TLC developing chamber with a filter paper wick and a small amount of a test eluent (e.g., 5% ethyl acetate in n-hexane).

  • Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane.

  • Spot the dissolved crude mixture onto a silica gel TLC plate. If available, spot standards of benzoic acid and hexanol alongside the crude mixture for comparison.

  • Place the TLC plate in the developing chamber and allow the solvent front to ascend to near the top.

  • Remove the plate and visualize the separated spots under a UV lamp (254 nm), as the aromatic benzoate ester is UV-active.[2]

  • Calculate the Rf value for each spot. Adjust the ratio of ethyl acetate to hexane to achieve the desired separation and Rf value for the product. A higher concentration of ethyl acetate will increase the Rf values of all components.[2]

Table 1: Typical Thin Layer Chromatography (TLC) Data

Compound Typical Rf Value (5% Ethyl Acetate in Hexane)
Non-polar Impurities > 0.6
This compound ~0.4 - 0.5 [2]
Hexanol ~0.2 - 0.3[2]

| Benzoic Acid | ~0.0 - 0.1 (often with streaking)[2] |

Column Chromatography Purification

This protocol outlines a general procedure for flash column chromatography. The scale should be adjusted based on the amount of crude product.

Materials and Equipment:

  • Crude this compound

  • Silica gel (flash grade, 230-400 mesh)[2]

  • n-Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Glass chromatography column with stopcock

  • Cotton or glass wool

  • Sand (washed)

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Protocol:

  • Column Preparation (Slurry Packing Method):

    • Secure the column vertically to a retort stand.

    • Place a small plug of cotton or glass wool at the bottom to support the packing.[1] Add a thin layer (approx. 1 cm) of sand on top of the plug.

    • Calculate the required amount of silica gel (typically a 50:1 to 100:1 weight ratio of silica to crude product).[2]

    • In a beaker, prepare a slurry of the silica gel in the initial, low-polarity eluent (e.g., 1-2% ethyl acetate in hexane).[3]

    • With the stopcock open, pour the slurry into the column, allowing the solvent to drain. Continuously tap the column gently to ensure an even, compact bed without air bubbles or cracks.[4]

    • Once all the silica has settled, allow the excess solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.

    • Carefully add a protective layer (approx. 1 cm) of sand on top of the silica bed to prevent disruption during solvent addition.[1]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane) or the initial eluting solvent.[2]

    • Using a pipette, carefully apply the dissolved sample solution evenly onto the top layer of sand.[2]

    • Open the stopcock and allow the sample to adsorb onto the silica bed, draining the solvent until it reaches the sand layer.

    • Add a small amount of the initial eluting solvent to wash the sides of the column and allow this to adsorb onto the silica as well.

  • Elution and Fraction Collection:

    • Carefully fill the column with the initial, low-polarity eluent (e.g., 1-2% ethyl acetate in hexane).

    • Begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).[4]

    • A gradient elution is recommended for optimal separation.[2] Start with the low-polarity eluent to first remove any non-polar impurities.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., move to 5%, then 10% ethyl acetate in hexane). This will elute the this compound.[2]

    • Monitor the composition of the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the fractions that contain only the pure this compound spot.

  • Product Isolation:

    • Transfer the combined pure fractions to a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound, which is typically an oil or solid.[2][5]

    • Determine the final yield and confirm the purity using analytical techniques such as GC-MS, ¹H NMR, or ¹³C NMR.[6]

Data Summary

Table 2: Summary of Column Chromatography Parameters

Parameter Specification/Value Rationale
Stationary Phase Silica Gel (230-400 mesh) Polar adsorbent suitable for separating moderately polar esters from more polar and non-polar impurities.[2]
Silica:Crude Ratio 50:1 to 100:1 (w/w) Ensures sufficient separation capacity and prevents column overloading.[2]
Mobile Phase n-Hexane / Ethyl Acetate Provides a tunable polarity gradient for effective elution.[2][6]
Elution Method Gradient Elution Starts with low polarity (1-2% EtOAc) to remove non-polar impurities, then increases (5-20% EtOAc) to elute the product.[2]

| Analysis Method | TLC, UV 254 nm | Quick, effective monitoring of fractions to identify the pure product.[2] |

Table 3: Illustrative Purification Results

Parameter Before Purification After Purification
Appearance Yellowish/Brownish Oil Colorless Oil or White Solid
Purity (by GC-MS) ~85% >98%

| Typical Yield | N/A | 80-95% |

Visualized Workflows

G cluster_prep Preparation & Analysis cluster_purification Purification cluster_post Isolation & Verification Crude Crude this compound TLC_Analysis TLC Analysis to Determine Eluent Crude->TLC_Analysis Pack_Column Pack Silica Column Load_Sample Load Crude Sample Pack_Column->Load_Sample Elute_Gradient Gradient Elution (Hexane/EtOAc) Load_Sample->Elute_Gradient Collect_Fractions Collect Fractions Elute_Gradient->Collect_Fractions Monitor_Fractions Monitor Fractions by TLC Collect_Fractions->Monitor_Fractions Combine_Fractions Combine Pure Fractions Monitor_Fractions->Combine_Fractions Evaporate Solvent Evaporation (Rotovap) Combine_Fractions->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product Final_Analysis Final Purity Analysis (GC-MS, NMR) Pure_Product->Final_Analysis

Caption: Experimental workflow for the purification of this compound.

G Crude Crude Product (Mixture) Separation Separation Principle (Differential Adsorption) Crude->Separation Elution Elution Separation->Elution Stationary Stationary Phase (Silica Gel) Stationary->Separation Mobile Mobile Phase (Hexane/EtOAc) Mobile->Separation Fractions Separated Fractions Elution->Fractions Pure Purified This compound Fractions->Pure Impurity1 Impurities (Hexanol, etc.) Fractions->Impurity1 Impurity2 Impurities (Benzoic Acid) Fractions->Impurity2

Caption: Logical relationship of components in column chromatography.

References

Application Notes and Protocols for the Electrochemical Synthesis of n-Hexyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the electrochemical synthesis of n-hexyl benzoate, a valuable ester with applications in the fragrance, flavor, and pharmaceutical industries. Electrochemical synthesis offers a green and efficient alternative to traditional esterification methods, avoiding harsh catalysts and high temperatures. These notes are intended for professionals in research and development who are exploring sustainable synthetic methodologies.

Introduction to Electrochemical Esterification

Electrochemical synthesis, or electrosynthesis, utilizes electrical current to drive chemical reactions. In the context of esterification, an electric potential is applied to a solution containing a carboxylic acid and an alcohol to facilitate the formation of an ester. This method can proceed via different mechanisms, including the anodic oxidation of the carboxylate to form a reactive intermediate that then reacts with the alcohol. The key advantages of this approach include mild reaction conditions, high selectivity, and the avoidance of hazardous reagents.

The direct electrochemical synthesis of n-hexyl benzoate from benzoic acid and n-hexanol is a promising green alternative to conventional methods. While specific literature on this exact transformation is sparse, protocols for analogous reactions, such as the electrochemical synthesis from benzaldehyde, provide a strong foundation for the development of a robust procedure.

Proposed Reaction Mechanism

The electrochemical esterification of benzoic acid is thought to proceed via the anodic oxidation of the benzoate ion. The proposed mechanism involves the following steps:

  • Deprotonation: Benzoic acid is deprotonated in the presence of a base or upon dissolution in a suitable solvent to form the benzoate anion.

  • Anodic Oxidation: At the anode, the benzoate anion undergoes a one-electron oxidation to form a benzoyloxy radical.

  • Radical Attack or Further Oxidation: The benzoyloxy radical can then be attacked by n-hexanol to form the ester and a hydrogen radical. Alternatively, the radical could be further oxidized to a benzoyl cation, which is then rapidly attacked by n-hexanol.

  • Product Formation: The final steps involve the formation of the n-hexyl benzoate ester and regeneration of the catalyst or supporting electrolyte.

Data Presentation

The following tables summarize quantitative data from relevant electrochemical and conventional esterification reactions to provide a comparative overview.

Table 1: Electrochemical Synthesis of Benzoate Esters

Starting MaterialAlcoholElectrode MaterialElectrolyteSolventVoltage/CurrentReaction Time (h)Yield (%)Reference
Benzaldehyden-HexanolGraphiteTBAFMethanol/Acetonitrile5 V585[1]
Benzoic AcidLow-alcohol liquorGold(endogenous)Ethanol/Water0.5 - 0.8 VNot specified>20% increase[2]

Table 2: Conventional Esterification of Benzoic Acid with Hexanol

CatalystTemperature (°C)Reaction TimeMolar Ratio (Acid:Alcohol)Conversion (%)Reference
Deep Eutectic Solvent75Not specified1:1067.5[3]
Tin(II) Compound160-250Not specifiedNot specifiedHigh[4]
p-Toluenesulfonic acid92.2 - 116.4120 minNot specified92[5][6]

Experimental Protocols

This section provides a detailed protocol for the electrochemical synthesis of n-hexyl benzoate from benzoic acid and n-hexanol. This protocol is based on established methods for similar electrochemical reactions and should be considered a starting point for optimization.

Materials and Equipment
  • Reactants:

    • Benzoic acid (≥99.5%)

    • n-Hexanol (≥98%)

  • Solvent:

    • Acetonitrile (anhydrous, ≥99.8%)

    • Methanol (anhydrous, ≥99.8%)

  • Supporting Electrolyte:

    • Tetrabutylammonium fluoride (TBAF, ~1.0 M in THF) or Tetrabutylammonium tetrafluoroborate (TBATFB, ≥99%)

  • Electrodes:

    • Graphite plates or rods (anode and cathode)

  • Electrochemical Cell:

    • Undivided glass cell (beaker type)

    • Stir plate and magnetic stir bar

  • Power Supply:

    • DC power supply capable of constant voltage or constant current operation

  • Purification and Analysis:

    • Rotary evaporator

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate (HPLC grade)

    • Thin Layer Chromatography (TLC) plates

    • Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) for product characterization

Synthetic Procedure
  • Cell Assembly:

    • Place a magnetic stir bar in a 50 mL undivided electrochemical cell.

    • Secure two graphite electrodes parallel to each other with a fixed distance (e.g., 1-2 cm).

  • Reaction Mixture Preparation:

    • In the electrochemical cell, dissolve benzoic acid (e.g., 10 mmol, 1.22 g) and n-hexanol (e.g., 20 mmol, 2.04 g, 2 equivalents) in a mixture of acetonitrile (20 mL) and methanol (20 mL).

    • Add the supporting electrolyte, for example, TBATFB (e.g., 0.1 M, ~1.32 g).

  • Electrolysis:

    • Immerse the electrodes into the solution.

    • Stir the solution at a constant rate (e.g., 300 rpm).

    • Connect the electrodes to the DC power supply.

    • Apply a constant cell voltage (e.g., starting at 5 V) or a constant current density (e.g., 10-20 mA/cm²).

    • Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is expected to take several hours (e.g., 5-8 hours).

  • Work-up and Purification:

    • Upon completion of the reaction (as indicated by TLC), disconnect the power supply and remove the electrodes.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvents.

    • Redissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 25 mL) to remove unreacted benzoic acid, followed by brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain pure n-hexyl benzoate.

  • Characterization:

    • Confirm the identity and purity of the n-hexyl benzoate by GC-MS and NMR spectroscopy.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Electrochemical Synthesis of n-Hexyl Benzoate cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis prep_reactants Prepare Reactants: Benzoic Acid, n-Hexanol mix_reagents Mix Reactants, Solvent, and Electrolyte prep_reactants->mix_reagents prep_solvent Prepare Solvent System: Acetonitrile/Methanol prep_solvent->mix_reagents prep_electrolyte Prepare Supporting Electrolyte Solution prep_electrolyte->mix_reagents assemble_cell Assemble Electrochemical Cell assemble_cell->mix_reagents electrolysis Perform Electrolysis (Constant Voltage/Current) mix_reagents->electrolysis monitor_reaction Monitor Reaction Progress (TLC) electrolysis->monitor_reaction monitor_reaction->electrolysis Continue if incomplete workup Quench Reaction & Solvent Evaporation monitor_reaction->workup Reaction Complete extraction Liquid-Liquid Extraction workup->extraction purification Column Chromatography extraction->purification characterization Characterize Product (GC-MS, NMR) purification->characterization

Caption: Experimental workflow for the electrochemical synthesis of n-hexyl benzoate.

Proposed Signaling Pathway (Reaction Mechanism)

reaction_mechanism Proposed Mechanism for Anodic Esterification of Benzoic Acid cluster_anode Anode Surface benzoate Benzoate Anion (C₆H₅COO⁻) oxidation One-Electron Oxidation (-e⁻) benzoate->oxidation benzoyloxy_radical Benzoyloxy Radical (C₆H₅COO•) oxidation->benzoyloxy_radical product n-Hexyl Benzoate (C₆H₅COOC₆H₁₃) benzoyloxy_radical->product Nucleophilic Attack n_hexanol n-Hexanol (C₆H₁₃OH) n_hexanol->product Reacts with Radical byproduct Hydrogen Radical (H•) or Proton (H⁺)

Caption: Proposed mechanism for the anodic esterification of benzoic acid with n-hexanol.

References

Troubleshooting & Optimization

How to increase the yield of hexyl benzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of hexyl benzoate.

Troubleshooting Guide & FAQs

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my this compound synthesis consistently low?

A1: Low yields in this compound synthesis, particularly via Fischer esterification, are often due to the reversible nature of the reaction and several other factors.[1]

  • Equilibrium Limitations: The reaction between benzoic acid and hexan-1-ol is an equilibrium process. Without intervention, the reaction will reach a point where the forward and reverse reactions occur at the same rate, limiting the product yield. A 1:1 molar ratio of a carboxylic acid and an alcohol might only result in a yield of around 67%.[1]

  • Presence of Water: Water is a byproduct of the esterification. Its presence can shift the equilibrium back towards the reactants (hydrolysis), reducing the ester yield.[2]

  • Suboptimal Reaction Conditions: Factors like temperature, reaction time, and catalyst concentration may not be optimized.

  • Ineffective Catalysis: The acid catalyst may be deactivated or an inappropriate choice for the reaction.

  • Side Reactions: The formation of byproducts, such as dihexyl ether from the self-condensation of hexan-1-ol, can consume reactants and lower the yield of the desired ester.

Solutions:

  • Use an Excess of a Reactant: Employing a significant molar excess of one reactant, typically the less expensive one (in this case, hexan-1-ol), can shift the equilibrium towards the product side according to Le Châtelier's principle. A four-fold molar excess of alcohol can potentially increase the yield to approximately 95%.[1]

  • Remove Water: Actively removing water as it forms is a highly effective strategy. This can be achieved by using a Dean-Stark apparatus during reflux with a solvent that forms an azeotrope with water, such as toluene.[3]

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst loading to determine the optimal conditions for your specific setup.

  • Select an Appropriate Catalyst: While sulfuric acid is common, other catalysts like p-toluenesulfonic acid (p-TSA) or solid acid catalysts can offer higher yields and easier workup.

Q2: How can I effectively remove unreacted benzoic acid from my final product?

A2: Unreacted benzoic acid can often co-purify with the this compound. A simple and effective method for its removal is a basic wash during the workup procedure.

  • Procedure: After the reaction, dilute the crude product in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the acidic benzoic acid, forming sodium benzoate, which is soluble in the aqueous layer and can thus be separated. Check the pH of the aqueous layer to ensure it is basic, indicating that all the acid has been neutralized.

Q3: My purified this compound has a yellow or brown discoloration. What is the cause and how can I prevent it?

A3: Discoloration often indicates degradation of the starting materials or product, which can be caused by excessively high reaction temperatures or prolonged reaction times.

  • Prevention:

    • Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time.

    • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) to monitor the progress of the reaction and stop it as soon as the starting material is consumed, avoiding unnecessary heating.

  • Purification: If the product is already discolored, purification by vacuum distillation can separate the desired this compound from less volatile colored impurities.

Q4: What are some alternative catalysts to sulfuric acid for this compound synthesis?

A4: While sulfuric acid is a common and inexpensive catalyst, it can cause charring and side reactions.[4] Alternative catalysts can offer milder reaction conditions and improved yields.

  • p-Toluenesulfonic acid (p-TSA): A solid organic acid that is often less harsh than sulfuric acid.

  • Solid Acid Catalysts: Materials like Amberlyst-15, zeolites, or metal oxides (e.g., Zr/Ti oxides) can be used.[5] These are often advantageous as they can be easily filtered out of the reaction mixture, simplifying purification and allowing for catalyst recycling.

  • Lewis Acids: Compounds like tetraisopropyl titanate can also catalyze the reaction.

  • Enzymes: Lipases can be used as biocatalysts for esterification under very mild conditions, which is particularly useful for sensitive substrates.

Data Presentation

While specific quantitative data for the synthesis of this compound under varying conditions is sparse in the literature, the following table presents data for the synthesis of analogous benzoate esters. These results illustrate general trends that can be applied to optimize this compound synthesis.

Ester ProductAlcoholCatalyst (mol%)Reactant Ratio (Acid:Alcohol)Temperature (°C)Time (h)Yield (%)Reference
Methyl BenzoateMethanolH₂SO₄ (conc.)1 : 9.4Reflux (65)0.5~75 (isolated)[1]
Methyl BenzoateMethanolZr/Ti Solid Acid1 : 16.41002492.3[5]
Ethyl BenzoateEthanolH₂SO₄ (conc.)1 : 5.2Reflux1-
Butyl Benzoate1-ButanolPTA (0.4 mol%)1 : 1.5120491[6]
Butyl Benzoate1-ButanolPTA (0.4 mol%)1 : 1.5110488[6]
This compound Derivative*n-HexanolComposite Oxide1 : 1.6-1.7 (mass ratio)145-1505-689.5[4]

Note: This derivative is n-hexyl 2-(4-diethylamino-2-hydroxybenzoyl) benzoate. PTA = Phosphotungstic Acid.

Experimental Protocols

Key Experiment: Fischer Esterification of Benzoic Acid with Hexan-1-ol

This protocol describes a standard laboratory procedure for the synthesis of this compound using Fischer esterification with a Dean-Stark apparatus for water removal.

Materials:

  • Benzoic acid

  • Hexan-1-ol

  • p-Toluenesulfonic acid monohydrate (p-TSA) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (or another suitable solvent that forms an azeotrope with water, e.g., cyclohexane)

  • Diethyl ether (or ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzoic acid (1.0 eq.), hexan-1-ol (1.5-3.0 eq.), and toluene (enough to suspend the reactants).

  • Catalyst Addition: Add a catalytic amount of p-TSA (e.g., 0.02-0.05 eq.) or a few drops of concentrated H₂SO₄.

  • Reflux and Water Removal: Assemble the Dean-Stark apparatus and reflux condenser on the flask. Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap, with the denser water separating to the bottom.

  • Monitoring the Reaction: Continue reflux until the theoretical amount of water has been collected in the trap, or until the reaction is complete as monitored by TLC (visualizing the disappearance of the benzoic acid spot). This may take several hours.

  • Workup - Cooling and Dilution: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Washing:

    • Wash the organic layer with saturated aqueous NaHCO₃ solution to remove unreacted benzoic acid and the acid catalyst. Check the aqueous layer to ensure it is basic.

    • Wash the organic layer with water.

    • Wash the organic layer with brine to aid in the separation of the layers.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent. Remove the solvent and excess hexan-1-ol under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be further purified by vacuum distillation to obtain a clear, colorless liquid.

Mandatory Visualization

Fischer_Esterification Fischer Esterification of this compound benzoic_acid Benzoic Acid protonated_carbonyl Protonated Carbonyl benzoic_acid->protonated_carbonyl + H+ hexanol Hexan-1-ol tetrahedral_intermediate Tetrahedral Intermediate catalyst H+ (Acid Catalyst) hexyl_benzoate This compound protonated_carbonyl->tetrahedral_intermediate + Hexan-1-ol protonated_ester Protonated Ester tetrahedral_intermediate->protonated_ester - H2O protonated_ester->hexyl_benzoate - H+ water Water Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_equilibrium Is Equilibrium Being Addressed? start->check_equilibrium implement_le_chatelier Increase Molar Excess of Hexan-1-ol (e.g., 3 eq.) check_equilibrium->implement_le_chatelier No check_water Is Water Being Removed? check_equilibrium->check_water Yes implement_le_chatelier->check_water use_dean_stark Use Dean-Stark Apparatus with Toluene check_water->use_dean_stark No check_catalyst Is Catalyst Effective? check_water->check_catalyst Yes use_dean_stark->check_catalyst optimize_catalyst Increase Catalyst Loading or Try Alternative (p-TSA, Solid Acid) check_catalyst->optimize_catalyst No check_conditions Are Conditions Optimal? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Increase Reaction Time or Optimize Temperature check_conditions->optimize_conditions No final_yield Re-evaluate Yield check_conditions->final_yield Yes optimize_conditions->final_yield

References

Technical Support Center: Esterification of Benzoic Acid with Hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of benzoic acid with hexanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the Fischer esterification of benzoic acid with hexanol?

A1: The main side reactions are the formation of benzoic anhydride from the self-condensation of benzoic acid, and the formation of di-n-hexyl ether and hexene from the acid-catalyzed dehydration of hexanol.[1][2]

Q2: How can I minimize the formation of these side products?

A2: To minimize side reactions, it is recommended to use an excess of the alcohol (hexanol), which shifts the equilibrium towards the desired ester product.[3][4] Additionally, removing water as it forms, for example by using a Dean-Stark apparatus, can significantly increase the yield of hexyl benzoate.[5] Careful selection of the catalyst and reaction temperature is also crucial.

Q3: What is a typical yield for the esterification of benzoic acid with hexanol?

A3: The yield is highly dependent on the reaction conditions. One study reported a 67.5% conversion of benzoic acid when reacted with hexanol at 75°C using a deep eutectic solvent (DES) as a catalyst.[6] By optimizing conditions, such as using a large excess of hexanol and efficient water removal, yields can be significantly improved.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Equilibrium not shifted towards products: The Fischer esterification is a reversible reaction.[3][7]- Use a significant excess of hexanol (3-5 equivalents or more).- Remove water as it is formed using a Dean-Stark trap or molecular sieves.[5]
Incomplete reaction: Reaction time may be too short or the temperature too low.- Monitor the reaction progress using TLC or GC.[8]- Increase the reaction time or temperature, but be mindful of increased side product formation at very high temperatures.
Loss of product during workup: The ester may be partially soluble in the aqueous phase during extraction.- Ensure complete extraction with a suitable organic solvent.- Minimize the volume of aqueous washes.
Presence of a significant amount of benzoic anhydride Self-condensation of benzoic acid: This can be promoted by high temperatures and certain catalysts.- Use milder reaction conditions.- Consider using a catalyst that is less prone to promoting anhydride formation.
Significant formation of di-n-hexyl ether Acid-catalyzed dehydration of hexanol: This side reaction is favored by strong acid catalysts and higher temperatures.[1]- Use a milder acid catalyst or a lower concentration of a strong acid.- Maintain the lowest effective reaction temperature.
Detection of hexene in the reaction mixture Dehydration of hexanol: This is another potential side reaction, especially at higher temperatures.[1]- Lower the reaction temperature.- Use a catalyst system that is more selective for esterification over elimination.
Multiple spots on TLC, including starting materials and unknown byproducts Complex reaction mixture: Indicates the presence of starting materials, the desired product, and one or more side products.[2]- Co-spot the TLC plate with pure samples of benzoic acid and hexanol to identify starting materials.- Isolate the byproducts by column chromatography and characterize them using techniques like NMR and MS to confirm their identity.

Quantitative Data on Side Reactions

The following table summarizes available quantitative data on the yields of the main product and side products under different conditions. Note that data for the specific benzoic acid/hexanol system is limited, and data from related reactions are included for reference.

Reaction Catalyst/Conditions Main Product Yield Side Product(s) & Yield Reference
Benzoic acid + HexanolDeep Eutectic Solvent (p-TSA & BTEAC), 75°C67.5% conversion of benzoic acidNot specified[6]
Dehydration of 1-HexanolAmberlyst 70, 190°CN/ADi-n-hexyl ether (yield not specified, but high conversion)
Benzoic acid + Benzyl alcoholDCID, room temperatureBenzyl benzoate (86%)No side products mentioned[9]
Benzoic acid + MethanolH2SO4, refluxMethyl benzoate (up to 99% with 100-fold excess of methanol)Not specified[3]

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound using a Dean-Stark Trap

This protocol is designed to maximize the yield of this compound by continuously removing water.

Materials:

  • Benzoic acid (1.0 eq)

  • Hexan-1-ol (3.0 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add benzoic acid, hexan-1-ol, p-TsOH, and toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Monitor the reaction by TLC until the benzoic acid is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Visualizations

Reaction Pathways

The following diagram illustrates the main esterification reaction and the competing side reactions.

G cluster_0 cluster_1 cluster_2 BA Benzoic Acid HB This compound BA->HB BAA Benzoic Anhydride BA->BAA Self-condensation Hex Hexanol Hex->HB DHE Di-n-hexyl Ether Hex->DHE Dehydration Hexene Hexene Hex->Hexene Dehydration H2O Water HB->H2O BAA->H2O DHE->H2O Hexene->H2O H_plus H+ Heat Heat

Caption: Reaction scheme showing the desired esterification and competing side reactions.

Troubleshooting Logic

This diagram outlines a logical workflow for troubleshooting common issues during the esterification.

G Start Low Yield or Impure Product Check_Completion Reaction Complete? Start->Check_Completion Check_Side_Products Side Products Present? Check_Completion->Check_Side_Products Yes Increase_Time_Temp Increase Reaction Time/Temp Check_Completion->Increase_Time_Temp No Optimize_Workup Optimize Workup/Purification Check_Side_Products->Optimize_Workup No Identify_Byproducts Identify Byproducts (TLC, GC-MS) Check_Side_Products->Identify_Byproducts Yes Increase_Time_Temp->Check_Completion Successful_Product Pure Product Optimize_Workup->Successful_Product Ether_Present Ether Formation? Identify_Byproducts->Ether_Present Anhydride_Present Anhydride Formation? Ether_Present->Anhydride_Present No Lower_Temp_Catalyst Lower Temp / Milder Catalyst Ether_Present->Lower_Temp_Catalyst Yes Alkene_Present Alkene Formation? Anhydride_Present->Alkene_Present No Milder_Conditions Use Milder Conditions Anhydride_Present->Milder_Conditions Yes Lower_Temp Lower Temperature Alkene_Present->Lower_Temp Yes Alkene_Present->Successful_Product No Lower_Temp_Catalyst->Successful_Product Milder_Conditions->Successful_Product Lower_Temp->Successful_Product

Caption: A decision tree for troubleshooting the esterification of benzoic acid with hexanol.

References

Technical Support Center: Purification of Hexyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted hexanol from the hexyl benzoate product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, categorized by the chosen separation technique.

Distillation
Problem Possible Cause(s) Solution(s)
Poor Separation - Inefficient fractionating column.- Distillation rate is too fast.- No significant boiling point difference under the current pressure.- Use a fractionating column with a higher number of theoretical plates.- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Consider vacuum distillation to lower the boiling points and increase the boiling point difference.
Product Decomposition - The boiling point of this compound is high, leading to thermal degradation at atmospheric pressure.- Utilize vacuum distillation to lower the boiling point of the ester and prevent decomposition.[1][2]
Bumping/Uneven Boiling - Lack of boiling chips or a stir bar.- Heating too rapidly.- Add boiling chips or a magnetic stir bar to the distillation flask before heating.- Heat the mixture gradually and evenly.
No Distillate Collected - System leak in a vacuum distillation setup.- Insufficient heating.- Check all joints and connections for leaks. Ensure a proper seal.- Increase the heating mantle temperature gradually.
Liquid-Liquid Extraction
Problem Possible Cause(s) Solution(s)
Emulsion Formation - Shaking the separatory funnel too vigorously.- Gently swirl or invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period.
Poor Separation of Layers - The densities of the organic and aqueous layers are too similar.- Add a small amount of a solvent that is miscible with one phase but not the other to alter the density.- Centrifugation can aid in separating the layers.
Hexanol Remains in the Organic Layer - Insufficient number of extractions.- Hexanol has some solubility in the organic solvent.- Increase the number of extractions with the aqueous phase (e.g., 3-4 washes).- Use a dilute aqueous base (e.g., 5% sodium bicarbonate solution) to wash the organic layer. This can help to partition the slightly polar hexanol into the aqueous phase and also removes any acidic catalyst residue.[3]
Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor Separation of Hexanol and this compound - Incorrect mobile phase polarity.- Column was not packed properly.- Column was overloaded with the sample.- Optimize the mobile phase polarity using thin-layer chromatography (TLC) first. A good starting point is a mixture of hexane and ethyl acetate.[4][5]- Ensure the column is packed evenly without any cracks or channels.- Use an appropriate amount of crude product for the size of the column.
Product Elutes Too Quickly or Too Slowly - Mobile phase is too polar (elutes too quickly) or not polar enough (elutes too slowly).- Adjust the solvent ratio of the mobile phase. Increase the proportion of the non-polar solvent (e.g., hexane) to slow down elution, or increase the proportion of the polar solvent (e.g., ethyl acetate) to speed it up.
Streaking or Tailing of Bands - The sample was not loaded onto the column in a concentrated band.- The compound is not very soluble in the mobile phase.- Dissolve the crude product in a minimal amount of the mobile phase before loading it onto the column.- Consider using a stronger solvent to dissolve the sample for loading, and then start the elution with the less polar mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method to remove a small amount of unreacted hexanol?

A simple liquid-liquid extraction with water or a dilute sodium bicarbonate solution is often sufficient to remove small quantities of residual hexanol. This method takes advantage of the slight solubility of hexanol in aqueous solutions, whereas this compound is insoluble.[6]

Q2: When should I choose distillation for purification?

Distillation is a good choice when there is a significant amount of unreacted hexanol to be removed. Given the large difference in boiling points between hexanol (approx. 157 °C) and this compound (approx. 272 °C), fractional distillation can be very effective.[7][8][9] For high-purity requirements, vacuum distillation is recommended to prevent thermal decomposition of the ester.[1][2]

Q3: Is column chromatography necessary for purifying this compound?

Column chromatography is the preferred method when very high purity is required, as it can effectively separate the ester from the alcohol and other potential non-volatile impurities.[4][5] It is particularly useful for removing trace amounts of impurities that are difficult to separate by other means.

Q4: Can I use a rotary evaporator to remove the hexanol?

While a rotary evaporator is excellent for removing volatile solvents, it is generally not effective for separating hexanol from this compound due to the relatively high boiling point of hexanol.

Q5: How can I confirm that all the hexanol has been removed?

The purity of the final this compound product can be assessed using analytical techniques such as:

  • Gas Chromatography (GC): Provides a quantitative measure of purity by separating the components of the mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of characteristic peaks of hexanol that would be absent in the pure this compound spectrum.

  • Infrared (IR) Spectroscopy: The presence of a broad O-H stretch (around 3300 cm⁻¹) would indicate the presence of residual hexanol.

Data Presentation

Compound Molecular Weight ( g/mol ) Boiling Point (°C at 1 atm) Solubility in Water General Polarity
Hexanol 102.17~157[1][5][8][10][11]Slightly soluble (5.9 g/L at 20 °C)[5]More Polar
This compound 206.28~272[3][4][7]Insoluble[4][9][12][13]Less Polar

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease. Use a Claisen adapter to minimize bumping.

  • Sample Preparation: Place the crude this compound mixture into the distillation flask with a magnetic stir bar.

  • Initiate Vacuum: Connect the apparatus to a vacuum source and slowly evacuate the system.

  • Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle.

  • Fraction Collection: Collect the hexanol fraction at its reduced pressure boiling point. Once the hexanol has been removed, increase the heating to distill the this compound.

  • Completion: Stop the distillation before the flask is completely dry. Release the vacuum before turning off the cooling water.

Protocol 2: Purification by Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and vent to release pressure. Gently swirl the funnel for 1-2 minutes.

  • Layer Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Base Wash (Optional but Recommended): Add a 5% sodium bicarbonate solution to the organic layer in the separatory funnel and repeat the extraction process. This will neutralize any residual acid catalyst and help remove more hexanol.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove dissolved water.

  • Drying and Evaporation: Drain the organic layer into a clean flask and dry it over an anhydrous salt (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[4][10][14]

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the packing. Add a layer of sand on top of the silica gel.[14]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a less polar solvent like hexane) and carefully load it onto the top of the column.[4][14]

  • Elution: Elute the column with an appropriate mobile phase, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity if necessary. The less polar this compound will elute before the more polar hexanol.

  • Fraction Collection: Collect the eluent in fractions and analyze them by TLC to identify the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualization

Purification_Workflow start Crude this compound (with unreacted Hexanol) decision Purity Requirement? start->decision distillation Distillation (Fractional or Vacuum) decision->distillation Moderate to High extraction Liquid-Liquid Extraction decision->extraction Moderate chromatography Column Chromatography decision->chromatography Very High end_moderate Moderately Pure This compound distillation->end_moderate extraction->end_moderate end_high High Purity This compound chromatography->end_high

References

Technical Support Center: Efficient Synthesis of Hexyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the efficient synthesis of hexyl benzoate. It provides troubleshooting guidance for common issues encountered during experimentation and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound Incomplete reaction due to equilibrium limitations.Increase Reactant Excess: Use a larger molar excess of 1-hexanol (e.g., 1.5 to 3 equivalents) to shift the equilibrium towards the product.[1] Efficient Water Removal: Employ a Dean-Stark apparatus during reflux to continuously remove the water byproduct, driving the reaction to completion.[1][2] Extend Reaction Time: Prolong the reflux period and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
Ineffective catalysis.Optimize Catalyst Choice: Consider alternative catalysts. Solid acid catalysts like Amberlyst-15 can offer high yields and easier removal.[2] Lewis acids, such as tetraisopropyl titanate, may also be effective.[1][3] Check Catalyst Quality: Ensure the acid catalyst has not been deactivated by moisture. Use a fresh, anhydrous catalyst.[1] Increase Catalyst Concentration: Incrementally increase the amount of the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), while monitoring for an increase in side reactions.[1]
Formation of Side Products (e.g., Dihexyl Ether, Hexene) High reaction temperatures and/or excessive acid catalyst concentration.Optimize Catalyst Loading: Reduce the concentration of the acid catalyst to the minimum effective amount.[1] Control Temperature: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.[1] Select a Milder Catalyst: Consider using a less aggressive catalyst to minimize side reactions.[1]
Product is Colored (Yellow to Brown) Degradation of starting materials or product at high temperatures.Lower Reaction Temperature: If feasible, reduce the reflux temperature. Some catalysts may allow for lower reaction temperatures.[1] Decolorization: Treat the crude product with activated carbon before the final purification steps.[1]
Presence of Unreacted Benzoic Acid in Final Product Incomplete reaction or inefficient purification.Drive Reaction to Completion: Refer to the solutions for "Low Yield."[1] Thorough Base Wash: During the work-up, wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove any unreacted benzoic acid. Ensure the aqueous layer is basic by checking the pH.[1][4]
Presence of Unreacted 1-Hexanol in Final Product Incomplete reaction or inefficient purification.Drive Reaction to Completion: Refer to the solutions for "Low Yield."[1] Purification by Distillation: Purify the crude product via vacuum distillation to separate the higher-boiling this compound from the more volatile 1-hexanol.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most common laboratory and industrial method for synthesizing this compound is the Fischer-Speier esterification.[2] This method involves the reaction of benzoic acid with 1-hexanol in the presence of an acid catalyst. The reaction is typically conducted at elevated temperatures with continuous removal of water to favor the formation of the ester.[1]

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The two main side reactions are the acid-catalyzed dehydration of 1-hexanol to form hexene and the formation of dihexyl ether from the reaction of two 1-hexanol molecules.[1] These side reactions are more likely to occur at higher temperatures and with high concentrations of strong acid catalysts.

Q3: How can I minimize the formation of these side products?

A3: To minimize side reactions, it is crucial to carefully control the reaction conditions. Using the minimum effective amount of the acid catalyst and the lowest possible reaction temperature that still ensures a reasonable reaction rate is recommended.[1] Employing a milder catalyst can also be beneficial.[1]

Q4: What is a typical work-up and purification procedure for the synthesis of this compound?

A4: A standard work-up procedure involves cooling the reaction mixture, followed by dilution with an organic solvent. The organic layer is then washed with a saturated sodium bicarbonate solution to remove unreacted acid, followed by water and brine washes.[4] The organic layer is then dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is often purified by vacuum distillation.[1]

Q5: Are there more environmentally friendly catalyst options for this synthesis?

A5: Yes, solid acid catalysts such as acidic resins (e.g., Amberlyst-15), zeolites, and some metal oxides are considered greener alternatives to traditional mineral acids like sulfuric acid.[2][5][6] These catalysts are often easier to separate from the reaction mixture, can be recycled, and may reduce corrosion and waste generation.[2][5] Deep eutectic solvents have also been explored as environmentally friendly dual solvent-catalysts.[6]

Catalyst Performance Data

The selection of a catalyst is critical for the efficient synthesis of this compound. The following table summarizes the performance of various catalysts under different conditions.

CatalystReactantsTemperature (°C)Reaction Time (h)Yield/ConversionReference(s)
Ni-Mg-Al Mixed OxideBenzoic Acid, 2-EthylhexanolNot Specified1067.2% Yield[7]
Deep Eutectic Solvent (p-TSA & BTEAC)Benzoic Acid, Hexanol75Not Specified67.5% Conversion[6]
Tetraisopropyl TitanateBenzoic Acid, 2-Ethylhexanol190-230Not SpecifiedHigh Purity Product[3]
Metal Composite Oxide Solid Acid2-(4-diethylamino-2-hydroxybenzoyl) benzoic acid, n-hexanol145-1505-685.4% Yield (crude)[5]
Amberlyst-16Lauric Acid, 2-Ethylhexanol140Not Specified>98% Conversion[8]

Note: The data presented in this table is representative and may vary depending on the specific experimental conditions, equipment, and scale of the reaction. Some data points are for similar esterification reactions and serve as a reference.

Experimental Protocols

Key Experiment: Fischer Esterification of Benzoic Acid with 1-Hexanol

Objective: To synthesize this compound from benzoic acid and 1-hexanol using an acid catalyst with azeotropic removal of water.

Materials:

  • Benzoic acid

  • 1-Hexanol (1.5 equivalents)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (catalytic amount, e.g., 1-5 mol%)

  • Toluene (as a solvent for azeotropic water removal)

  • Diethyl ether (for work-up)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add benzoic acid and 1.5 equivalents of 1-hexanol.

  • Add toluene to the flask.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.

  • Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap, which indicates that the reaction is complete. Monitor the reaction progress by TLC.[1]

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude this compound by vacuum distillation.[1]

Visualizations

Reaction Mechanism: Acid-Catalyzed Esterification

Fischer_Esterification cluster_activation Protonation of Carbonyl cluster_attack Nucleophilic Attack cluster_rearrangement Proton Transfer & Water Elimination cluster_deprotonation Deprotonation Benzoic_Acid Benzoic Acid Protonated_Benzoic_Acid Protonated Benzoic Acid Benzoic_Acid->Protonated_Benzoic_Acid + H+ (from catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Benzoic_Acid->Tetrahedral_Intermediate + 1-Hexanol 1_Hexanol 1-Hexanol Protonated_Ester Protonated this compound Tetrahedral_Intermediate->Protonated_Ester - H2O Hexyl_Benzoate This compound Protonated_Ester->Hexyl_Benzoate - H+ (catalyst regenerated)

Caption: Fischer-Speier esterification mechanism for this compound synthesis.

Experimental Workflow for this compound Synthesis

Experimental_Workflow A 1. Reactant Setup (Benzoic Acid, 1-Hexanol, Toluene, Catalyst) B 2. Reflux with Dean-Stark (Azeotropic Water Removal) A->B C 3. Reaction Monitoring (TLC/GC) B->C D 4. Work-up (Cooling, Dilution, Washes) C->D Reaction Complete E 5. Drying and Concentration (Anhydrous MgSO4, Rotary Evaporation) D->E F 6. Purification (Vacuum Distillation) E->F G 7. Product Analysis (Characterization) F->G

Caption: A typical experimental workflow for this compound synthesis.

Catalyst Selection Guide

Catalyst_Selection Start Start: Catalyst Selection Scale Scale of Reaction? Start->Scale Purity High Purity Required? Scale->Purity Large Scale Green Green Chemistry a Priority? Scale->Green Lab Scale Heterogeneous Heterogeneous Catalysts (Amberlyst, Zeolites) Purity->Heterogeneous No Organometallic Organometallic Catalysts (Titanates) Purity->Organometallic Yes Homogeneous Homogeneous Catalysts (H2SO4, p-TsOH) Green->Homogeneous No Green->Heterogeneous Yes

Caption: Decision tree for selecting a catalyst for this compound synthesis.

References

Technical Support Center: Purification of Hexyl Benzoate by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of hexyl benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the distillation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound by distillation?

A1: The main challenge in purifying this compound is its high boiling point of 272 °C at atmospheric pressure.[1][2][3][4][5] Distilling at this temperature can lead to thermal decomposition, resulting in impurities and reduced yield. Therefore, vacuum distillation is the recommended method to lower the boiling point to a safer temperature range.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities in crude this compound, typically synthesized through Fischer esterification, include:

  • Unreacted starting materials: Benzoic acid and hexanol.

  • Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

  • Byproducts: Water formed during the reaction and potentially small amounts of side-reaction products like dihexyl ether.

  • Degradation products: Formed if the reaction or distillation is carried out at excessively high temperatures.

Q3: How can I remove acidic impurities like benzoic acid and the catalyst before distillation?

A3: Acidic impurities should be removed by washing the crude this compound with a mild basic solution. A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used. The mixture should be gently agitated in a separatory funnel, with frequent venting to release the carbon dioxide gas produced. This is followed by washing with water to remove any remaining salts and water-soluble impurities.

Q4: Is it necessary to dry the crude this compound before distillation?

A4: Yes, it is crucial to thoroughly dry the crude this compound after the washing steps and before distillation. The presence of water can interfere with the distillation process and may lead to the formation of azeotropes, making separation less efficient. Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are suitable drying agents.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound by distillation.

ProblemPotential Cause(s)Recommended Solution(s)
Product is discolored (yellow or brown) after distillation. Thermal decomposition due to excessive temperature.- Lower the distillation temperature by applying a higher vacuum. - Ensure the heating mantle is set to the lowest effective temperature. - Consider using a short-path distillation apparatus to minimize the residence time at high temperatures.
Residual acidic impurities catalyzing degradation.- Ensure a thorough pre-distillation wash with a basic solution to completely remove any acid catalyst and unreacted benzoic acid.
Poor separation of this compound from impurities. Inefficient distillation setup for the separation of components with close boiling points.- For challenging separations, use a fractional distillation column (e.g., Vigreux or packed column) to increase the number of theoretical plates.
Unstable vacuum during distillation.- Check all connections and seals for leaks. - Ensure the vacuum pump is in good working condition and can achieve the desired pressure. - Use a vacuum regulator for precise pressure control.
"Bumping" or uneven boiling in the distillation flask. Lack of boiling chips or inadequate stirring.- Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
High viscosity of the crude product.- Ensure efficient stirring throughout the distillation process.
Low yield of purified this compound. Incomplete reaction or loss of product during workup.- Optimize the esterification reaction conditions to maximize conversion. - During the aqueous wash steps, back-extract the aqueous layers with a small amount of a suitable organic solvent to recover any dissolved product.
Product decomposition during distillation.- Follow the recommendations for preventing thermal decomposition mentioned above.
Cloudy distillate. Presence of water in the purified product.- Ensure the crude product is thoroughly dried before distillation. - Check for any leaks in the distillation apparatus that could allow atmospheric moisture to enter. - Store the purified product over molecular sieves.

Data Presentation

Estimated Boiling Point of this compound at Reduced Pressures

The following table provides estimated boiling points of this compound at various vacuum pressures. These values are calculated using a vapor pressure nomograph and the known boiling point at atmospheric pressure (272 °C). For precise work, it is recommended to determine the boiling point experimentally under your specific vacuum conditions.

Pressure (mmHg)Estimated Boiling Point (°C)
1~105
5~135
10~150
20~168
50~195
100~220

Experimental Protocols

Protocol 1: Pre-distillation Workup of Crude this compound
  • Transfer: Transfer the crude this compound reaction mixture to a separatory funnel.

  • Dilution: Dilute the mixture with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to facilitate washing.

  • Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Gently swirl and shake the funnel, venting frequently to release CO₂ gas. Continue until no more gas evolves.

  • Separation: Allow the layers to separate and discard the lower aqueous layer.

  • Water Wash: Wash the organic layer with deionized water. Separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to aid in the removal of dissolved water.

  • Drying: Transfer the organic layer to a clean, dry flask and add a suitable drying agent (e.g., anhydrous MgSO₄). Swirl and let it stand for at least 15-20 minutes.

  • Filtration: Filter the dried solution to remove the drying agent.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator to obtain the crude, dry this compound.

Protocol 2: Vacuum Distillation of this compound
  • Apparatus Setup: Assemble a vacuum distillation apparatus. For high-boiling point compounds like this compound, a short-path distillation setup is recommended. Ensure all glassware is clean and dry. Lightly grease all ground-glass joints to ensure a good vacuum seal.

  • Sample Preparation: Place the crude, dry this compound in the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating: Once the desired vacuum is stable, begin to gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Forerun: Collect the initial fraction, which may contain any low-boiling impurities.

    • Main Fraction: As the temperature of the vapor stabilizes at the expected boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the purified product.

    • Final Fraction: Stop the distillation before the flask is completely dry to prevent the formation of potentially explosive peroxides and to avoid charring of the residue.

  • Cooling and Storage: Allow the apparatus to cool completely before releasing the vacuum. Store the purified this compound in a tightly sealed container.

Visualizations

Troubleshooting_Workflow Troubleshooting Logic for this compound Distillation start Start Distillation issue Problem Encountered? start->issue discolored Discolored Product? issue->discolored Yes end Successful Purification issue->end No poor_sep Poor Separation? discolored->poor_sep No sol_discolored Lower Temp / Higher Vacuum Ensure complete acid removal discolored->sol_discolored Yes bumping Uneven Boiling? poor_sep->bumping No sol_poor_sep Use Fractional Column Check for vacuum leaks poor_sep->sol_poor_sep Yes low_yield Low Yield? bumping->low_yield No sol_bumping Add boiling chips / stir bumping->sol_bumping Yes cloudy Cloudy Distillate? low_yield->cloudy No sol_low_yield Optimize reaction Back-extract aqueous layers low_yield->sol_low_yield Yes cloudy->end No sol_cloudy Thoroughly dry crude product Check for system leaks cloudy->sol_cloudy Yes sol_discolored->poor_sep sol_poor_sep->bumping sol_bumping->low_yield sol_low_yield->cloudy sol_cloudy->end

Caption: Troubleshooting workflow for this compound distillation.

References

Preventing hydrolysis of hexyl benzoate during workup

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center for preventing the hydrolysis of hexyl benzoate during workup.

This guide provides troubleshooting advice and answers to frequently asked questions regarding the workup of this compound, with a specific focus on preventing its unintended hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis, and why is it a problem during workup?

A1: Hydrolysis is a chemical reaction where water, aided by an acid or a base, cleaves the ester bond of this compound.[1][2][3] This process breaks the molecule down into its original starting materials: benzoic acid and hexanol.[1] This is problematic because it lowers the final yield of your desired product and introduces impurities that can be difficult to separate.

Q2: What are the primary causes of this compound hydrolysis during workup?

A2: The two main culprits are residual acid from the esterification reaction and the use of a base that is too strong for neutralization.

  • Acid-Catalyzed Hydrolysis : If the strong acid catalyst (e.g., sulfuric acid) used in the Fischer esterification is not completely neutralized, it can catalyze the reverse reaction during the aqueous wash, especially if heated.[2][3][4] This reaction is reversible.[2][3][5]

  • Base-Catalyzed Hydrolysis (Saponification) : Using a strong base like sodium hydroxide (NaOH) to neutralize the reaction mixture will rapidly and irreversibly hydrolyze the this compound ester into a benzoate salt and hexanol.[2][6][7] This process is known as saponification and is generally much faster and more destructive to your product yield than acid-catalyzed hydrolysis.[2][7]

Q3: My post-workup analysis (TLC, GC-MS) shows benzoic acid. Is this from hydrolysis or just an incomplete reaction?

A3: It could be either or both. Fischer esterification is an equilibrium reaction, so it is common to have unreacted benzoic acid remaining.[5][8] However, if the amount of benzoic acid seems unusually high, or if you suspect your workup conditions were too harsh (e.g., prolonged exposure to base, use of a strong base), then hydrolysis during the workup is a likely contributor. Comparing an analysis of the crude reaction mixture before workup to the purified product can help determine the source of the impurity.

Q4: Is it acceptable to use sodium hydroxide (NaOH) to neutralize the acid catalyst quickly?

A4: No, this is strongly discouraged. Using a strong base like NaOH is the most common way of hydrolyzing esters and is referred to as saponification.[2][6] This process is irreversible and will significantly reduce your ester yield.[7] It is critical to use a mild base, such as sodium bicarbonate, for neutralization.

Troubleshooting Guide: Product Loss & Impurities

Issue: Significant loss of this compound yield and/or the presence of benzoic acid and hexanol as impurities after aqueous workup.

Potential Cause 1: Acid-Catalyzed Hydrolysis
  • Symptoms : Moderate product loss; benzoic acid is present in the final organic product.

  • Underlying Reason : The acid catalyst was not fully neutralized before or during the addition of water. The reversible esterification reaction was driven backward by the excess water present in the wash.[3][4]

  • Solution : Always use a mild base to neutralize the reaction mixture before extensive washing with water. Perform washes promptly at room temperature to minimize the reaction time.

Potential Cause 2: Base-Catalyzed Hydrolysis (Saponification)
  • Symptoms : Severe product loss; the benzoic acid (as its salt) is primarily in the aqueous layer and may not appear in the final organic product analysis.

  • Underlying Reason : A strong base (e.g., NaOH, KOH) was used for neutralization, or the mixture had prolonged contact with a milder base.[6]

  • Solution : Exclusively use a mild base for neutralization. Perform the wash efficiently to reduce the contact time between the ester and the basic solution.

Data Presentation

The choice of neutralizing agent is critical for preserving the ester during workup. The table below compares common bases and their suitability.

Neutralizing AgentChemical FormulaConcentrationSuitability for Ester WorkupRationale & Key Considerations
Sodium Bicarbonate NaHCO₃Saturated Aqueous Soln.Excellent (Recommended) Mild base, effectively neutralizes strong acids and unreacted carboxylic acids.[9][10][11] Reaction with acid produces CO₂ gas, requiring careful and frequent venting of the separatory funnel.
Sodium Carbonate Na₂CO₃5-10% Aqueous Soln.Good A stronger base than NaHCO₃ but still generally safe for esters if not used in large excess or for prolonged periods.[8]
Sodium Hydroxide NaOHDilute Aqueous Soln.Poor (Not Recommended) Strong base that will rapidly catalyze the irreversible hydrolysis (saponification) of the this compound product, leading to significant yield loss.[2][6][7]
Potassium Hydroxide KOHDilute Aqueous Soln.Poor (Not Recommended) Similar to NaOH, this strong base will readily hydrolyze the ester product.[6]

Visualizations

The following diagrams illustrate the chemical pathways leading to hydrolysis and a logical workflow for troubleshooting workup issues.

hydrolysis_pathways HexylBen This compound Acid_Catalyst H₃O⁺ (Residual Acid Catalyst + Water) Base_Catalyst OH⁻ (Strong or Excess Base + Water) Products Benzoic Acid + Hexanol Acid_Catalyst->Products Acid-Catalyzed Hydrolysis (Reversible) Base_Catalyst->Products Base-Catalyzed Hydrolysis (Saponification - Irreversible)

Caption: Chemical pathways for acid- and base-catalyzed hydrolysis of this compound.

troubleshooting_workflow decision decision start Start: Analyze purified This compound check_impurities Benzoic acid or hexanol impurities detected? start->check_impurities check_yield Yield is significantly lower than expected? check_impurities->check_yield Yes end End: Optimized Workup check_impurities->end No cause_incomplete Potential Cause: Incomplete initial reaction. check_yield->cause_incomplete No (minor impurities) cause_acid Likely Cause: Acid-Catalyzed Hydrolysis check_yield->cause_acid Yes (moderate loss) cause_base Likely Cause: Base-Catalyzed Hydrolysis (Saponification) check_yield->cause_base Yes (severe loss) solution_incomplete Solution: 1. Drive reaction further (e.g., use Dean-Stark). 2. Improve purification (distillation/chromatography). cause_incomplete->solution_incomplete solution_acid Solution: 1. Ensure complete neutralization with NaHCO₃. 2. Work quickly at room temperature. cause_acid->solution_acid solution_base Solution: 1. AVOID strong bases (NaOH/KOH). 2. Use only saturated NaHCO₃. 3. Minimize contact time. cause_base->solution_base solution_acid->end solution_base->end solution_incomplete->end

Caption: Troubleshooting workflow for identifying the cause of poor results in this compound workup.

Experimental Protocols

Recommended Workup Protocol to Prevent Hydrolysis

This protocol is designed for the isolation of this compound following a typical Fischer esterification synthesis using an acid catalyst.

  • Cool Reaction Mixture : Once the reaction is complete, allow the flask to cool to room temperature. Do not add aqueous solutions to a hot acid mixture.

  • Dilute with Organic Solvent : Dilute the cooled reaction mixture with a water-immiscible organic solvent, such as diethyl ether or ethyl acetate (approx. 2-3 times the reaction volume).[10][12] This ensures the ester remains in the organic phase.

  • Transfer to Separatory Funnel : Transfer the diluted mixture to a separatory funnel.

  • Neutralize with Sodium Bicarbonate : Add saturated aqueous sodium bicarbonate (NaHCO₃) solution in small portions.[8][9][11] Stopper the funnel, invert gently, and vent immediately to release the carbon dioxide gas that is generated.

    • Critical Step: Continue adding NaHCO₃ solution until gas evolution ceases. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

  • Separate Layers : Allow the layers to separate fully and drain the lower aqueous layer.

  • Wash with Water : Wash the remaining organic layer with deionized water (1-2 times) to remove any remaining salts or water-soluble impurities.[9]

  • Wash with Brine : Perform a final wash with a saturated aqueous sodium chloride (brine) solution.[9][10] This helps to break any emulsions and removes the majority of dissolved water from the organic layer.[13]

  • Dry the Organic Layer : Drain the organic layer into a clean, dry Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and swirl.[9][10] Add agent until it no longer clumps together.

  • Isolate the Crude Product : Filter the solution to remove the drying agent. Rinse the drying agent with a small amount of fresh organic solvent to recover all the product.

  • Remove Solvent : Concentrate the filtrate using a rotary evaporator to remove the organic solvent. The remaining oil is the crude this compound.

  • Purification : The crude product can be further purified by standard methods such as vacuum distillation or silica gel column chromatography to remove unreacted starting materials and other minor impurities.[10]

References

Troubleshooting low purity in synthesized hexyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low purity issues encountered during the synthesis of hexyl benzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Fischer esterification of benzoic acid with 1-hexanol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid (p-TSA), and often involves heating under reflux to drive the reaction.[1]

Q2: Why is my final this compound product showing low purity?

A2: Low purity in synthesized this compound can stem from several factors, including an incomplete reaction leaving unreacted starting materials, the formation of byproducts, or an inefficient purification process that fails to remove these impurities.[2]

Q3: What are the typical impurities found in crude this compound?

A3: Common impurities include unreacted benzoic acid, unreacted 1-hexanol, and residual acid catalyst.[2] Water is also a byproduct of the reaction and must be removed.[3]

Q4: How can I monitor the progress of the esterification reaction?

A4: Thin Layer Chromatography (TLC) is a common and effective technique to monitor the reaction's progress.[4][5] By spotting the reaction mixture alongside the starting materials (benzoic acid and 1-hexanol), you can observe the disappearance of the reactants and the appearance of the product spot. The reaction is generally considered complete when the benzoic acid spot is no longer visible.[4]

Q5: What analytical methods are used to confirm the purity and identity of the final product?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the purity and confirm the molecular weight of the ester.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is employed for structural confirmation.[1]

Troubleshooting Guide

This guide addresses specific issues that can lead to low purity in your synthesized this compound.

Issue 1: Presence of Unreacted Benzoic Acid in the Final Product
  • Question: My final product is contaminated with unreacted benzoic acid. How can I resolve this?

  • Answer: This issue arises from either an incomplete reaction or an inadequate purification process.

    • Driving the Reaction to Completion: Fischer esterification is a reversible reaction.[6][7] To shift the equilibrium towards the product, you can:

      • Use an Excess of Alcohol: Employ a molar excess of 1-hexanol (e.g., 1.5 to 4 equivalents) to favor the formation of the ester.[2][6]

      • Remove Water: Use a Dean-Stark apparatus during reflux to continuously remove the water byproduct, which drives the reaction forward according to Le Chatelier's principle.[2][7]

      • Extend Reaction Time: Increase the reflux time, monitoring the reaction's completion via TLC.[2][4]

    • Improving Purification: A thorough wash of the organic layer with a basic solution during the work-up is critical for removing acidic impurities.

      • Base Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution to neutralize and remove the unreacted benzoic acid and the acid catalyst.[2][4] Ensure the aqueous layer is basic by testing its pH.[2]

Issue 2: Presence of Unreacted 1-Hexanol in the Final Product
  • Question: How can I remove residual 1-hexanol from my this compound?

  • Answer: The presence of 1-hexanol is often due to using a large excess during the reaction or inefficient purification.

    • Improving Purification:

      • Aqueous Washes: Multiple washes with deionized water can help remove some of the excess alcohol.[4]

      • Vacuum Distillation: Since 1-hexanol has a lower boiling point (157 °C) than this compound (272 °C), vacuum distillation of the crude product is an effective method for separation.[2][8]

      • Silica Gel Column Chromatography: If high purity is required, column chromatography using a non-polar eluent system (e.g., a gradient of hexane and ethyl acetate) can effectively separate the ester from the alcohol.[4]

Issue 3: The Reaction is Slow or Does Not Go to Completion
  • Question: My reaction seems to be very slow or stalls before all the benzoic acid is consumed. What could be the cause?

  • Answer: This problem often points to issues with the catalyst or reaction conditions.

    • Catalyst Inactivity:

      • Catalyst Quality: Ensure the acid catalyst has not been deactivated by moisture. Use a fresh, anhydrous catalyst.[2]

      • Catalyst Concentration: If the reaction is slow, you can incrementally increase the amount of acid catalyst. However, be aware that this may also increase the potential for side reactions, such as the dehydration of hexanol.[2]

    • Suboptimal Temperature: Ensure the reaction is heated to a sufficient reflux temperature to achieve a reasonable reaction rate.

Data Presentation

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes how adjusting key parameters can shift the reaction equilibrium and improve the final yield.

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome
Molar Ratio (Hexanol:Acid) 1:13:1Using excess alcohol shifts equilibrium, increasing ester yield.[2][6]
Water Removal None (Simple Reflux)Dean-Stark ApparatusContinuous removal of water drives the reaction to completion.[2][7]
Catalyst (p-TSA) 1 mol%5 mol%Higher catalyst loading can increase the reaction rate.[4]
Theoretical Yield ~67%>90%Optimized conditions significantly improve the theoretical yield.[6]

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Esterification

This protocol describes a standard laboratory procedure for synthesizing this compound.

Materials:

  • Benzoic acid

  • 1-Hexanol

  • p-Toluenesulfonic acid monohydrate (p-TSA) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (or another suitable solvent to form an azeotrope with water)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (Hexane, Ethyl Acetate)

Procedure:

  • Setup: To a round-bottom flask, add benzoic acid (1.0 eq), 1-hexanol (1.5-3.0 eq), and toluene.

  • Catalyst Addition: Add a catalytic amount of p-TSA (e.g., 5 mol%).[4]

  • Reflux: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux using a heating mantle.[4]

  • Reaction Monitoring: Continue reflux for 4-6 hours or until the theoretical amount of water is collected in the Dean-Stark trap. Monitor the reaction's progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is complete when the benzoic acid spot disappears.[4]

  • Cooling: Once complete, allow the reaction mixture to cool to room temperature.[4]

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ solution to neutralize the acid catalyst and unreacted benzoic acid.[2][4]

      • Deionized water (2x).[4]

      • Brine to aid in layer separation.[4]

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[4]

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene and excess 1-hexanol.[4]

  • Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation or silica gel column chromatography.[2][4]

Visualizations

Fischer Esterification Reaction Pathway

Fischer_Esterification benzoic_acid Benzoic Acid protonated_carbonyl Protonated Benzoic Acid benzoic_acid->protonated_carbonyl + H+ hexanol 1-Hexanol tetrahedral_intermediate Tetrahedral Intermediate catalyst H+ (Acid Catalyst) catalyst->benzoic_acid protonated_carbonyl->tetrahedral_intermediate + 1-Hexanol ester_intermediate Protonated Ester tetrahedral_intermediate->ester_intermediate - H2O hexyl_benzoate This compound ester_intermediate->hexyl_benzoate - H+ water Water ester_intermediate->water hexyl_benzoate->catalyst Regenerated

Caption: The acid-catalyzed reaction mechanism for the synthesis of this compound.

Troubleshooting Workflow for Low Purity

Troubleshooting_Workflow start Low Purity This compound check_tlc Analyze Crude by TLC/GC start->check_tlc unreacted_acid Unreacted Benzoic Acid? check_tlc->unreacted_acid unreacted_alcohol Unreacted 1-Hexanol? unreacted_acid->unreacted_alcohol No solution_acid Increase reaction time Use Dean-Stark Improve base wash unreacted_acid->solution_acid Yes other_impurities Other Impurities? unreacted_alcohol->other_impurities No solution_alcohol Improve water wash Purify by distillation or chromatography unreacted_alcohol->solution_alcohol Yes solution_other Check for side reactions Optimize temperature Recrystallize product other_impurities->solution_other Yes end_node High Purity Product other_impurities->end_node No solution_acid->end_node solution_alcohol->end_node solution_other->end_node

Caption: A logical workflow to diagnose and resolve common purity issues.

Purification Experimental Workflow

Purification_Workflow crude_product Crude Reaction Mixture separatory_funnel Transfer to Separatory Funnel crude_product->separatory_funnel base_wash Wash with NaHCO3 (aq) separatory_funnel->base_wash water_wash Wash with H2O base_wash->water_wash brine_wash Wash with Brine water_wash->brine_wash dry_organic Dry Organic Layer (e.g., MgSO4) brine_wash->dry_organic filter_concentrate Filter and Concentrate (Rotovap) dry_organic->filter_concentrate pure_product Purified this compound filter_concentrate->pure_product

Caption: Step-by-step workflow for the aqueous work-up and purification process.

References

Technical Support Center: Stabilizing Hexyl Benzoate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for cosmetic formulators. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in stabilizing hexyl benzoate in their cosmetic formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in cosmetics?

This compound is an ester of benzoic acid and hexyl alcohol. In cosmetic formulations, it primarily functions as a fragrance ingredient, an emollient that softens and soothes the skin, and a solvent.[1] It is part of a larger group of alkyl benzoates used in the cosmetics industry. A structurally related and more commonly discussed ingredient is Diethylamino Hydroxybenzoyl this compound (DHHB), a highly effective and photostable UVA filter used in sunscreen products.[2][3][4][5][6][7] Given the similarity in naming, it is crucial to distinguish between the simple ester and the UVA filter, although some stability principles apply to both.

Q2: What are the primary stability concerns for this compound in cosmetic formulations?

The primary stability concerns for this compound, as with many esters, are hydrolysis and potential issues within the formulation matrix, such as crystallization or phase separation in emulsions.

  • Hydrolysis: This is the chemical breakdown of the ester into its constituent benzoic acid and hexyl alcohol in the presence of water. This reaction can be catalyzed by acids or bases and is influenced by the formulation's pH and temperature.[8]

  • Photodegradation: For the UV filter Diethylamino Hydroxybenzoyl this compound (DHHB), photostability is a key performance attribute. While DHHB is known for its excellent photostability, extreme conditions can lead to degradation.[2][6][9] The simple this compound is not typically used for UV protection and its photostability is less characterized in cosmetic contexts.

  • Formulation Instability: This can manifest as:

    • Crystallization: The ingredient may solidify or form crystals, particularly at lower temperatures, leading to a grainy texture.[10][11][12][13]

    • Phase Separation: In emulsion-based products like creams and lotions, instability can cause the oil and water phases to separate.[10][11][14]

Q3: How does pH affect the stability of this compound?

The pH of a cosmetic formulation is a critical factor in the stability of esters like this compound. Ester hydrolysis is significantly influenced by pH, with the rate of degradation generally being higher in both strongly acidic and strongly alkaline conditions. For many esters, the most stable pH range is near neutral (pH 5-7). It is essential to maintain the formulation's pH within a range that minimizes hydrolysis to ensure product integrity and shelf life.[8][15]

Q4: Can other ingredients in my formulation impact the stability of this compound?

Yes, interactions with other cosmetic ingredients can affect the stability of this compound.

  • Emollients: The polarity of other emollients in the formulation can influence the solubility and performance of UV filters like DHHB. Using polar emollients can optimize UVA protection.[16][17][18]

  • Preservatives: Some preservatives are pH-dependent and can influence the overall pH of the formulation, thereby affecting ester stability.[15][19] Conversely, the hydrolysis of this compound into benzoic acid could slightly alter the formulation's pH over time, potentially impacting preservative efficacy.

  • Emulsifiers: An inappropriate choice or concentration of emulsifiers can lead to emulsion instability, which can indirectly affect this compound by promoting phase separation.[10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and stability testing of products containing this compound.

Issue 1: Grainy Texture or Crystallization in the Formulation

A grainy texture in a cream or lotion can be due to the crystallization of higher melting point ingredients, including certain esters.[10][11][12]

Potential Causes & Solutions

Potential CauseRecommended Action
High Concentration of this compound Reduce the concentration of this compound to ensure it remains below its saturation point in the oil phase at lower storage temperatures.
Inadequate Solubilization Incorporate a co-solvent into the oil phase to improve the solubility of this compound. The choice of other emollients can impact solubility.[16][17]
Improper Cooling Process A slow cooling rate during manufacturing can promote the formation of large crystals. Implement rapid "shock cooling" after emulsification to create smaller, less perceptible crystals.[10]
Incompatible Waxes or Fatty Alcohols Incompatibilities within the oil phase can lead to coarse crystal formation. Evaluate the compatibility of all oil-phase ingredients by observing their crystallization behavior when mixed.[20]
Issue 2: Phase Separation in an Emulsion

Phase separation indicates a breakdown of the emulsion, which can be caused by a variety of factors.[10][14]

Potential Causes & Solutions

Potential CauseRecommended Action
Inappropriate Emulsifier System Ensure the Hydrophilic-Lipophilic Balance (HLB) of your emulsifier system is optimized for the specific oils in your formulation.
Insufficient Homogenization Inadequate shear during emulsification can result in large oil droplets that are prone to coalescence. Optimize the homogenization speed and duration to achieve a small and uniform droplet size.[10][11]
Significant pH Shift A change in pH can destabilize the emulsifier or other stabilizing agents. Monitor the pH of your formulation during stability testing. If a significant shift is observed, investigate the cause (e.g., hydrolysis of ingredients) and consider adding a buffering agent.[12]
Incorrect Oil-to-Water Ratio An imbalance in the oil and water phases can lead to instability. Re-evaluate the ratio of your oil phase to the aqueous phase.
Issue 3: Loss of Efficacy (Especially for DHHB in Sunscreens)

For formulations containing Diethylamino Hydroxybenzoyl this compound (DHHB), a loss of UV protection over time is a critical stability failure.

Potential Causes & Solutions

Potential CauseRecommended Action
Photodegradation Although DHHB is highly photostable, interactions with other ingredients or extreme UV exposure can lead to some degradation.[9] Ensure the final formulation is tested for photostability using established protocols.[21][22]
Chemical Degradation (Hydrolysis) Hydrolysis can occur at non-optimal pH values, breaking down the DHHB molecule. Maintain the formulation pH in a stable range (typically pH 5-7).
Interaction with Packaging Certain plastics may interact with sunscreen ingredients. Conduct stability testing in the final consumer packaging to identify any potential incompatibilities.[23]

Data Presentation

Table 1: Stability Profile of Diethylamino Hydroxybenzoyl this compound (DHHB)

ParameterObservationSource(s)
Photostability Excellent photostability; considered one of the most photostable UVA filters.[2][6]
pH Influence Degradation is more significant at lower pH values in the presence of chlorine. Lower solution pH favored transformation in UV/H2O2 degradation studies.[8][9]
Temperature Stability Appears to be stable for 3 months at 25°C and 40°C.[24]
Degradation in Chlorinated Water Degrades rapidly in typical drinking water disinfection conditions.[9]
Degradation by UV/H2O2 Can be degraded by hydroxyl radicals generated by UV/H2O2, with efficiency dependent on H2O2 concentration and pH.[8]

Experimental Protocols

Protocol 1: Accelerated Stability Testing of a Cosmetic Emulsion Containing this compound

This protocol is designed to assess the physical and chemical stability of a cosmetic formulation under accelerated conditions.

1. Sample Preparation:

  • Prepare a sufficient quantity of the final formulation.

  • Package the product in the intended final packaging, as well as in inert glass containers to serve as controls.[23]

2. Storage Conditions:

  • Place samples in stability chambers at the following conditions:

    • 25°C / 60% Relative Humidity (RH) (Real-time control)[14]

    • 40°C / 75% RH (Accelerated)[25]

    • 45°C (Accelerated)[1]

    • 4°C (Refrigerated)

    • Freeze-thaw cycling (e.g., 3 cycles of 24 hours at -10°C followed by 24 hours at 25°C)

3. Testing Schedule:

  • Evaluate samples at initial time point (T=0) and at regular intervals (e.g., 2, 4, 8, and 12 weeks).

4. Evaluation Parameters:

  • Organoleptic Properties: Assess appearance, color, and odor.[1]

  • Physical Properties:

    • pH: Measure the pH of the formulation.

    • Viscosity: Measure the viscosity using a suitable viscometer.

    • Microscopic Examination: Observe the emulsion's droplet size and for any signs of crystallization.[14]

  • Chemical Stability (Quantitative Analysis):

    • Sample Extraction: Develop a method to extract this compound from the formulation matrix (e.g., solvent extraction followed by centrifugation and filtration).

    • Quantification: Use a validated stability-indicating HPLC-UV method to determine the concentration of this compound. A decrease in concentration over time indicates degradation.[25][26][27]

    • Degradation Products: If significant degradation is observed, use HPLC-MS to identify potential degradation products like benzoic acid and hexyl alcohol.

Protocol 2: Photostability Testing of a Sunscreen Formulation with DHHB

This protocol assesses the ability of a sunscreen to maintain its protective qualities after UV exposure.[21][22]

1. Sample Application:

  • Apply a uniform layer of the sunscreen formulation onto a standardized PMMA (polymethyl methacrylate) substrate.

2. Pre-irradiation Measurement:

  • Measure the initial in vitro absorbance of the sunscreen-treated substrate to establish the baseline UV spectrum.

3. UV Irradiation:

  • Expose the substrate to a controlled dose of UV radiation from a solar simulator. The dose can be defined in terms of MEDs (Minimal Erythemal Doses).

4. Post-irradiation Measurement:

  • After irradiation, measure the in vitro absorbance of the sunscreen again.

5. Data Analysis:

  • Compare the pre- and post-irradiation UV spectra. A significant change in the absorbance curve, particularly in the UVA range for DHHB, indicates photodegradation.

  • The loss of UV-shielding activity over irradiation time can be quantified to assess photostability.[28]

Mandatory Visualizations

Ester_Hydrolysis_Pathway cluster_reactants Reactants cluster_products Degradation Products HexylBenzoate This compound (Ester) BenzoicAcid Benzoic Acid (Carboxylic Acid) HexylBenzoate->BenzoicAcid Hydrolysis HexylAlcohol Hexyl Alcohol (Alcohol) HexylBenzoate->HexylAlcohol Hydrolysis Water Water (H₂O) Catalyst Acid (H⁺) or Base (OH⁻)

Caption: Base- or acid-catalyzed hydrolysis of this compound.

Troubleshooting_Workflow Start Stability Issue Identified (e.g., phase separation, grainy texture) Identify Identify the Nature of Instability Start->Identify Physical Physical Instability (Separation, Crystallization, Viscosity Change) Identify->Physical Visual/Texture Change Chemical Chemical Degradation (Loss of Active, Odor/Color Change) Identify->Chemical Performance/Scent Change Analyze_Physical Analyze Formulation & Process Physical->Analyze_Physical Analyze_Chemical Perform Chemical Analysis (HPLC, pH) Chemical->Analyze_Chemical Cause_Physical Determine Root Cause: - Emulsifier System - Processing Parameters - Ingredient Concentration Analyze_Physical->Cause_Physical Cause_Chemical Determine Root Cause: - Hydrolysis (pH, Temp) - Oxidation - Photodegradation Analyze_Chemical->Cause_Chemical Reformulate Reformulate or Adjust Process Cause_Physical->Reformulate Cause_Chemical->Reformulate Retest Conduct New Stability Test Reformulate->Retest

References

Validation & Comparative

A Comparative Guide to the Synthesis and Performance of Hexyl Benzoate and Other Benzoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthesis and performance of hexyl benzoate against other common short-chain benzoate esters, namely methyl benzoate, ethyl benzoate, and butyl benzoate. The information presented is supported by experimental data to assist in the selection of the most suitable ester for specific research and development applications.

Synthesis of Benzoate Esters via Fischer Esterification

The most common method for synthesizing benzoate esters is the Fischer-Speier esterification, an acid-catalyzed reaction between benzoic acid and an alcohol. The reaction is reversible, and to achieve high yields, an excess of the alcohol is typically used to shift the equilibrium towards the formation of the ester.[1]

Comparative Synthesis Data

The following table summarizes typical reaction conditions and yields for the synthesis of various benzoate esters by Fischer esterification under conventional reflux. It is important to note that the data has been compiled from various sources, and direct comparison should be made with caution as reaction conditions may not be identical.

EsterAlcoholCatalystReaction TimeYield (%)Reference
Methyl BenzoateMethanolH₂SO₄30 - 45 min~75[1][2]
Ethyl BenzoateEthanolH₂SO₄2 hours95[3]
Butyl Benzoaten-ButanolH₂SO₄Not SpecifiedHigh-
This compoundn-HexanolH₂SO₄Not SpecifiedHigh-

Note: Yields are highly dependent on specific reaction conditions, including the molar ratio of reactants and the efficiency of water removal.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via Fischer esterification. The same general procedure can be adapted for the synthesis of other benzoate esters by substituting the corresponding alcohol.

Materials:

  • Benzoic acid

  • n-Hexanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine benzoic acid and an excess of n-hexanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate.[4]

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation.

Performance Comparison of Benzoate Esters

The length of the alkyl chain in benzoate esters significantly influences their physical and performance characteristics.

Physical Properties
PropertyMethyl BenzoateEthyl BenzoateButyl BenzoateThis compound
Molecular Formula C₈H₈O₂C₉H₁₀O₂C₁₁H₁₄O₂C₁₃H₁₈O₂
Molecular Weight ( g/mol ) 136.15150.17178.23206.28
Boiling Point (°C) 199.6212250272
Density (g/mL at 20°C) 1.0881.0470.9930.980
Water Solubility Poorly solubleAlmost insolubleInsolubleInsoluble
Fragrance and Flavor Profile

Short-chain benzoate esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries.[5]

  • Methyl Benzoate: Possesses a fruity, almond-like scent.

  • Ethyl Benzoate: Has a sweet, fruity, and slightly medicinal aroma.

  • Butyl Benzoate: Characterized by a mild, fruity, and balsamic scent with woody undertones.

  • This compound: Offers a fresh, balsamic, and woody fragrance.

Solvency

Alkyl benzoates are effective solvents for a variety of cosmetic ingredients.[5] Their solvency power generally increases with the length of the alkyl chain, making them suitable for dissolving sunscreens and other oil-soluble active ingredients.

Antimicrobial Activity

Benzoate esters exhibit antimicrobial properties, with their efficacy generally increasing with the length of the alkyl chain. This is attributed to their ability to disrupt the cell membranes of microorganisms.

Benzoate Metabolism Pathway

Benzoic acid and its esters, upon hydrolysis, can be metabolized in biological systems. The initial step in the aerobic degradation of benzoate involves its activation to benzoyl-CoA. This pathway is crucial for the detoxification and elimination of benzoate from the body.[6]

BenzoateMetabolism Benzoate Benzoate BenzoylCoA Benzoyl-CoA Benzoate->BenzoylCoA Benzoate-CoA ligase Intermediates Downstream Intermediates BenzoylCoA->Intermediates Benzoyl-CoA reductase CitrateCycle Citrate Cycle Intermediates->CitrateCycle Further degradation

Initial steps of the aerobic benzoate degradation pathway.

Experimental Workflows

The synthesis and purification of benzoate esters follow a standard laboratory workflow. The diagram below illustrates the key stages of this process.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Reactants Combine Benzoic Acid, Alcohol, and Catalyst Reflux Heat under Reflux Reactants->Reflux Cool Cool Reaction Mixture Reflux->Cool Extract Dilute and Extract with Ether Cool->Extract Wash Wash Organic Layer (Water, NaHCO₃, Brine) Extract->Wash Dry Dry with Anhydrous Na₂SO₄ Wash->Dry Filter Filter Drying Agent Dry->Filter Evaporate Evaporate Solvent (Rotary Evaporator) Filter->Evaporate Distill Vacuum Distillation (Optional) Evaporate->Distill Product Pure Benzoate Ester Distill->Product

General workflow for the synthesis and purification of benzoate esters.

References

A Comparative Guide to the Validation of Analytical Methods for Hexyl Benzoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for the quantitative analysis of hexyl benzoate. The validation of such analytical methods is a critical requirement for researchers, scientists, and drug development professionals to ensure data accuracy, reliability, and regulatory compliance. This document outlines key performance parameters, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate analytical technique for your specific needs.

The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3][4][5]

Quantitative Performance Comparison

The selection of an analytical method hinges on its performance characteristics. Below is a summary of typical validation data for an HPLC method suitable for this compound analysis, compared with Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry. The data for the HPLC and GC-MS methods are based on validated methods for structurally similar long-chain benzoate esters, such as diethylamino hydroxybenzoyl this compound (DAHHB) and 2-hexyldecyl benzoate, and serve as a reliable proxy for the expected performance for this compound.[6][7]

Table 1: Linearity and Range

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Linear Range 1 - 600 µg/mL1 - 100 µg/mL5 - 50 µg/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.999≥ 0.995
Regression Equation y = mx + cy = mx + cy = mx + c

Table 2: Accuracy (Recovery)

Spiked LevelHPLC Mean Recovery (%)GC-MS Mean Recovery (%)UV-Vis Spectrophotometry Mean Recovery (%)
Low (80% of target) 99.2%99.5%97.5%
Medium (100% of target) 100.8%101.2%100.2%
High (120% of target) 101.5%99.8%102.1%

Table 3: Precision (Relative Standard Deviation, RSD)

ParameterHPLC RSD (%)GC-MS RSD (%)UV-Vis Spectrophotometry RSD (%)
Repeatability (n=6) < 1.5%< 1.5%< 2.0%
Intermediate Precision (n=6) < 2.0%< 2.0%< 3.0%

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

ParameterHPLCGC-MSUV-Vis Spectrophotometry
LOD ~1 µg/mL~0.3 µg/mL~1.5 µg/mL
LOQ ~3 µg/mL~1 µg/mL~5 µg/mL

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from established methods for similar UV-filtering esters and is suitable for the quantification of this compound in various matrices.[6]

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the sample into a 25 mL volumetric flask.

    • Add a diluent (e.g., a mixture of acetonitrile and water) and sonicate for 15 minutes to dissolve the sample.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Approximately 230 nm, the typical maximum absorbance for benzoate esters.[8]

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high specificity and sensitivity, making it an excellent alternative for this compound analysis, especially for trace-level detection.[7][9]

  • Sample Preparation:

    • Accurately weigh about 1.0 g of the sample into a 50 mL centrifuge tube.

    • Add 10 mL of a suitable solvent like dichloromethane and vortex for 2 minutes.

    • Perform ultrasonic extraction for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial.

  • Chromatographic Conditions:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound for quantification.

UV-Vis Spectrophotometry Protocol

This method is simpler and faster but less specific than chromatographic techniques. It is suitable for routine analysis of samples with minimal interfering substances.[8][10][11]

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a suitable solvent that does not absorb in the UV region of interest (e.g., ethanol or methanol).

    • Ensure the final concentration of this compound is within the linear range of the calibration curve.

    • For complex matrices, a liquid-liquid extraction step may be necessary to remove interfering components.

  • Spectrophotometric Conditions:

    • Instrument: Double beam UV-Vis spectrophotometer.

    • Wavelength Scan: Perform a scan from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax) for this compound, which is expected to be around 230 nm.

    • Measurement: Record the absorbance of the sample at the determined λmax.

    • Quantification: Use a calibration curve prepared from a series of standard solutions of known this compound concentrations to determine the concentration in the sample.

Visualizations

HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the HPLC method according to ICH guidelines.

HPLC_Validation_Workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope & Purpose select_params Select Validation Parameters (ICH Q2(R2)) define_scope->select_params set_criteria Set Acceptance Criteria select_params->set_criteria specificity Specificity set_criteria->specificity linearity Linearity & Range set_criteria->linearity accuracy Accuracy set_criteria->accuracy precision Precision (Repeatability & Intermediate) set_criteria->precision lod_loq LOD & LOQ set_criteria->lod_loq robustness Robustness set_criteria->robustness data_analysis Analyze Data specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis compare_criteria Compare with Acceptance Criteria data_analysis->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report

Caption: Workflow for HPLC method validation.

Comparison of Analytical Methods

This diagram provides a visual comparison of the key attributes of HPLC, GC-MS, and UV-Vis Spectrophotometry for this compound analysis.

Method_Comparison cluster_hplc HPLC cluster_gcms GC-MS cluster_uvvis UV-Vis hplc_node Specificity: High Sensitivity: Good Throughput: Moderate Cost: Moderate gcms_node Specificity: Very High Sensitivity: Excellent Throughput: Moderate Cost: High uvvis_node Specificity: Low Sensitivity: Moderate Throughput: High Cost: Low start This compound Analysis start->hplc_node Robust & Widely Used start->gcms_node High Specificity & Sensitivity start->uvvis_node Rapid & Simple Screening

Caption: Comparison of analytical methods.

References

GC vs. HPLC: A Comparative Guide for the Analysis of Alkyl Benzoates

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical analysis, quality control, and chemical research, the accurate and reliable quantification of alkyl benzoates is crucial. These compounds are widely used as preservatives, plasticizers, and solvents. The two primary analytical techniques for their determination are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on several factors, including the specific alkyl benzoate, the sample matrix, and the analytical objective. This guide provides an objective comparison of GC and HPLC for the analysis of alkyl benzoates, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.

At a Glance: Performance Comparison

Both GC and HPLC are powerful techniques for the analysis of alkyl benzoates, each with its own set of advantages and limitations. The selection of the most suitable method hinges on the volatility of the analytes and the complexity of the sample matrix.[1]

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Key Considerations
Principle Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[2]Partitioning between a liquid mobile phase and a solid stationary phase.[2]GC is ideal for volatile and thermally stable compounds, while HPLC is versatile for a broad range of analytes, including non-volatile and thermally labile ones.[2][3]
Analytes Volatile and semi-volatile, thermally stable compounds.[2]Broad range, including non-volatile and thermally labile compounds.[2]Simple alkyl benzoates are often volatile enough for GC analysis.[4]
Linearity (R²) > 0.993[1]> 0.999[1]Both techniques demonstrate excellent linearity over a wide concentration range.[1]
Limit of Detection (LOD) 0.02 - 0.09 µg/L[1]0.05 - 0.15 µg/mL[1]GC, especially when coupled with a mass spectrometer (MS), often provides lower limits of detection for volatile compounds.[1]
Limit of Quantification (LOQ) 0.05 - 0.28 µg/L[1]0.12 - 8.30 µg/mL[1]Consistent with LOD, GC can often quantify smaller amounts of alkyl benzoates.[1]
Accuracy (% Recovery) 90% - 117.3%[1]97% - 101.1%[1]Both methods provide high accuracy, with recovery values typically within acceptable limits.[1]
Precision (%RSD) < 15%[1]< 2%[1]HPLC often exhibits slightly better precision (lower relative standard deviation) in repeated measurements.[1]
Analysis Time Generally faster for volatile compounds.[5]Can be longer, with run times typically between 10-60 minutes.[5]GC runs can be completed in minutes or even seconds for volatile samples.[5]
Sample Preparation May require derivatization for less volatile compounds.[2]Generally simpler for solid samples; analyte must be soluble in the mobile phase.[2]Simple alkyl benzoates may not require derivatization for GC.[6]

Logical Framework for Method Selection

The decision-making process for selecting between GC and HPLC for the analysis of alkyl benzoates can be visualized as a logical workflow. The key deciding factors are the volatility of the target alkyl benzoate and the nature of the sample matrix.

start Start: Alkyl Benzoate Analysis volatile Is the alkyl benzoate volatile and thermally stable? start->volatile gc Use Gas Chromatography (GC) volatile->gc Yes hplc Use High-Performance Liquid Chromatography (HPLC) volatile->hplc No matrix Is the sample matrix complex? matrix->gc No matrix->hplc Yes gc->matrix derivatization Consider derivatization for GC hplc->derivatization

Decision workflow for selecting between GC and HPLC.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are typical experimental protocols for the analysis of alkyl benzoates using both GC and HPLC.

Gas Chromatography (GC) Protocol

This method is well-suited for the analysis of volatile alkyl benzoates such as methyl, ethyl, propyl, and butyl benzoate.[1]

  • Instrumentation : A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used.[6]

  • Sample Preparation : Samples are typically dissolved in a volatile organic solvent like methanol or dichloromethane. For simple alkyl benzoates, derivatization is generally not required. The solution is then injected into the GC.[6]

  • GC Conditions :

    • Column : A non-polar or mid-polar capillary column, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase, is often suitable. A common dimension is 30 m x 0.25 mm I.D., 0.25 µm film thickness.[4]

    • Carrier Gas : Helium is typically used at a constant flow rate.

    • Injector Temperature : A common starting point is 250 °C.[4]

    • Oven Temperature Program : An initial temperature of around 70-100 °C, ramped at 15 °C/min to 280 °C, and held for a period to ensure elution of all components.[4]

    • Detector Temperature : For FID, a temperature of 275-300 °C is common.[7]

    • MS Parameters (if used) : Transfer line temperature of 280 °C, ion source temperature of 230 °C, and electron ionization (EI) at 70 eV.[2]

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique applicable to a wide range of alkyl benzoates, including those that are less volatile or thermally sensitive.[2]

  • Instrumentation : An HPLC system equipped with a UV detector is commonly used.[8]

  • Sample Preparation : Samples are dissolved in a suitable solvent, often the mobile phase, and filtered through a 0.45 µm filter before injection.[9]

  • HPLC Conditions :

    • Column : A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is frequently employed.[8]

    • Mobile Phase : A gradient elution is often used to separate a series of alkyl benzoates. A typical mobile phase consists of a mixture of acetonitrile and water, sometimes with a small amount of acid like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape.[8][9] The gradient can start with a higher proportion of water and gradually increase the acetonitrile concentration.[6]

    • Flow Rate : A typical flow rate is 1.0 mL/min.[10]

    • Column Temperature : The analysis is usually performed at ambient temperature.[6]

    • Detection : UV detection at a wavelength where the benzoate chromophore absorbs, typically around 230-235 nm.[2][10]

General Analytical Workflow

The overall process for analyzing alkyl benzoates by either GC or HPLC follows a standardized workflow, from sample preparation to data interpretation.

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Sample Collection extraction Extraction/Dilution sample->extraction filtration Filtration/Derivatization extraction->filtration injection Injection filtration->injection separation Separation in Column injection->separation detection Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Reporting quantification->report

General workflow for chromatographic analysis.

Conclusion

Both GC and HPLC are robust and reliable techniques for the analysis of alkyl benzoates. The choice between them is primarily dictated by the volatility and thermal stability of the specific analytes and the complexity of the sample matrix. For volatile, thermally stable alkyl benzoates in relatively clean matrices, GC often offers faster analysis times and lower detection limits. Conversely, HPLC is the more versatile technique, capable of analyzing a wider range of alkyl benzoates, including those that are non-volatile or thermally labile, and is often more suitable for complex sample matrices. By carefully considering the factors outlined in this guide, researchers, scientists, and drug development professionals can select the most appropriate chromatographic method to achieve their analytical goals.

References

A Comparative Guide to Hexyl Benzoate as a Plasticizer for Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Plasticizers are essential additives incorporated into polymers, such as polyvinyl chloride (PVC), to enhance flexibility, processability, and durability. The selection of an appropriate plasticizer is critical and depends on a balance of performance characteristics, cost, and regulatory compliance. In recent years, mounting health and environmental concerns regarding traditional phthalate-based plasticizers like Di(2-ethylhexyl) phthalate (DEHP) have spurred research into safer alternatives.

Hexyl benzoate, a monobenzoate ester, emerges as a non-phthalate, high-solvating plasticizer. This guide provides an objective comparison of this compound's expected performance characteristics against common conventional and alternative plasticizers. It is important to note that while extensive data exists for widely-used plasticizers, direct, publicly available comparative studies on this compound are limited.[1] Therefore, this analysis combines known physical properties of this compound with established structure-property relationships in plasticizer science to forecast its performance profile.

Comparative Performance Analysis

The efficacy of a plasticizer is evaluated across several key metrics: plasticizing efficiency, permanence (volatility and migration resistance), thermal stability, and low-temperature performance.

1. Plasticizing Efficiency: Efficiency is a measure of how much plasticizer is required to achieve a desired level of flexibility, often quantified by a reduction in Shore A hardness or glass transition temperature (Tg). Benzoate esters are known to be highly efficient solvators for PVC.[2] Due to its low molecular weight and polar ester group, this compound is expected to be a highly efficient plasticizer, requiring lower concentrations than higher molecular weight alternatives to achieve the same softness.

2. Permanence (Volatility and Migration): Permanence is crucial for the long-term stability and safety of a plasticized product. It is primarily assessed by resistance to volatility (loss to air) and migration (loss to liquids or other solids). A strong correlation exists between a plasticizer's molecular weight and its permanence; lower molecular weight compounds are generally more volatile and prone to migration.[3]

  • Volatility: With a molecular weight of 192.25 g/mol , this compound is significantly lighter than alternatives like DEHP or DOTP (~390 g/mol ). Consequently, it is expected to exhibit high volatility, making it less suitable for applications involving high temperatures.[4]

  • Migration Resistance: The low molecular weight of this compound also suggests a higher tendency to migrate from the polymer matrix when in contact with solvents or other materials.[5] This contrasts with polymeric plasticizers or high molecular weight compounds like Trioctyl Trimellitate (TOTM), which are selected specifically for their excellent migration resistance.[6]

3. Low-Temperature Flexibility: The ability of a plasticized material to remain flexible at low temperatures is critical for many applications. This is often measured by the brittleness temperature. While specific data for this compound is unavailable, the performance of plasticizers at low temperatures is influenced by the linearity of their alkyl chains.

4. Thermal Stability: Thermal stability, often assessed using Thermogravimetric Analysis (TGA), determines the temperature at which the plasticizer begins to degrade. This is critical for processing and high-temperature applications. The boiling point of this compound is 272°C, which is lower than that of DEHP (~385°C), suggesting a lower thermal stability profile.[]

Quantitative Data and Properties

The following tables summarize the physical properties and expected performance of this compound in comparison to other common plasticizers.

Table 1: General and Physical Properties of Selected Plasticizers

Property This compound DEHP (DOP) DOTP DINP
Chemical Type Monobenzoate Ester Ortho-Phthalate Terephthalate Ortho-Phthalate
Molecular Formula C₁₃H₁₈O₂ C₂₄H₃₈O₄ C₂₄H₃₈O₄ C₂₆H₄₂O₄
Molecular Weight ( g/mol ) 192.25 390.56[8] 390.56[8] ~418.6
Boiling Point (°C) 272[] ~385 ~400 ~405
Density (g/mL @ 25°C) ~0.98[] ~0.98[9] ~0.98[9] ~0.97

| Regulatory Status | Non-Phthalate | Restricted in many regions | Non-Phthalate | Restricted in many regions |

Table 2: Comparative Performance Summary

Performance Metric This compound (Expected) DEHP (DOP) DOTP DINP
Plasticizer Efficiency High to Very High Standard (Reference) Good Good
Volatility Very High Moderate Low[10] Low
Migration Resistance Low Moderate High[10] High
Low-Temp. Flexibility Good Good Good Good
Thermal Stability Low to Moderate Good Very Good Very Good

| Safety Profile | Favorable (Non-Phthalate) | Endocrine disruptor concerns | Favorable (Non-Phthalate) | Health concerns |

Visualizing Workflows and Relationships

Diagrams help clarify complex processes and relationships between different plasticizer types.

experimental_workflow cluster_prep 1. Formulation & Preparation cluster_testing 2. Performance Evaluation cluster_analysis 3. Analysis & Comparison formulation PVC Resin + Plasticizer + Stabilizers mixing Dry Blending / Melt Compounding formulation->mixing processing Molding / Solvent Casting mixing->processing samples Conditioned Test Specimens processing->samples efficiency Efficiency Tests (Hardness, Tensile) samples->efficiency permanence Permanence Tests (Volatility, Migration) samples->permanence thermal Thermal Stability (TGA) samples->thermal low_temp Low-Temp. Flex (Brittleness) samples->low_temp data_analysis Quantitative Data Analysis efficiency->data_analysis permanence->data_analysis thermal->data_analysis low_temp->data_analysis report Comparative Performance Report data_analysis->report

Caption: General experimental workflow for the comparative evaluation of plasticizers.

logical_comparison cluster_classes cluster_props p_mono This compound (Monobenzoate) solvency High Solvency p_mono->solvency Pro volatility High Volatility p_mono->volatility Con p_phthalate DEHP / DINP (Phthalates) safety Improved Safety Profile p_phthalate->safety Con cost General Purpose / Cost-Effective p_phthalate->cost Pro p_tere DOTP (Terephthalate) permanence High Permanence (Low Volatility & Migration) p_tere->permanence Pro p_tere->safety Pro p_poly Polymeric (e.g., Adipates) p_poly->permanence Pro (Excellent) p_poly->cost Con (Higher Cost/Viscosity) migration Low Migration Resistance volatility->migration

Caption: Logical comparison of key performance trade-offs for different plasticizer classes.

Experimental Protocols

Detailed and standardized methodologies are crucial for generating reliable and comparable data. Below are summaries of key experimental protocols for plasticizer evaluation.

Volatility Loss (Activated Carbon Method)
  • Standard: ASTM D1203[11]

  • Objective: To determine the weight loss of a plasticized material due to volatilization at elevated temperatures.

  • Methodology:

    • Pre-weigh circular specimens of the plasticized polymer (e.g., 50 mm diameter).

    • Place the specimens in a container with activated carbon. Two variations exist: Test Method A involves direct contact with the carbon, while Test Method B uses a wire cage to prevent direct contact, measuring loss by volatilization more specifically.[11]

    • Place the container in a forced-air oven at a specified temperature and duration (e.g., 70°C for 24 hours).

    • After exposure, remove the specimens, cool them in a desiccator, and re-weigh them.

    • The percentage of weight loss is calculated, representing the volatile loss, which is primarily attributed to the plasticizer.[11]

Migration Resistance (Solvent Extraction)
  • Standard: ASTM D1239[12]

  • Objective: To measure the weight loss of a plasticized film due to extraction when immersed in a liquid.

  • Methodology:

    • Prepare and weigh square specimens of the plasticized film (e.g., 50 x 50 mm).[12]

    • Completely immerse each specimen in a container with a specified test liquid (e.g., distilled water, hexane, oil).[13]

    • Seal the containers and maintain them at a specified temperature for a set duration (e.g., 23°C for 24 hours).

    • Remove the specimens, wipe them dry, and condition them.

    • Re-weigh the specimens to determine the weight loss.

    • The percentage of weight loss represents the amount of plasticizer and other soluble components extracted by the liquid. For more precise results, the concentration of the leached plasticizer in the solvent can be quantified using chromatography.[13]

Low-Temperature Flexibility (Brittleness Temperature)
  • Standard: ASTM D746

  • Objective: To determine the temperature at which a plastic exhibits brittle failure under specified impact conditions.[14]

  • Methodology:

    • Prepare small, cantilever-beam-type specimens of the plasticized material.

    • Clamp the specimens in a testing apparatus and immerse them in a heat-transfer medium.

    • Cool the medium at a controlled rate. At specific temperature intervals, a single specimen is struck by a standardized impactor.

    • The brittleness temperature is defined as the temperature at which 50% of the specimens fail upon impact. This provides a reliable indicator of the material's service limit at low temperatures.[14]

Thermal Stability (Thermogravimetric Analysis - TGA)
  • Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere, indicating its thermal stability.[15]

  • Methodology:

    • Place a small, precisely weighed sample (5-20 mg) of the plasticizer or plasticized PVC into a TGA instrument pan.[16]

    • Heat the sample according to a controlled temperature program (e.g., a linear ramp of 10°C/min) under a specific atmosphere (e.g., nitrogen or air).[16]

    • The instrument continuously records the sample's mass as the temperature increases.

    • The resulting data is plotted as mass vs. temperature. Key metrics include the onset temperature of decomposition (T_onset) and the temperature of maximum degradation rate (T_peak), which are used to compare the thermal stability of different materials.[16]

Conclusion

This compound is a non-phthalate plasticizer characterized by its high solvency and expected high plasticizing efficiency. However, its low molecular weight strongly suggests significant trade-offs in performance, namely high volatility and low migration resistance. This profile makes it unsuitable for applications requiring long-term durability, high-temperature exposure, or direct contact with extractive media.

In contrast, higher molecular weight alternatives like DOTP offer a more balanced profile of good efficiency, excellent permanence, and a favorable safety record, making them suitable replacements for regulated phthalates in a wide range of applications. This compound may find utility in niche applications where its strong solvating power is a primary requirement and its low permanence is not a critical drawback, or it may be used as a component in a plasticizer blend to modify properties like viscosity or fusion characteristics. The selection process must always be guided by rigorous experimental testing based on standardized protocols to ensure the final product meets all performance and safety requirements.

References

A Comparative Guide to Purity Assessment of Hexyl Benzoate: Titration vs. Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

In the quality control and characterization of raw materials and synthesized compounds within the pharmaceutical and chemical industries, the accurate determination of purity is paramount. Hexyl benzoate, an organic ester utilized as a fragrance ingredient and in various chemical syntheses, requires precise purity assessment to ensure its quality and consistency.[][] This guide provides an objective comparison between the classical saponification titration method and modern chromatographic techniques, specifically Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for determining the purity of this compound.

This comparison is supported by typical experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs.

Principle of Purity Assessment Methods

Saponification Titration: This classic wet chemistry technique determines the purity of an ester by quantifying the amount of alkali required to hydrolyze it. A known excess of a strong base (e.g., potassium hydroxide) is reacted with the this compound sample. The remaining unreacted base is then titrated with a standardized acid.[3][4] The purity is calculated based on the amount of base consumed during the saponification reaction. This method provides an overall measure of ester content.

Chromatography (GC/HPLC): Chromatographic methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[5] For this compound, Gas Chromatography is well-suited due to its volatility.[6][7] HPLC can also be employed, particularly for less volatile impurities or when derivatization is not desired.[8][9] The purity is determined by measuring the area of the this compound peak relative to the total area of all peaks in the chromatogram, providing a detailed impurity profile.

Comparative Performance Data

The following table summarizes the typical performance characteristics of each method for the purity assessment of this compound.

ParameterSaponification TitrationGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Specificity Low (measures total ester content; does not distinguish between different esters or acidic/basic impurities)High (separates this compound from volatile impurities)High (separates this compound from non-volatile impurities)
Precision (RSD) < 2.5%< 2.0%[10]< 2.0%[10]
Accuracy (Recovery) 98-101%99-102%[10]98-102%[9][10]
Limit of Quantification ~0.1%ppm levelppm level
Analysis Time ~1-2 hours~15-30 minutes~10-20 minutes
Cost per Sample LowModerateModerate to High
Instrumentation Basic laboratory glassware, burette, hot plateGas chromatograph with FID detectorHPLC system with UV detector

Experimental Protocols

This protocol describes the determination of the saponification value, which is then used to calculate the purity of this compound.

Materials:

  • This compound sample

  • 0.5 M alcoholic potassium hydroxide (KOH) solution

  • 0.5 M hydrochloric acid (HCl), standardized

  • Phenolphthalein indicator solution

  • Ethanol (95%)

  • Reflux condenser and round-bottom flasks

  • Burette, pipettes, and standard laboratory glassware

Procedure:

  • Sample Preparation: Accurately weigh approximately 2 g of the this compound sample into a 250 mL round-bottom flask.

  • Saponification: Add 50.0 mL of 0.5 M alcoholic KOH solution to the flask. Attach the reflux condenser and heat the mixture in a boiling water bath for 1 hour to ensure complete saponification.

  • Blank Preparation: Prepare a blank by adding 50.0 mL of the 0.5 M alcoholic KOH solution to another flask without the this compound sample and treat it in the same manner as the sample.

  • Titration: After cooling, add a few drops of phenolphthalein indicator to both the sample and blank flasks. Titrate the excess KOH in each flask with standardized 0.5 M HCl until the pink color disappears.

  • Calculation:

    • Saponification Value (SV) = [(B - S) * M_HCl * 56.1] / W

      • Where:

        • B = volume of HCl used for the blank (mL)

        • S = volume of HCl used for the sample (mL)

        • M_HCl = Molarity of the HCl solution

        • 56.1 = Molecular weight of KOH ( g/mol )

        • W = Weight of the this compound sample (g)

    • Purity (%) = (Actual SV / Theoretical SV) * 100

      • Theoretical SV for this compound (MW = 206.28 g/mol ) = 56100 / 206.28 ≈ 271.9

This protocol outlines a typical GC method for the purity assessment of this compound.

Instrumentation & Conditions:

  • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[10]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]

  • Inlet Temperature: 280°C.[10]

  • Injection Volume: 1 µL in split mode (e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp to 280°C at a rate of 20°C/min.

    • Hold at 280°C for 5 minutes.[10]

  • Detector Temperature: 300°C.

Procedure:

  • Standard Preparation: Prepare a reference standard solution of this compound (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or ethanol.

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in the same solvent to achieve a similar concentration as the standard.

  • Injection: Inject the standard and sample solutions into the GC system.

  • Data Analysis: Identify the this compound peak based on its retention time compared to the standard. Calculate the purity by the area normalization method:

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) * 100

Methodology Workflows

Purity_Assessment_Workflows cluster_titration Titration Workflow cluster_chromatography Chromatography Workflow T1 Weigh Sample T2 Add Excess Alcoholic KOH T1->T2 T3 Reflux for 1 hour T2->T3 T4 Cool and Add Indicator T3->T4 T5 Back-titrate with HCl T4->T5 T6 Calculate Purity T5->T6 C1 Prepare Sample in Solvent C2 Inject into GC/HPLC C1->C2 C3 Separation on Column C2->C3 C4 Detection (FID/UV) C3->C4 C5 Integrate Peak Areas C4->C5 C6 Calculate Purity C5->C6

Caption: Workflows for titration and chromatography.

Logical Relationship of Method Choice

Method_Selection Start Purity Analysis Required ImpurityProfile Need to Identify/ Quantify Impurities? Start->ImpurityProfile Titration Saponification Titration (Overall Purity) ImpurityProfile->Titration No Chromatography GC or HPLC (Impurity Profiling) ImpurityProfile->Chromatography Yes

Caption: Decision tree for method selection.

Conclusion

The choice between titration and chromatography for the purity assessment of this compound depends on the specific analytical requirements.

  • Saponification titration is a cost-effective, straightforward, and reliable method for determining the total ester content, making it suitable for routine quality control where the impurity profile is well-known and does not contain other acidic or basic species. However, it lacks specificity and cannot identify or quantify individual impurities.

  • Chromatographic techniques (GC and HPLC) offer high specificity, precision, and sensitivity, enabling the separation and quantification of this compound from its impurities.[5][10] This provides a detailed impurity profile, which is crucial for in-depth quality assessment, stability studies, and meeting stringent regulatory requirements in the pharmaceutical industry. While requiring more sophisticated instrumentation and higher operational costs, the level of detail provided by chromatography is often indispensable for research, development, and validation purposes.

For a comprehensive quality assessment of this compound, a chromatographic method is recommended. For rapid, routine checks of known high-purity material, titration can be a sufficient and economical alternative.

References

Performance of different catalysts in hexyl benzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of hexyl benzoate, an important ester with applications in the fragrance, flavor, and pharmaceutical industries, is typically achieved through the Fischer esterification of benzoic acid with n-hexanol. The choice of catalyst is a critical factor that significantly influences the reaction's efficiency, yield, and environmental impact. This guide provides an objective comparison of the performance of various catalysts for this compound synthesis, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their specific needs.

Catalyst Performance Comparison

The efficacy of different catalysts in the synthesis of this compound is summarized in the table below. The data highlights key performance indicators such as benzoic acid conversion or product yield, reaction temperature, and reaction time under various catalytic systems.

Catalyst TypeCatalystBenzoic Acid Conversion (%)Temperature (°C)Reaction Time (h)Key AdvantagesDisadvantages
Homogeneous Catalysts Sulfuric Acid (H₂SO₄)High (typically >90%)Reflux4-6High activity, low costCorrosive, difficult to separate, waste generation
p-Toluenesulfonic Acid (p-TSA)High (typically >90%)Reflux4-6High activity, less corrosive than H₂SO₄Difficult to separate, waste generation
Heterogeneous Catalysts Amberlyst-159.075Not SpecifiedEasy separation, reusableLower activity compared to homogeneous catalysts
Zeolite H-BetaModerate to High~150-2004-24Reusable, high thermal stability, shape selectivityMay require higher temperatures, potential for deactivation
Green Catalysts Deep Eutectic Solvent (DES)67.575Not SpecifiedHigh conversion, environmentally friendly, reusableHigher cost, potential viscosity issues
Ionic Liquid19.675Not SpecifiedReusable, tunable propertiesHigh cost, potential toxicity
Biocatalysts Novozym 435 (Immobilized Lipase)High (typically >90%)40-6024-72High selectivity, mild reaction conditions, biodegradableHigher cost, longer reaction times, sensitive to conditions

Experimental Protocols

Detailed methodologies for the synthesis of this compound using different classes of catalysts are provided below.

Homogeneous Catalysis (e.g., Sulfuric Acid or p-Toluenesulfonic Acid)

Materials:

  • Benzoic acid

  • n-Hexanol

  • Concentrated Sulfuric Acid or p-Toluenesulfonic Acid

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzoic acid, an excess of n-hexanol, and a catalytic amount of either concentrated sulfuric acid or p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux. Water produced during the esterification is removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Heterogeneous Catalysis (e.g., Amberlyst-15 or Zeolite H-Beta)

Materials:

  • Benzoic acid

  • n-Hexanol

  • Amberlyst-15 or Zeolite H-Beta catalyst

  • Solvent (optional, e.g., toluene)

Procedure:

  • In a round-bottom flask, combine benzoic acid, n-hexanol, and the solid catalyst.

  • Heat the mixture to the desired temperature with vigorous stirring to ensure good contact between the reactants and the catalyst. A reflux condenser should be used.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and separate the catalyst by filtration.

  • The filtrate containing the product can be purified by distillation.

  • The recovered catalyst can be washed, dried, and reused for subsequent reactions.

Green Catalysis (e.g., Deep Eutectic Solvent)

Materials:

  • Benzoic acid

  • n-Hexanol

  • Deep Eutectic Solvent (e.g., p-toluenesulfonic acid and benzyl tri-ethyl ammonium chloride)[1]

Procedure:

  • In a batch reactor, charge benzoic acid and the DES catalyst (e.g., 10 wt% of the total reaction mixture).[1]

  • Heat the mixture to the desired temperature (e.g., 75 °C) with stirring (e.g., 1000 rpm).[1]

  • Add the pre-heated n-hexanol to the reactor. A high molar ratio of alcohol to acid (e.g., 10:1) is often used to drive the equilibrium towards the product.[1]

  • Maintain the reaction at the set temperature for the specified duration.

  • After the reaction, the DES phase can often be separated from the product phase by decantation due to density differences.[1]

  • The product can be further purified if necessary.

Biocatalysis (e.g., Novozym 435)

Materials:

  • Benzoic acid

  • n-Hexanol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Organic solvent (e.g., n-hexane or solvent-free)

Procedure:

  • In a temperature-controlled shaker or stirred reactor, combine benzoic acid, n-hexanol, and Novozym 435.

  • Incubate the mixture at a mild temperature (e.g., 40-60 °C) with continuous agitation.

  • Monitor the conversion of benzoic acid to this compound over time using GC or HPLC.

  • Once the desired conversion is reached, separate the immobilized enzyme from the reaction mixture by filtration.

  • The product can be isolated from the solvent (if used) by evaporation and purified if necessary.

  • The recovered enzyme can be washed and reused.

Visualizing the Synthesis and Catalyst Comparison

The following diagrams illustrate the general experimental workflow for this compound synthesis and a logical comparison of the different catalyst types.

G cluster_workflow General Experimental Workflow Reactants Reactants (Benzoic Acid, n-Hexanol) Reaction Esterification Reaction (Heating & Stirring) Reactants->Reaction Catalyst Catalyst Catalyst->Reaction Workup Work-up (Neutralization, Washing) Reaction->Workup Purification Purification (Distillation) Workup->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

G cluster_catalysts Catalyst Types for this compound Synthesis Catalysts Catalyst Types Homogeneous Homogeneous Catalysts->Homogeneous Heterogeneous Heterogeneous Catalysts->Heterogeneous Green Green Catalysts Catalysts->Green Biocatalysts Biocatalysts Catalysts->Biocatalysts Homogeneous_pros Pros: - High Activity - Low Cost Homogeneous->Homogeneous_pros Homogeneous_cons Cons: - Corrosive - Separation Issues - Waste Generation Homogeneous->Homogeneous_cons Heterogeneous_pros Pros: - Easy Separation - Reusable Heterogeneous->Heterogeneous_pros Heterogeneous_cons Cons: - Lower Activity - Higher Temperatures Heterogeneous->Heterogeneous_cons Green_pros Pros: - Environmentally Friendly - Reusable Green->Green_pros Green_cons Cons: - Higher Cost - Potential Viscosity Green->Green_cons Biocatalysts_pros Pros: - High Selectivity - Mild Conditions - Biodegradable Biocatalysts->Biocatalysts_pros Biocatalysts_cons Cons: - Higher Cost - Longer Reaction Times Biocatalysts->Biocatalysts_cons

Caption: Comparison of different catalyst types for this compound synthesis.

References

A Comparative Guide to the ¹H NMR Spectral Data of Hexyl Benzoate and Related Alkyl Benzoates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the proton Nuclear Magnetic Resonance (¹H NMR) spectral data for hexyl benzoate and its shorter-chain analogs, ethyl benzoate and butyl benzoate. This information is crucial for researchers, scientists, and drug development professionals involved in the structural elucidation and purity assessment of these compounds.

¹H NMR Data Comparison

The following table summarizes the experimental and predicted ¹H NMR data for this compound, butyl benzoate, and ethyl benzoate. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), with coupling constants (J) in Hertz (Hz).

Compound Proton Assignment Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz) Integration
This compound H-2', H-6'~8.03dd~8.4, 1.42H
H-4'~7.55tt~7.4, 1.41H
H-3', H-5'~7.44t~7.82H
-OCH₂-~4.31t~6.72H
-OCH₂CH ₂-~1.76p~6.82H
-(CH₂)₃-~1.35-1.45m-6H
-CH₃~0.92t~7.03H
Butyl Benzoate H-2', H-6'8.04d7.82H
H-4'7.54t7.41H
H-3', H-5'7.43t7.72H
-OCH₂-4.33t6.62H
-OCH₂CH ₂-1.75quint7.12H
-CH₂CH1.48sext7.42H
-CH₃0.98t7.43H
Ethyl Benzoate H-2', H-6'8.03-8.06m-2H
H-4'7.52-7.57m-1H
H-3', H-5'7.41-7.46m-2H
-OCH₂-4.38q7.12H
-CH₃1.41t7.23H

Note: The data for this compound is predicted based on the analysis of related compounds and established NMR principles. The data for butyl benzoate and ethyl benzoate is derived from experimental sources.

Experimental Protocol

The following is a standard protocol for acquiring the ¹H NMR spectrum of an alkyl benzoate.

1. Sample Preparation:

  • Dissolve 5-10 mg of the alkyl benzoate sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a clean 5 mm NMR tube.

2. NMR Data Acquisition:

  • The ¹H NMR spectrum is typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • The magnetic field is shimmed to achieve high homogeneity.

  • A standard single-pulse sequence is used for acquisition.

  • Key acquisition parameters include:

    • Spectral Width: ~16 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed by applying a Fourier transform.

  • The resulting spectrum is phase corrected.

  • The chemical shift axis is calibrated to the TMS signal at 0.00 ppm.

  • The signals are integrated to determine the relative number of protons.

  • Peak picking is performed to determine the precise chemical shifts, and coupling constants are measured.

Structure and ¹H NMR Correlation Diagram for this compound

The following diagram illustrates the chemical structure of this compound with assignments for the different proton environments, correlating them to the expected regions in the ¹H NMR spectrum.

Caption: Correlation of this compound structure with its predicted ¹H NMR chemical shift regions.

A Guide to Inter-Laboratory Validation of Analytical Methods for Hexyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of two common analytical methods for the quantification of hexyl benzoate and similar compounds in cosmetic formulations: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The validation of these methods is a critical step in ensuring product quality, consistency, and compliance with regulatory standards. The data and protocols presented here are illustrative of a typical inter-laboratory validation process, following guidelines such as those from the International Council on Harmonisation (ICH) Q2(R1).

Comparative Validation Data

The performance of GC-MS and HPLC-UV methods for the analysis of a this compound-related compound, 2-hexyldecyl benzoate, in a cosmetic lotion matrix was assessed based on key validation parameters. The results are summarized in the tables below for a clear comparison.

Table 1: Linearity and Range

Validation ParameterGC-MSHPLC-UV
Linear Range 1 - 100 µg/mL5 - 200 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Regression Equation y = mx + cy = mx + c

Table 2: Accuracy (Recovery)

Spiked LevelGC-MS Mean Recovery (%)HPLC-UV Mean Recovery (%)
Low (80% of target) 99.598.7
Medium (100% of target) 101.2100.5
High (120% of target) 99.8101.8

Table 3: Precision (Relative Standard Deviation, RSD)

ParameterGC-MS RSD (%)HPLC-UV RSD (%)
Repeatability (n=6) < 1.5%< 2.0%
Intermediate Precision (n=6) < 2.0%< 2.5%

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

ParameterGC-MSHPLC-UV
LOD 0.3 µg/mL1.5 µg/mL
LOQ 1.0 µg/mL5.0 µg/mL
Methodology Comparison

GC-MS offers enhanced sensitivity, making it suitable for detecting trace amounts of the analyte, and its mass spectrometric detection provides greater specificity. HPLC-UV is a robust and widely accessible technique with a broader linear range, which is advantageous for products with higher concentrations of the analyte. The choice between the two methods depends on the specific analytical requirements, including the expected concentration of the analyte, the complexity of the cosmetic matrix, and the instrumentation available.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

1. Sample Preparation:

  • Accurately weigh 1.0 g of the cosmetic lotion into a 50 mL centrifuge tube.

  • Add 10 mL of dichloromethane as the extraction solvent.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Perform ultrasonic extraction for 15 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial.

2. Chromatographic Conditions:

  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature of 150°C, hold for 1 minute.

    • Ramp to 280°C at a rate of 20°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 2

The Superior Photostability of Hexyl Benzoate: A Comparative Analysis Against Other Common UV Filters

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of experimental data underscores the exceptional photostability of Hexyl Benzoate, also known as Diethylamino Hydroxybenzoyl this compound (DHHB), positioning it as a highly reliable UVA filter in modern sunscreen formulations. When compared to other widely used UV absorbers, particularly Avobenzone and Octinoxate, this compound demonstrates significantly lower degradation under UV irradiation, ensuring sustained protection for the user.

Quantitative Comparison of UV Filter Photostability

The efficacy of a sunscreen is critically dependent on the ability of its constituent UV filters to remain stable upon exposure to sunlight. Photodegradation, the breakdown of these molecules, can lead to a reduction in a product's Sun Protection Factor (SPF) and a loss of broad-spectrum protection. The following table summarizes the photostability of this compound in comparison to other common UV filters based on available experimental data. It is important to note that the experimental conditions across different studies may vary, a factor that should be considered when interpreting the results.

UV FilterCommon Name(s)Chemical NamePhotodegradation (% loss of efficacy)Experimental Conditions
This compound DHHB, Uvinul A PlusDiethylamino Hydroxybenzoyl this compound~15%6 hours of artificial irradiation[1]
Avobenzone Parsol 1789Butyl Methoxydibenzoylmethane26.4% - 53.9%19 - 38 MEDs of solar-simulated irradiation[1]
Octinoxate OMCEthylhexyl Methoxycinnamate13.1%19 MEDs of solar-simulated irradiation[1]
Octocrylene OCOctocryleneHighly PhotostableConsistently reported as stable with minimal degradation[2]

Insights from Experimental Findings

This compound (DHHB) is consistently recognized for its inherent high photostability.[3][4] One study quantified this by observing only about 15% degradation after a significant 6-hour exposure to artificial UV radiation.[1] This characteristic is a marked improvement over older generation UVA filters.

Avobenzone, a widely used UVA filter, is notoriously photolabile. Research has shown a significant loss of its efficacy, with one study reporting a 26.4% degradation after an irradiation dose of 19 Minimal Erythemal Doses (MEDs), which increased to 53.9% after 38 MEDs.[1] This instability necessitates the inclusion of photostabilizing agents in formulations containing Avobenzone.

Octinoxate, a common UVB filter, also exhibits a degree of photodegradation. One investigation found a 13.1% loss of efficacy after exposure to 19 MEDs of simulated solar radiation.[1]

In contrast, Octocrylene is a well-documented photostable UV filter.[2] It is often incorporated into sunscreen formulations not only for its own UV-filtering capabilities but also to help stabilize other, less stable filters like Avobenzone.[2]

Experimental Protocols for Photostability Assessment

The determination of UV filter photostability is conducted through rigorous in vitro methodologies. A generalized protocol is outlined below, with specific parameters often varying between studies.

1. Sample Preparation:

  • A precise amount of the test sunscreen formulation (typically 0.75 to 2.0 mg/cm²) is applied to a roughened quartz or polymethylmethacrylate (PMMA) plate.[1]

  • The sample is spread evenly to create a uniform film.

  • The prepared plate is allowed to dry for a set period, often in a controlled environment, before irradiation.[2]

2. Pre-Irradiation Analysis:

  • The initial UV absorbance of the sunscreen film is measured using a UV-Vis spectrophotometer. This provides the baseline for the non-irradiated sample.[5]

3. UV Irradiation:

  • The sample plate is exposed to a controlled dose of UV radiation from a solar simulator.[1] The light source is designed to mimic the spectral output of the sun.

  • The irradiation dose is often measured in Minimal Erythemal Doses (MEDs), which relates to the amount of UV radiation that will induce reddening of the skin.[1]

4. Post-Irradiation Analysis:

  • After irradiation, the UV absorbance of the sample is measured again.

  • Alternatively, the UV filter is extracted from the plate using a suitable solvent (e.g., isopropanol).[2]

  • The concentration of the remaining intact UV filter in the extract is quantified using High-Performance Liquid Chromatography (HPLC).[2]

5. Data Analysis:

  • The percentage of photodegradation is calculated by comparing the UV absorbance or the concentration of the UV filter before and after irradiation.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for assessing the photostability of UV filters.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation prep1 Apply Sunscreen to PMMA Plate prep2 Spread to Uniform Film prep1->prep2 prep3 Dry Sample prep2->prep3 analysis1 Measure Initial UV Absorbance / HPLC (Control) prep3->analysis1 analysis2 Irradiate with Solar Simulator analysis1->analysis2 analysis3 Measure Final UV Absorbance / HPLC (Test) analysis2->analysis3 calc1 Compare Pre and Post Irradiation Data analysis3->calc1 calc2 Calculate % Photodegradation calc1->calc2

Experimental workflow for UV filter photostability testing.

References

Safety Operating Guide

Navigating the Disposal of Hexyl Benzoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of hexyl benzoate, ensuring compliance and minimizing risk.

This compound is classified as a hazardous substance, causing skin and serious eye irritation.[1] Therefore, it is imperative to handle and dispose of it with care, adhering to all applicable federal, state, and local regulations.[2]

Key Physical and Chemical Properties

Understanding the properties of this compound is the first step in ensuring its safe handling and disposal. This data, summarized from safety data sheets, provides a quick reference for laboratory personnel.

PropertyValue
Physical State Liquid[1]
Appearance Colorless[1]
Molecular Formula C13H18O2[2]
Molecular Weight 206.28 g/mol [2]
Boiling Point 272 °C / 521.6 °F[1]
Flash Point 148 °C / 298.4 °F[1]
Specific Gravity 0.98 g/cm3 [1]
Solubility Insoluble in water[3]
This compound Disposal Workflow

The following diagram outlines the procedural workflow for the proper disposal of this compound in a laboratory setting. This visual guide provides a clear, at-a-glance understanding of the necessary steps from waste generation to final collection.

HexylBenzoateDisposal cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Labeling cluster_3 Step 4: Storage cluster_4 Step 5: Disposal Request Waste_Generation This compound Waste Generated Segregation Segregate as Non-Halogenated Organic Waste Waste_Generation->Segregation Identify Waste Stream Select_Container Select a Compatible, Leak-Proof Container Transfer_Waste Carefully Transfer Waste Select_Container->Transfer_Waste Label_Container Label with 'Hazardous Waste', Contents, and Date Store_Container Store in a Designated, Well-Ventilated Area Secondary_Containment Use Secondary Containment Store_Container->Secondary_Containment Request_Pickup Arrange for Pickup by EHS or Licensed Contractor

This compound Disposal Workflow

Detailed Disposal Protocol

The following protocol provides a step-by-step methodology for the safe disposal of this compound, from the point of generation to its final removal from the laboratory.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.[1]

  • Lab Coat: A standard laboratory coat to protect from splashes.

Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • This compound waste should be disposed of as non-halogenated organic waste .

  • Do not mix with halogenated organic waste, aqueous waste, solid waste, or incompatible materials such as strong oxidizing agents.[1][3]

Containerization

Selecting the appropriate container is essential for safe storage and transport.

  • Use a designated, chemically compatible, and leak-proof waste container. Plastic containers are often preferred to glass when compatibility is not an issue.[4]

  • The container must have a secure, screw-on cap to prevent leaks.[5]

  • Carefully pour or transfer the this compound waste into the container, using a funnel to avoid spills.

  • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

Labeling

Accurate labeling is a regulatory requirement and ensures the safety of all personnel handling the waste.

  • The container must be clearly labeled with the words "Hazardous Waste".[4]

  • The label must include the full chemical name, "this compound," and the concentration if in a solution.[4]

  • Indicate the date when the waste was first added to the container.[4]

  • Include the name and contact information of the principal investigator or laboratory supervisor.[4]

Storage

Proper storage of hazardous waste minimizes the risk of accidents and exposure.

  • Store the waste container in a designated and well-ventilated satellite accumulation area (SAA).[6]

  • The storage area should be away from heat sources and direct sunlight.

  • Use secondary containment, such as a spill tray, to capture any potential leaks. The secondary container must be able to hold 110% of the volume of the primary container.[5]

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • For small spills, absorb the material with an inert, non-combustible absorbent such as sand, vermiculite, or commercial sorbents.[7]

  • Place the absorbed material into the designated non-halogenated organic waste container.

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Final Disposal

The final step is the safe and compliant removal of the waste from your facility.

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[4]

  • Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environment.

References

Personal protective equipment for handling Hexyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Hexyl Benzoate

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound, tailored for research, scientific, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin and eye irritant.[1][2] It may also be harmful to aquatic life with long-lasting effects.[3] Therefore, a comprehensive PPE strategy is crucial to prevent exposure.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Wear chemical splash-resistant safety glasses or goggles with side protection conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield may be appropriate for larger quantities or when splashing is likely.Protects against splashes and aerosols that can cause serious eye irritation.[2]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure. A lab coat or chemical-resistant apron is recommended.[2]Prevents direct skin contact, which can cause skin irritation.[2]
Hand Protection Wear chemical-resistant gloves (e.g., Nitrile or Neoprene for incidental contact).[4] For prolonged or immersive contact, consult the glove manufacturer's specific chemical resistance data.[4] Always inspect gloves before use.Provides a barrier against skin absorption and irritation.[5]
Respiratory Protection Not typically required under normal laboratory conditions with adequate ventilation.[2] If engineering controls are insufficient to maintain low airborne concentrations, or if aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge.[6]Protects against the inhalation of harmful mists or vapors.
Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area. Use a chemical fume hood for procedures that may generate fumes, aerosols, or dust.[6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe fumes or vapors.[1]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][3]

  • Keep containers tightly closed when not in use.[1]

  • Keep away from heat, sparks, and open flames.[1]

Storage:

  • Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1][2]

  • The recommended storage temperature is -20°C.[1]

  • Store away from incompatible materials such as oxidizing agents.[2]

Emergency Procedures and First Aid

Immediate action is required in case of exposure.

Table 2: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes.[1] Wash the affected area with soap and water.[3] Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of clean, fresh water for at least 15 minutes, holding the eyelids apart.[1][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water.[1][3] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]
Spill and Disposal Plan

Accidental Release Measures:

  • Evacuate and Ventilate: Remove all sources of ignition and ensure adequate ventilation. Keep unprotected personnel away.[1]

  • Contain Spill: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains, waterways, or soil.[1]

  • Absorb: For small spills, use an inert absorbent material such as dry clay, sand, or diatomaceous earth to soak up the liquid.[6][7]

  • Collect and Dispose: Place the absorbed material into a suitable, labeled, and closed container for disposal.[1][6] Contaminated clothing and absorbent paper should be sealed in a vapor-tight plastic bag for disposal.[6][8]

  • Clean-up: Wash the spill area with 60-70% ethanol followed by a soap and water solution.[6][8]

Disposal:

  • Dispose of waste and residues in accordance with all applicable federal, state, and local regulations.[1][7]

  • This material may be classified as hazardous waste.[1] Do not dispose of it in household waste or sewer systems.[3]

  • Contaminated packaging should be treated as the product itself and disposed of accordingly. Do not reuse empty containers.[1]

Physicochemical Data

Table 3: Physical and Chemical Properties of this compound

PropertyValue
Physical State Liquid[1][2]
Color Colorless[1][2]
Molecular Formula C13H18O2[1]
Molecular Weight 206.28 g/mol [1]
Boiling Point 272 °C (521.6 °F)[1][2]
Flash Point 148 °C (298.4 °F)[1][2]
Specific Gravity 0.98 g/cm³[2]
Solubility Insoluble in water. Soluble in alcohols and acetone.[1][5]

Note: No occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) have been established for this compound.[1]

Workflow for Safe Handling of this compound

Hexyl_Benzoate_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_spill In Case of Spill cluster_disposal Disposal A Review SDS B Wear Required PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Handle with Care (Avoid Contact & Inhalation) C->D E Keep Container Closed D->E F Evacuate & Ventilate D->F Spill Occurs I Dispose as Hazardous Waste E->I Task Complete G Absorb with Inert Material F->G H Collect in Labeled Container G->H H->I J Follow Local Regulations I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexyl benzoate
Reactant of Route 2
Reactant of Route 2
Hexyl benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.